molecular formula C6H8BNO3 B060493 2-Methoxypyridine-3-boronic acid CAS No. 163105-90-6

2-Methoxypyridine-3-boronic acid

Cat. No.: B060493
CAS No.: 163105-90-6
M. Wt: 152.95 g/mol
InChI Key: NVOLYUXUHWBCRJ-UHFFFAOYSA-N
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Description

2-Methoxypyridine-3-boronic acid is a high-value, synthetically versatile boronic acid derivative extensively employed in Suzuki-Miyaura cross-coupling reactions. Its primary research value lies in its role as a key building block for the construction of complex biaryl and heterobiaryl systems. The molecule features two distinct functional handles: the electron-rich 2-methoxypyridine ring and the highly reactive boronic acid group at the 3-position. The 2-methoxy substituent on the pyridine nitrogen influences the electron density of the ring, which can modulate the compound's reactivity in cross-coupling and its physicochemical properties in the final coupled product.

Properties

IUPAC Name

(2-methoxypyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BNO3/c1-11-6-5(7(9)10)3-2-4-8-6/h2-4,9-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVOLYUXUHWBCRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(N=CC=C1)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50376383
Record name 2-Methoxypyridine-3-boronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163105-90-6
Record name 2-Methoxypyridine-3-boronic acid
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Record name (2-methoxypyridin-3-yl)boronic acid
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Foundational & Exploratory

2-Methoxypyridine-3-boronic Acid: A Technical Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 163105-90-6

This technical guide provides an in-depth overview of 2-Methoxypyridine-3-boronic acid, a versatile reagent widely employed in organic synthesis, particularly in the realm of pharmaceutical and agrochemical development. This document is intended for researchers, scientists, and professionals in drug discovery and chemical development, offering comprehensive data, experimental protocols, and visualizations of its synthetic pathways and reaction mechanisms.

Core Compound Data

This compound is a pyridine-based organoboron compound valued for its role as a building block in the construction of complex molecular architectures.[1][2] Its utility is most pronounced in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, where it serves as a nucleophilic partner to form carbon-carbon bonds with various organic halides and triflates.[1][2][3] The presence of the 2-methoxy group on the pyridine (B92270) ring influences the electronic properties and reactivity of the boronic acid moiety.[3]

PropertyValueSource(s)
CAS Number 163105-90-6[2]
Molecular Formula C₆H₈BNO₃[2]
Molecular Weight 152.94 g/mol [2]
Appearance White to off-white or grayish-white crystalline solid/powder.[2]
Melting Point 140-144 °C
Boiling Point 347.9 ± 52.0 °C (Predicted)[2]
Purity ≥ 98% (by HPLC)
Storage Conditions Store at 0-8 °C.

Synthesis of this compound

The synthesis of this compound can be achieved through a Grignard reaction of 3-bromo-2-methoxypyridine (B87399) followed by borylation with a borate (B1201080) ester.[2] Another common approach involves the palladium-catalyzed borylation of the corresponding halopyridine with a diboron (B99234) reagent like bis(pinacolato)diboron.[3]

Experimental Protocol: Grignard-Mediated Borylation[2]

This protocol describes a representative synthesis of this compound.

Materials:

  • Magnesium turnings (5.0 mmol, 122.0 mg)

  • Lithium chloride (0.5 M in THF, 5.0 mL, 2.5 mmol)

  • Diisobutylaluminium hydride (DIBAL-H) (1 M in toluene, 20.0 µL, 0.02 mmol)

  • 3-bromo-2-methoxypyridine (2.0 mmol)

  • Trimethyl borate (4.0 mmol, 448.0 µL)

  • 0.1 N Hydrochloric acid

  • Ethyl acetate

  • Anhydrous sodium sulfate (B86663)

  • Deionized water

  • Acetonitrile (CH₃CN)

  • Argon gas

  • Dry tetrahydrofuran (B95107) (THF)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stirrer, add magnesium turnings.

  • Replace the atmosphere in the flask with argon.

  • Under an argon atmosphere, add the lithium chloride solution in THF, followed by the DIBAL-H solution to activate the magnesium.

  • Stir the resulting mixture at room temperature for 5 minutes.

  • Add 3-bromo-2-methoxypyridine to the reaction mixture at once and stir at room temperature for 30 minutes.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add trimethyl borate to the reaction mixture at 0 °C and stir overnight, allowing the mixture to gradually warm to room temperature.

  • After the reaction is complete, quench the reaction by adding 0.1 N dilute hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate.

  • Dry the combined organic extracts over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting residue by recrystallization from a mixture of water and acetonitrile.

Application in Suzuki-Miyaura Cross-Coupling

A primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction to form biaryl structures, which are prevalent in many biologically active compounds.[1][3]

General Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general framework for the palladium-catalyzed cross-coupling of an aryl halide with this compound.

Materials:

  • Aryl halide (e.g., aryl bromide or iodide) (1.0 equiv)

  • This compound (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.01-0.05 equiv)

  • Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) (2.0-3.0 equiv)

  • Degassed solvent (e.g., toluene, dioxane, DMF, often with water)

  • Argon or Nitrogen gas

Procedure:

  • In a reaction vessel, combine the aryl halide, this compound, palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert gas (argon or nitrogen) multiple times.

  • Add the degassed solvent(s) to the reaction mixture.

  • Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Synthetic and Mechanistic Pathways

The following diagrams illustrate the synthesis of this compound and its involvement in the Suzuki-Miyaura catalytic cycle. As this compound is a synthetic building block, these diagrams represent its chemical utility rather than a biological signaling pathway.

G cluster_synthesis Synthesis of this compound Start 3-bromo-2-methoxypyridine Grignard Grignard Reagent Formation (Mg, LiCl, DIBAL-H) Start->Grignard Borylation Borylation (B(OMe)₃) Grignard->Borylation Hydrolysis Acidic Hydrolysis (HCl aq.) Borylation->Hydrolysis Product This compound Hydrolysis->Product

A simplified workflow for the synthesis of this compound.

G cluster_suzuki Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X (Oxidative Addition Intermediate) Pd0->ArPdX Oxidative Addition ArX Ar-X (Aryl Halide) ArX->ArPdX ArPdAr Ar-Pd(II)-Ar' (Transmetalation Intermediate) ArPdX->ArPdAr Transmetalation BoronicAcid 2-MeO-Py-B(OH)₂ BoronicAcid->ArPdAr Base Base (e.g., CO₃²⁻) Base->ArPdAr ArPdAr->Pd0 Reductive Elimination Product Ar-Ar' (Biaryl Product) ArPdAr->Product

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

2-Methoxypyridine-3-boronic acid molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 2-Methoxypyridine-3-boronic acid

Introduction

This compound is a versatile organoboron compound widely utilized in organic synthesis and medicinal chemistry.[1][2] As a derivative of pyridine (B92270), it serves as a crucial building block, particularly in the palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, for the construction of complex biaryl systems.[1][2][3] Its unique structure, featuring both a boronic acid functional group and an electron-donating methoxy (B1213986) group, influences its reactivity and solubility, making it a valuable reagent in the development of pharmaceuticals, agrochemicals, and advanced organic materials.[1][2][4] This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on experimental protocols relevant to researchers in drug development.

Core Subject Matter: Properties and Applications

This compound exists as a white to off-white crystalline solid at room temperature.[1] It is recognized for its stability, versatile reactivity, and relatively low toxicity, which are advantageous properties for synthetic intermediates.[5]

The primary application of this compound is in Suzuki-Miyaura cross-coupling reactions.[2][6] This reaction forms carbon-carbon bonds between the pyridine ring of the boronic acid and various aryl or heteroaryl halides, providing a powerful tool for synthesizing complex molecules.[7][8] These synthesized biaryl structures are common motifs in many biologically active compounds, making this compound a key intermediate in drug discovery programs.[1][4] Beyond pharmaceuticals, it is also employed in the development of agrochemicals and functional materials.[1][4]

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference. Note that the compound may contain varying amounts of its anhydride (B1165640) form.[9]

PropertyValueSource(s)
Molecular Weight 152.94 g/mol [6]
170.96 g/mol (as monohydrate)[2]
Molecular Formula C₆H₈BNO₃[6]
CAS Number 163105-90-6[6]
Appearance White to off-white/light brown powder or crystalline solid[1][2][10]
Melting Point 140-144 °C[6][9]
141-146 °C[10]
Boiling Point 326.4 ± 52.0 °C (Predicted)[9]
347.9 ± 52.0 °C (Predicted)[6]
pKa 6.90 ± 0.58 (Predicted)[1][9]
Storage Temperature 2-8 °C[1][9]

Experimental Protocols

Detailed methodologies for the synthesis and application of this compound are crucial for its effective use in research.

Protocol 1: Synthesis of this compound

This protocol describes a common laboratory-scale synthesis starting from 3-bromo-2-methoxypyridine (B87399).[6]

Materials:

  • 3-bromo-2-methoxypyridine

  • Magnesium (Mg) turnings

  • Lithium chloride (LiCl), 0.5M in Tetrahydrofuran (THF)

  • Diisobutylaluminium hydride (DIBAL-H), 1M in toluene

  • Trimethyl borate (B1201080)

  • 0.1N Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Water (H₂O) / Acetonitrile (CH₃CN) for recrystallization

  • Argon gas supply

  • Dry Schlenk flask with magnetic stirrer

Procedure:

  • Add magnesium turnings (5.0 mmol) to a dry Schlenk flask under an argon atmosphere.

  • To activate the magnesium, add lithium chloride (2.5 mmol, 5.0 ml of 0.5M solution in THF) followed by DIBAL-H (0.02 mmol, 20.0 μl of 1M solution in toluene).

  • Stir the resulting mixture at room temperature for 5 minutes.

  • Add 3-bromo-2-methoxypyridine (2.0 mmol) to the reaction mixture at once.

  • Stir the reaction at room temperature for 30 minutes.

  • Cool the mixture to 0°C in an ice bath.

  • Add trimethyl borate (4.0 mmol, 448.0 μl) to the reaction mixture at 0°C.

  • Allow the reaction to stir overnight, gradually warming to room temperature.

  • Upon completion, quench the reaction by adding 0.1N dilute hydrochloric acid.

  • Extract the aqueous mixture with ethyl acetate.

  • Dry the combined organic extracts over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting residue by recrystallization from a water/acetonitrile mixture to yield the final product.[6]

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol outlines a general method for using this compound as a coupling partner in a Suzuki-Miyaura reaction.[7][8]

Materials:

  • Aryl or heteroaryl halide (e.g., aryl bromide) (1.0 equiv)

  • This compound (1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Ligand (e.g., triphenylphosphine)

  • Base (e.g., Na₂CO₃, K₂CO₃, KF) (3.0 equiv)

  • Solvent (e.g., 1,4-dioxane, Dimethyl sulfoxide)

  • Deionized water (if using an aqueous base solution)

  • Nitrogen or Argon gas supply

  • Schlenk flask or reaction vessel with magnetic stirrer and condenser

Procedure:

  • To a Schlenk flask, add the aryl halide (1.0 equiv), this compound (1.5 equiv), the base (3.0 equiv), the palladium catalyst, and the ligand.

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle 3-5 times to ensure an inert atmosphere.

  • Add the degassed solvent(s) via syringe. If using an aqueous base solution, it should also be degassed prior to addition.

  • Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 95°C).

  • Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and/or brine.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product using column chromatography or recrystallization to obtain the desired biaryl compound.

Visualizations

Diagrams illustrating key processes provide a clear understanding of the compound's synthesis and utility.

Synthesis_Workflow Synthesis Workflow for this compound Start Start: 3-bromo-2-methoxypyridine + Mg, LiCl, DIBAL-H Grignard Grignard Reagent Formation Start->Grignard Borate Add Trimethyl Borate (B(OMe)3) at 0°C Grignard->Borate BoronicEster Boronic Ester Intermediate Borate->BoronicEster Hydrolysis Acidic Workup (HCl) & Extraction BoronicEster->Hydrolysis Purification Recrystallization (H2O/ACN) Hydrolysis->Purification End Product: This compound Purification->End

Caption: A simplified workflow for the synthesis of this compound.

Suzuki_Miyaura_Mechanism Suzuki-Miyaura Cross-Coupling Catalytic Cycle cluster_cycle Pd0 Pd(0) Catalyst OA Oxidative Addition Pd0->OA RX Ar-X (Aryl Halide) RX->OA R_BOH2 2-MPBA (Boronic Acid) TM Transmetalation R_BOH2->TM Base Base Base->TM PdII Ar-Pd(II)-X OA->PdII PdII->TM PdII_R Ar-Pd(II)-R' TM->PdII_R RE Reductive Elimination PdII_R->RE RE->Pd0 Catalyst Regeneration Product Ar-R' (Biaryl Product) RE->Product

Caption: The catalytic cycle of the Suzuki-Miyaura reaction using a boronic acid like 2-MPBA.

References

2-Methoxypyridine-3-boronic acid physical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of 2-Methoxypyridine-3-boronic acid

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of chemical reagents is fundamental. This guide provides a detailed overview of this compound (CAS No: 163105-90-6), a versatile building block in modern organic and medicinal chemistry.[1][2]

Core Physical and Chemical Properties

This compound is an organoboron aromatic compound that presents as a white to off-white or tan crystalline solid at room temperature.[1][3] It is a derivative of pyridine, featuring a boronic acid functional group at the 3-position and a methoxy (B1213986) group at the 2-position.[1] This substitution pattern influences its electronic properties and reactivity, making it a valuable reagent, particularly in cross-coupling reactions.[1] The compound may contain varying amounts of its anhydride.[4]

Data Presentation: Quantitative Properties

The following table summarizes the key quantitative physical properties of this compound compiled from various suppliers and databases. Note that some values are predicted through computational models.

PropertyValueSource(s)
Molecular Formula C₆H₈BNO₃[5][6]
Molecular Weight 152.94 g/mol [5][6][7]
Melting Point 140-146 °C[3][5][8][9]
145 °C (decomposes)[10]
Boiling Point 326.4 ± 52.0 °C (Predicted)[4][6][9]
Density 1.24 ± 0.1 g/cm³ (Predicted)[6][9][11]
pKa 6.90 ± 0.58 (Predicted)[1][6][11]
Solubility Soluble in Methanol; Sparingly soluble in water[1][9][11]
Appearance White to off-white, tan, or light brown crystalline powder/solid[1][2][3][4][8]
Storage Temperature 2-8 °C[1][5][6][7]

Experimental Protocols

Detailed experimental procedures for determining fundamental physical properties are standardized. However, specific protocols for the synthesis and quality assessment of this compound are crucial for its application in research.

Synthesis of this compound

A common laboratory-scale synthesis involves the directed ortho-metalation of 2-methoxypyridine (B126380) followed by borylation.[11]

Procedure:

  • Dissolve 2-methoxypyridine (23.2 g) and diisopropylamine (B44863) (1.35 mL) in tetrahydrofuran (B95107) (THF, 223 mL) in a suitable reaction vessel.

  • Cool the solution to -20 °C under an inert atmosphere.

  • Slowly add a hexane (B92381) solution of lithium (trimethylsilyl)methyl (218 mL, 13.8 wt%).

  • Allow the reaction to proceed for approximately 7 hours at -20 °C to achieve lithiation.

  • While maintaining the temperature at -20 °C, add triisopropyl borate (B1201080) (40.8 g) dropwise over a period of 40 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • For workup, add a 5% aqueous sodium hydroxide (B78521) solution (225 mL) to hydrolyze the reaction intermediate.

  • Separate the aqueous layer and adjust its pH to 5 using a 10% aqueous hydrochloric acid solution.

  • A white precipitate will form. Collect the solid product by filtration.

  • Dry the collected solid to yield this compound (typical yield: 22.23 g, 68%).[11]

Quality Control and Characterization Protocols

Purity and identity are typically confirmed using a combination of chromatographic and spectroscopic methods.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound. A sample is dissolved in a suitable solvent (e.g., methanol) and injected into the HPLC system. The percentage purity is calculated based on the area of the product peak relative to the total area of all peaks in the chromatogram. Purity is often specified as ≥95% or higher.[2][5][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the chemical structure. The sample is dissolved in a deuterated solvent, and the resulting spectrum is analyzed to ensure the signals correspond to the protons of this compound and that their integrations are correct.[12]

  • Melting Point Determination: A small amount of the crystalline solid is packed into a capillary tube and heated in a melting point apparatus. The temperature range over which the solid melts is recorded and compared to the literature value.[3][5][8]

  • Acid-Base Titration: As a boronic acid, its purity can be assayed via neutralization titration with a standardized base to confirm the concentration of the acidic functional group.[10][12]

Visualizations: Workflows and Relationships

Diagrams are provided to illustrate the synthesis workflow and the central role of this reagent in synthetic chemistry.

Synthesis_Workflow Synthesis Workflow for this compound Start 1. Dissolve 2-methoxypyridine in THF Cooling 2. Cool to -20°C Start->Cooling Lithiation 3. Add Lithiating Agent (7 hours) Cooling->Lithiation Borylation 4. Add Triisopropyl Borate (Overnight) Lithiation->Borylation Hydrolysis 5. Quench with aqueous NaOH Borylation->Hydrolysis Acidification 6. Adjust pH to 5 with HCl Hydrolysis->Acidification Isolation 7. Filter Precipitate Acidification->Isolation Final 8. Dry Product Isolation->Final

Caption: A step-by-step workflow for the synthesis of this compound.

Logical_Relationships Role of this compound in Research Reagent This compound (Building Block) Reaction Suzuki-Miyaura Cross-Coupling Reagent->Reaction Participates in Properties Key Structural Features: - Pyridine Ring - Boronic Acid Group - Methoxy Group Properties->Reagent Defines Reactivity Pharma Pharmaceuticals (e.g., Drug Discovery) Reaction->Pharma Enables Synthesis of Agro Agrochemicals (e.g., Pesticides) Reaction->Agro Enables Synthesis of Materials Material Science (e.g., Polymers, Sensors) Reaction->Materials Enables Synthesis of

Caption: Key applications stemming from the structure of this compound.

References

Technical Guide to the Spectral Analysis of 2-Methoxypyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-methoxypyridine-3-boronic acid (CAS No. 163105-90-6). Due to the limited availability of publicly accessible, experimentally derived raw spectra, this document presents a combination of predicted data, characteristic spectral features, and detailed experimental protocols. This guide is intended to serve as a valuable resource for the synthesis, characterization, and application of this important building block in pharmaceutical and chemical research.

Chemical Information

PropertyValue
IUPAC Name (2-methoxypyridin-3-yl)boronic acid
CAS Number 163105-90-6
Molecular Formula C₆H₈BNO₃
Molecular Weight 152.94 g/mol
Appearance White to off-white crystalline solid.[1][2]
Melting Point 140-144 °C

Predicted Spectral Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and characteristic Infrared (IR) and Mass Spectrometry (MS) data for this compound. These predictions are based on established principles of spectroscopy and data from analogous structures.

Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)
Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~8.20dd, J ≈ 4.8, 1.8 Hz1HH-6 (Pyridine)
~8.05dd, J ≈ 7.5, 1.8 Hz1HH-4 (Pyridine)
~7.10dd, J ≈ 7.5, 4.8 Hz1HH-5 (Pyridine)
~3.95s3H-OCH₃
~8.0 (broad s)s2H-B(OH)₂

Note: Chemical shifts are predictions and may vary based on solvent and experimental conditions. Coupling constants (J) are approximate.

Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)
Chemical Shift (δ) ppmAssignment
~165.0C-2 (Pyridine, C-O)
~150.0C-6 (Pyridine)
~142.0C-4 (Pyridine)
~118.0C-5 (Pyridine)
~110.0C-3 (Pyridine, C-B)
~54.0-OCH₃

Note: The carbon atom attached to the boron (C-3) often shows a broader signal and its chemical shift can be difficult to predict with high accuracy.

Characteristic Infrared (IR) Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Strong, BroadO-H stretch (from B(OH)₂ and absorbed water)
3100 - 3000MediumAromatic C-H stretch (Pyridine)
2950 - 2850MediumAliphatic C-H stretch (-OCH₃)
1600 - 1450Medium-StrongC=C and C=N stretching vibrations (Pyridine ring)[3]
1380 - 1320StrongB-O stretch
1250 - 1200StrongAsymmetric C-O-C stretch (-OCH₃)
1050 - 1020MediumSymmetric C-O-C stretch (-OCH₃)
~700StrongO-B-O out-of-plane deformation
Mass Spectrometry (MS) Data
  • Molecular Ion (M⁺): The expected molecular ion peak for the parent compound would be at m/z = 153 (for ¹¹B) and 152 (for ¹⁰B).

  • Key Fragmentation Patterns: Common fragmentation pathways for arylboronic acids include the loss of water (-18) and the boronic acid group.[4] Fragmentation of the pyridine (B92270) ring can also be expected.

Experimental Protocols

Synthesis of this compound

A common synthetic route involves the borylation of a corresponding halopyridine.[2]

Materials:

  • 3-Bromo-2-methoxypyridine

  • Bis(pinacolato)diboron (B₂pin₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium acetate (B1210297) (KOAc)

  • Dimethyl sulfoxide (B87167) (DMSO) or Dioxane

  • Argon or Nitrogen gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-bromo-2-methoxypyridine, bis(pinacolato)diboron, and potassium acetate.

  • Add the palladium catalyst, Pd(dppf)Cl₂.

  • Add the anhydrous solvent (DMSO or dioxane).

  • Heat the reaction mixture under an inert atmosphere. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction is cooled to room temperature and the pinacol (B44631) ester intermediate is typically hydrolyzed to the boronic acid during the aqueous workup.

  • The crude product is then purified, commonly by recrystallization or column chromatography.

General Protocol for NMR Spectroscopy

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 or 500 MHz).

Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a standard 5 mm NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

¹H NMR Acquisition:

  • Insert the sample into the spectrometer.

  • Lock onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve homogeneity.

  • Acquire a standard one-pulse ¹H NMR spectrum.[5] Typical parameters include a 30-45° pulse angle, a spectral width of approximately 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

  • Following ¹H NMR, switch the spectrometer to the ¹³C nucleus frequency.

  • Acquire a proton-decoupled ¹³C NMR spectrum.[6] Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be necessary compared to ¹H NMR.[6]

General Protocol for FT-IR Spectroscopy

Instrumentation:

  • A Fourier-Transform Infrared (FT-IR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.[7]

Sample Preparation (ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid this compound onto the crystal to completely cover the sampling area.

  • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Collect a background spectrum of the empty, clean ATR crystal.[8]

  • Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

  • The typical scanning range is 4000-400 cm⁻¹.[8]

General Protocol for Mass Spectrometry

Instrumentation:

  • A mass spectrometer, such as one equipped with an Electrospray Ionization (ESI) or Electron Ionization (EI) source.[1]

Sample Preparation (ESI):

  • Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a solvent compatible with ESI, such as a mixture of acetonitrile (B52724) and water or methanol (B129727) and water.[4]

  • A small amount of an acid (e.g., formic acid) or base (e.g., ammonium (B1175870) hydroxide) may be added to promote ionization.[4]

Data Acquisition:

  • Introduce the sample solution into the mass spectrometer, either by direct infusion or via a liquid chromatography (LC) system.

  • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

  • For structural confirmation, tandem mass spectrometry (MS/MS) can be performed to induce fragmentation and analyze the resulting fragment ions.

Workflow Visualization

The following diagram illustrates a general workflow for the spectral characterization of a synthesized chemical compound like this compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample Prep IR IR Spectroscopy Purification->IR Sample Prep MS Mass Spectrometry Purification->MS Sample Prep StructureElucidation Structure Elucidation NMR->StructureElucidation IR->StructureElucidation MS->StructureElucidation PurityAssessment Purity Assessment MS->PurityAssessment StructureElucidation->PurityAssessment Confirmation Structural Confirmation PurityAssessment->Confirmation

Caption: Workflow for Synthesis and Spectral Analysis.

References

Synthesis of 2-Methoxypyridine-3-boronic acid from 3-bromo-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-methoxypyridine-3-boronic acid from its precursor, 3-bromo-2-methoxypyridine (B87399). This valuable compound serves as a critical building block in medicinal chemistry and materials science, primarily utilized in Suzuki-Miyaura cross-coupling reactions to form complex biaryl structures.[1][2] This guide provides a comparative overview of the primary synthetic methodologies, detailed experimental protocols, and quantitative data to aid researchers in their synthetic endeavors.

Introduction

This compound is a white to off-white crystalline solid at room temperature.[1] Its structure, featuring a boronic acid group at the 3-position of a 2-methoxypyridine (B126380) ring, makes it a versatile reagent in organic synthesis. The presence of the electron-donating methoxy (B1213986) group influences the electronic properties and reactivity of the molecule, enhancing its utility in transition-metal-catalyzed reactions.[1] The primary application of this compound is in pharmaceutical research as a key intermediate for the synthesis of biologically active molecules.[2][3]

Synthetic Methodologies

Two principal synthetic routes are commonly employed for the preparation of this compound from 3-bromo-2-methoxypyridine:

  • Lithiation-Borylation: This method involves a metal-halogen exchange reaction. 3-bromo-2-methoxypyridine is treated with a strong organolithium reagent, such as n-butyllithium, or a Grignard reagent to form a highly reactive organometallic intermediate. This intermediate is then quenched with a boron-containing electrophile, typically a trialkyl borate (B1201080) like trimethyl borate or triisopropyl borate, to yield the desired boronic acid after acidic workup.[3][4]

  • Miyaura Borylation: This palladium-catalyzed cross-coupling reaction has become a widely adopted method for the synthesis of aryl and heteroaryl boronic esters and acids.[5][6] The reaction couples 3-bromo-2-methoxypyridine with a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base.[1][5] The resulting boronic ester can then be hydrolyzed to the corresponding boronic acid.

Experimental Protocols

Method 1: Lithiation-Borylation via Grignard Reagent

This protocol is adapted from a general procedure for the synthesis of arylboronic acids.[3]

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
3-bromo-2-methoxypyridine188.02376 mg2.0 mmol
Magnesium turnings24.31122.0 mg5.0 mmol
Lithium chloride (0.5M in THF)42.395.0 mL2.5 mmol
Diisobutylaluminium hydride (DIBAL-H) (1M in toluene)142.2220.0 µL0.02 mmol
Trimethyl borate103.91448.0 µL4.0 mmol
Tetrahydrofuran (THF), anhydrous-As required-
0.1N Hydrochloric acid-As required-
Ethyl acetate (B1210297)-As required-
Anhydrous sodium sulfate-As required-

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stirrer, add magnesium turnings (122.0 mg, 5.0 mmol).

  • Replace the air in the flask with an inert atmosphere (e.g., argon).

  • Under the inert atmosphere, add lithium chloride (5.0 mL, 0.5M in THF, 2.5 mmol) followed by DIBAL-H (20.0 µL, 1M in toluene, 0.02 mmol) to activate the magnesium.

  • Stir the mixture at room temperature for 5 minutes.

  • Add 3-bromo-2-methoxypyridine (376 mg, 2.0 mmol) to the reaction mixture at once.

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Cool the mixture to 0°C in an ice bath.

  • Add trimethyl borate (448.0 µL, 4.0 mmol) dropwise to the reaction mixture at 0°C.

  • Allow the reaction to stir overnight while gradually warming to room temperature.

  • Quench the reaction by the slow addition of 0.1N dilute hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate.

  • Dry the combined organic extracts over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by recrystallization from a mixture of water and acetonitrile.

Method 2: Miyaura Borylation

This protocol is based on a general method for palladium-catalyzed borylation.[1][5]

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
3-bromo-2-methoxypyridine188.02188 mg1.0 mmol
Bis(pinacolato)diboron (B₂pin₂)253.94305 mg1.2 mmol
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)816.6441 mg0.05 mmol
Potassium acetate (KOAc)98.14294 mg3.0 mmol
1,4-Dioxane (B91453) or Dimethyl sulfoxide (B87167) (DMSO), anhydrous-5 mL-

Procedure:

  • In a dry reaction vessel, combine 3-bromo-2-methoxypyridine (188 mg, 1.0 mmol), bis(pinacolato)diboron (305 mg, 1.2 mmol), Pd(dppf)Cl₂ (41 mg, 0.05 mmol), and potassium acetate (294 mg, 3.0 mmol).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., argon) three times.

  • Add anhydrous 1,4-dioxane or DMSO (5 mL) via syringe.

  • Heat the reaction mixture to 80-100°C and stir for 2-12 hours, monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting pinacol (B44631) boronate ester can be purified by column chromatography on silica (B1680970) gel.

  • For the boronic acid, the crude pinacol ester can be hydrolyzed by stirring with an aqueous acid (e.g., HCl) or by transesterification. A common method involves adjusting the pH of an aqueous suspension of the crude product to 5 with 10% aqueous hydrochloric acid, which precipitates the boronic acid.[7]

Quantitative Data Summary

ParameterLithiation-BorylationMiyaura BorylationReference
Yield 68%Generally good to excellent yields, often >80%[7],[8]
Purity ≥95.0% after recrystallization≥95.0% to ≥98% (HPLC) after purification[2]
Reaction Temperature 0°C to room temperature80-100°C[3],[1]
Reaction Time Overnight2-12 hours[3],[1]
Catalyst Not requiredPalladium catalyst (e.g., Pd(dppf)Cl₂)[1]
Key Reagents Mg, LiCl, DIBAL-H, Trimethyl borateB₂pin₂, KOAc[3],[1]

Visualizations

Experimental Workflow: Lithiation-Borylation

Lithiation_Borylation A 1. Activate Mg with LiCl and DIBAL-H in THF B 2. Add 3-bromo-2-methoxypyridine A->B C 3. Stir at room temperature B->C D 4. Cool to 0°C C->D E 5. Add Trimethyl borate D->E F 6. Stir overnight E->F G 7. Acidic workup (HCl) F->G H 8. Extraction with Ethyl Acetate G->H I 9. Drying and Concentration H->I J 10. Recrystallization I->J K Product: this compound J->K Miyaura_Borylation cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products A 3-bromo-2-methoxypyridine (Aryl Halide) C Pd(dppf)Cl₂ (Palladium Catalyst) A->C B Bis(pinacolato)diboron (Diboron Reagent) B->C G 2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (Boronic Ester) C->G D Potassium Acetate (Base) D->C E 1,4-Dioxane / DMSO (Solvent) E->C F Heat (80-100°C) F->C H Hydrolysis G->H I This compound H->I

References

Navigating the Large-Scale Synthesis of 2-Methoxypyridine-3-boronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxypyridine-3-boronic acid is a pivotal building block in modern medicinal and agrochemical research. Its utility primarily lies in its application in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to construct complex molecular architectures. The presence of the methoxy (B1213986) group and the boronic acid functionality on the pyridine (B92270) ring makes it a versatile reagent for the synthesis of novel compounds with potential therapeutic or biological activity. As the demand for this key intermediate grows, the development of a robust, scalable, and economically viable synthesis is of paramount importance. This technical guide provides an in-depth analysis of the primary synthetic routes to this compound, focusing on the practical considerations and challenges associated with large-scale production.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its synthesis, handling, and storage.

PropertyValueReference
Molecular Formula C₆H₈BNO₃[Generic]
Molecular Weight 152.94 g/mol [Generic]
Appearance White to off-white crystalline solid[Generic]
Melting Point 140-144 °C[Generic]
Boiling Point 347.9 ± 52.0 °C (predicted)[Generic]
Purity (typical) ≥98% (HPLC)[Generic]
Storage Conditions 0-8 °C, under inert atmosphere[Generic]

Synthetic Routes for Large-Scale Production

Two primary synthetic strategies have been predominantly employed for the synthesis of this compound: the Grignard reaction route and the palladium-catalyzed Miyaura borylation. The selection of the optimal route for large-scale synthesis depends on several factors, including cost of raw materials, process safety, scalability, and desired purity of the final product.

Grignard Reaction Route

This classic organometallic approach involves the formation of a Grignard reagent from a suitable halo-precursor, followed by quenching with a boron electrophile.

A 3-Bromo-2-methoxypyridine (B87399) C Grignard Reagent Formation A->C B Magnesium Turnings (Activated) B->C E Borylation C->E D Trialkyl Borate (B1201080) (e.g., Trimethyl borate) D->E F Hydrolysis (Aqueous Acid) E->F G This compound F->G

Caption: Workflow for the Grignard-based synthesis of this compound.

The following protocol, adapted from literature, illustrates the Grignard-based synthesis at a 2.0 mmol scale.

Materials:

  • 3-Bromo-2-methoxypyridine (2.0 mmol)

  • Magnesium turnings (5.0 mmol)

  • Lithium chloride (2.5 mmol, 0.5 M in THF)

  • Diisobutylaluminium hydride (DIBAL-H) (0.02 mmol, 1 M in toluene)

  • Trimethyl borate (4.0 mmol)

  • Anhydrous Tetrahydrofuran (THF)

  • 0.1 N Hydrochloric acid

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate

  • Acetonitrile (B52724)/Water for recrystallization

Procedure:

  • Activation of Magnesium: To a dry Schlenk flask under an argon atmosphere, add magnesium turnings (122.0 mg, 5.0 mmol). Add a solution of lithium chloride in THF (5.0 mL, 2.5 mmol) followed by DIBAL-H (20.0 µL, 0.02 mmol) to activate the magnesium. Stir the suspension at room temperature for 5 minutes.

  • Grignard Reagent Formation: To the activated magnesium suspension, add 3-bromo-2-methoxypyridine (2.0 mmol) at once. Stir the reaction mixture at room temperature for 30 minutes. The formation of the Grignard reagent is typically indicated by a color change and gentle refluxing of the solvent.

  • Borylation: Cool the reaction mixture to 0 °C in an ice bath. Add trimethyl borate (448.0 µL, 4.0 mmol) dropwise, maintaining the temperature at 0 °C.

  • Reaction Completion: Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up and Isolation: Quench the reaction by the slow addition of 0.1 N dilute hydrochloric acid. Extract the aqueous layer with ethyl acetate. Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a mixture of water and acetonitrile to afford this compound as a white to off-white solid.

Scaling up the Grignard route presents several challenges that require careful consideration and process optimization.

ChallengeSolution
Initiation of Grignard Reaction The initiation of the Grignard reaction can be sluggish and unpredictable on a large scale. The use of activators like DIBAL-H, iodine, or pre-formed Grignard reagents is crucial. Continuous processing in a flow reactor can also provide better control over initiation.
Exothermic Nature The formation of the Grignard reagent is highly exothermic and can lead to runaway reactions. A robust cooling system, controlled addition of the halide, and careful monitoring of the internal temperature are essential. For very large scales, semi-batch or continuous-flow reactors are preferred to manage the heat generated.
Solvent Safety The use of highly flammable ethers like THF poses a significant fire and explosion risk at an industrial scale. Process safety management protocols, including inert atmosphere operations and appropriate fire suppression systems, are mandatory. Exploring alternative, less hazardous solvents with higher flash points is an area of active research.
Handling of Magnesium Fine magnesium turnings can be pyrophoric. Proper handling procedures, including grounding of equipment to prevent static discharge and working under an inert atmosphere, are critical to ensure safety.
Work-up and Product Isolation The quenching of a large-scale Grignard reaction can be hazardous due to the evolution of flammable gases. A controlled addition of the quenching agent and proper ventilation are necessary. The isolation of the boronic acid, which can be sensitive to over-acidification and heat, requires optimized pH control and mild drying conditions.
Palladium-Catalyzed Miyaura Borylation Route

The Miyaura borylation is a powerful and versatile method for the synthesis of boronic acids and their esters. This route typically involves the palladium-catalyzed cross-coupling of a halo-pyridine with a diboron (B99234) reagent.

A 3-Bromo-2-methoxypyridine E Miyaura Borylation A->E B Bis(pinacolato)diboron (B₂pin₂) B->E C Pd Catalyst (e.g., Pd(dppf)Cl₂) C->E D Base (e.g., KOAc) D->E F This compound pinacol (B44631) ester E->F G Hydrolysis F->G H This compound G->H

Caption: Catalytic cycle for the Miyaura borylation synthesis of this compound.

Key Parameters for Optimization:

  • Catalyst Selection and Loading: The choice of palladium catalyst and ligand is crucial for achieving high yields and turnover numbers. Catalysts like Pd(dppf)Cl₂ or combinations of a palladium source (e.g., Pd(OAc)₂) and a phosphine (B1218219) ligand are commonly used. Catalyst loading should be minimized for economic viability on a large scale.

  • Base: A suitable base, such as potassium acetate (KOAc) or potassium carbonate (K₂CO₃), is required. The choice and amount of base can significantly impact the reaction rate and selectivity.

  • Solvent: Anhydrous, aprotic solvents like dioxane, toluene, or dimethylformamide (DMF) are typically used. Solvent selection will depend on reaction temperature, solubility of reagents, and safety considerations.

  • Reaction Temperature and Time: The reaction is typically heated to ensure a reasonable reaction rate. Optimization of temperature and reaction time is necessary to maximize conversion while minimizing byproduct formation.

  • Purification of the Boronic Ester: The intermediate pinacol ester is often more stable and easier to purify than the free boronic acid. Purification is typically achieved through crystallization or chromatography.

  • Hydrolysis to the Boronic Acid: The final step involves the hydrolysis of the boronic ester to the desired boronic acid. This is usually accomplished under acidic or basic conditions, and the work-up needs to be carefully controlled to avoid degradation of the product.

ChallengeSolution
Cost of Palladium Catalyst Palladium is a precious metal, and its cost can be a significant contributor to the overall process cost. Minimizing catalyst loading through optimization, using highly active catalysts, and implementing catalyst recycling strategies are essential for large-scale production.
Ligand Sensitivity Phosphine ligands can be sensitive to air and moisture. Handling under an inert atmosphere and using stable pre-catalysts can mitigate this issue.
Removal of Palladium Residues Stringent limits on residual palladium are in place for active pharmaceutical ingredients (APIs). Effective purification methods, such as treatment with scavengers (e.g., activated carbon, functionalized silica) or crystallization, are necessary to meet these requirements.
Byproduct Formation Side reactions, such as dehalogenation of the starting material or homocoupling of the boronic ester, can reduce the yield and complicate purification. Careful optimization of reaction conditions is key to minimizing these byproducts.
Process Safety The use of flammable solvents and potentially pyrophoric reagents (if any) requires strict adherence to safety protocols for large-scale operations.

Conclusion and Future Outlook

Both the Grignard and the Miyaura borylation routes offer viable pathways for the synthesis of this compound. The choice of the most suitable method for large-scale production will be dictated by a careful evaluation of economic, safety, and environmental factors.

For large-scale industrial synthesis, the palladium-catalyzed Miyaura borylation is often favored due to its generally milder reaction conditions, broader functional group tolerance, and potentially higher yields and purity. However, the cost of the palladium catalyst and the need for its efficient removal remain significant considerations.

The Grignard route, while utilizing less expensive starting materials, presents more significant safety and operational challenges on a large scale due to the highly reactive and exothermic nature of the Grignard reagent formation.

Future research in this area will likely focus on the development of more active and robust palladium catalysts with lower loadings, the exploration of greener and safer reaction media, and the implementation of continuous flow technologies to improve process control, safety, and efficiency for both synthetic routes. The ultimate goal is to establish a highly efficient, cost-effective, and sustainable manufacturing process for this critical building block, thereby facilitating the discovery and development of new and improved pharmaceuticals and agrochemicals.

A Technical Guide to 2-Methoxypyridine-3-boronic Acid: Synthesis, Properties, and Applications in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 2-Methoxypyridine-3-boronic acid, a versatile reagent in modern organic synthesis. It is intended for researchers, scientists, and professionals in the field of drug development and materials science. This document details the compound's chemical structure, physicochemical properties, established synthesis protocols, and its significant role as a building block in palladium-catalyzed cross-coupling reactions.

Chemical Structure and IUPAC Nomenclature

This compound is an organoboron compound featuring a pyridine (B92270) ring substituted with a methoxy (B1213986) group at the 2-position and a boronic acid functional group (-B(OH)₂) at the 3-position.[1] This substitution pattern makes it a valuable precursor in the synthesis of complex molecules, particularly biaryl systems.[1][2]

The standard IUPAC name for this compound is (2-methoxypyridin-3-yl)boronic acid .[3]

Structural Identifiers:

  • SMILES: COc1ncccc1B(O)O[3]

  • InChI: 1S/C6H8BNO3/c1-11-6-5(7(9)10)3-2-4-8-6/h2-4,9-10H,1H3

  • InChI Key: NVOLYUXUHWBCRJ-UHFFFAOYSA-N[3]

Physicochemical Properties

This compound is typically a white to off-white or light brown crystalline solid at room temperature.[1][2][4][5] It is often supplied and used in its anhydrous form, though it may contain varying amounts of its anhydride.[5][6] The key quantitative properties are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₆H₈BNO₃[3][4]
Molecular Weight 152.94 g/mol [4]
CAS Number 163105-90-6[2][3][4]
Melting Point 140-144 °C[4][5]
Boiling Point (Predicted) 347.9 ± 52.0 °C[4]
Density (Predicted) 1.24 ± 0.1 g/cm³[5][7]
pKa (Predicted) 6.90 ± 0.58[1][5][7]
Appearance White to light brown crystalline powder[1][2][5][7]
Solubility Soluble in Methanol, sparingly soluble in water[1][5][7]
Storage Temperature 2-8°C[1][5][7]

Experimental Protocols: Synthesis of this compound

Two primary synthetic routes for this compound are detailed below. These protocols are derived from established chemical literature and provide reliable methods for its preparation in a laboratory setting.

This method involves a Grignard-like reaction followed by borylation.[4]

Materials:

  • Magnesium turnings

  • Lithium chloride (0.5M in THF)

  • Diisobutylaluminium hydride (DIBAL-H, 1M in toluene)

  • 3-Bromo-2-methoxypyridine (B87399)

  • Trimethyl borate (B1201080)

  • 0.1N Hydrochloric acid

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Solvents: Tetrahydrofuran (THF), Toluene, Water, Acetonitrile (CH₃CN)

Procedure:

  • Add magnesium turnings (122.0 mg, 5.0 mmol) to a dry Schlenk flask equipped with a magnetic stirrer under an argon atmosphere.

  • Add lithium chloride (5.0 mL, 0.5M in THF, 2.5 mmol) and DIBAL-H (20.0 µL, 1M in toluene, 0.02 mmol) to activate the magnesium. Stir the mixture at room temperature for 5 minutes.

  • Add 3-bromo-2-methoxypyridine (2.0 mmol) to the reaction mixture at once and stir at room temperature for 30 minutes.

  • Cool the mixture to 0°C and add trimethyl borate (448.0 µL, 4.0 mmol).

  • Allow the reaction to stir overnight, gradually warming to room temperature.

  • Quench the reaction with 0.1N dilute hydrochloric acid and extract the product with ethyl acetate.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting residue by recrystallization from a water/acetonitrile mixture to yield the final product.[4]

This procedure utilizes directed ortho-metalation followed by reaction with a borate ester.[7]

Materials:

Procedure:

  • Dissolve 2-methoxypyridine (23.2 g) and diisopropylamine (1.35 mL) in THF (223 mL) in a reaction vessel and cool to -20°C.

  • Slowly add lithium (trimethylsilylmethyl) solution (218 mL, 13.8 wt% in hexane) while maintaining the temperature at -20°C.

  • Stir the reaction for 7 hours.

  • Maintaining the temperature at -20°C, add triisopropyl borate (40.8 g) dropwise over 40 minutes.

  • Allow the reaction mixture to stir at room temperature overnight.

  • Add 5% aqueous sodium hydroxide solution (225 mL) to hydrolyze the mixture.

  • Separate the aqueous layer and adjust its pH to 5 with 10% aqueous hydrochloric acid, which will cause a white precipitate to form.

  • Collect the precipitate by filtration and dry to obtain this compound (yield reported as 68%).[7]

Applications in Suzuki-Miyaura Cross-Coupling

A primary application of this compound is its use in Suzuki-Miyaura cross-coupling reactions to form C-C bonds, particularly for synthesizing biaryl compounds.[1][2][8] This reaction is fundamental in the development of pharmaceuticals, agrochemicals, and advanced materials.[2][8]

General Protocol for Suzuki-Miyaura Coupling:

  • To a reaction vessel, add the aryl or heteroaryl halide (1.0 eq), this compound (1.1-1.5 eq), a palladium catalyst such as Pd(dppf)Cl₂ (0.01-0.05 eq), and a base (e.g., Na₂CO₃, K₂CO₃, or Na₃PO₄, 2.0-3.0 eq).

  • Add a suitable solvent system, often a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.

  • Heat the reaction mixture, typically between 65°C and 100°C, and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash, dry, and concentrate the organic phase. Purify the crude product using column chromatography or recrystallization.

Visualized Workflows and Relationships

To further clarify the experimental and logical frameworks, the following diagrams are provided using the Graphviz DOT language.

G reagent reagent process process product product start Start: 3-Bromo-2-methoxypyridine step1 Activate & Form Grignard-like Reagent start->step1 node1 Mg, LiCl, DIBAL-H in THF node1->step1 step2 Borylation step1->step2 node2 Trimethyl Borate at 0°C node2->step2 step3 Acidic Workup & Extraction step2->step3 step4 Purification (Recrystallization) step3->step4 final_product This compound step4->final_product

Caption: Synthesis workflow for this compound.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_conditions Conditions reactant reactant catalyst_cycle catalyst_cycle product product condition condition boronic_acid 2-Methoxypyridine- 3-boronic acid cycle Suzuki-Miyaura Catalytic Cycle boronic_acid->cycle organohalide Aryl/Heteroaryl Halide (R-X) organohalide->cycle catalyst Pd Catalyst (e.g., Pd(dppf)Cl₂) catalyst->cycle base Base (e.g., Na₂CO₃) base->cycle final_product Biaryl Product cycle->final_product

Caption: Role of this compound in Suzuki coupling.

References

An In-depth Technical Guide to the Safety and Handling of 2-Methoxypyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 2-Methoxypyridine-3-boronic acid (CAS No. 163105-90-6). The information is intended to supplement, not replace, institutional safety protocols and standard laboratory practices.

Chemical Identification and Physical Properties

This compound is an organoboron aromatic compound widely used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.[1] It is a white to off-white crystalline solid.[2]

PropertyValueSource(s)
CAS Number 163105-90-6[3]
Molecular Formula C₆H₈BNO₃[3]
Molecular Weight 152.94 g/mol [3]
Appearance White to light brown crystalline powder[4]
Melting Point 140-144 °C[3][5]
Boiling Point 326.4 ± 52.0 °C (Predicted)[3]
Solubility Soluble in Methanol. Sparingly soluble in water.[2][4]
pKa 6.90 ± 0.58 (Predicted)[4]
Storage Temperature 2-8 °C[3][5]

Hazard Identification and Classification

While specific toxicological data for this compound is limited, it is classified as an irritant.[4] Based on Safety Data Sheets for this compound and similar boronic acids, the following hazard classifications apply.[3][6]

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)Category 3H335: May cause respiratory irritation

GHS Pictograms:

alt text

Signal Word: Warning

Toxicological Information

There is no specific experimental data available for the acute toxicity (oral, dermal, inhalation), skin corrosion/irritation, or serious eye damage/irritation of this compound.[3] The hazard classifications are based on the properties of similar compounds. It is not classified as a carcinogen by IARC.[3]

In the absence of experimental data, computational methods such as Quantitative Structure-Activity Relationship (QSAR) models can be used to predict the potential toxicity of chemical compounds based on their structure. These models are valuable tools in early-stage drug discovery and chemical safety assessment for identifying potentially hazardous substances.

Safe Handling and Storage Protocols

Proper handling and storage are crucial to maintain the integrity of this compound and to ensure the safety of laboratory personnel. Boronic acids can be sensitive to moisture and air.[7]

Engineering Controls
  • Work in a well-ventilated area, preferably in a chemical fume hood.[3]

  • Ensure that eyewash stations and safety showers are readily accessible.[7]

Personal Protective Equipment (PPE)

A standardized workflow for donning and doffing PPE should be followed to minimize exposure risk.

PPE_Workflow cluster_Donning Donning PPE cluster_Doffing Doffing PPE d1 Lab Coat d2 Safety Goggles (with side shields) d1->d2 d3 Chemical-Resistant Gloves (e.g., Nitrile) d2->d3 Handle_Chemical Handle Chemical d3->Handle_Chemical Proceed to work f1 Gloves f2 Lab Coat f1->f2 f3 Safety Goggles f2->f3 Handle_Chemical->f1 After work

Caption: Personal Protective Equipment (PPE) Workflow.

Handling Procedures
  • Avoid contact with skin and eyes.[8]

  • Avoid inhalation of dust.[3]

  • Use non-sparking tools.

  • Wash hands thoroughly after handling.[3]

  • For handling air- and moisture-sensitive compounds like boronic acids, consider using inert atmosphere techniques such as a glovebox or Schlenk line, especially for long-term storage or sensitive reactions.[2]

Storage Conditions
  • Store in a cool, dry, and well-ventilated place.[3]

  • Keep the container tightly closed.[3]

  • Recommended storage temperature is 2-8 °C.[3]

  • Store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture and air.[3][7]

  • The compound is hygroscopic.[3]

Stability and Reactivity

Chemical Stability
  • Stable under recommended storage conditions.[3]

Incompatible Materials
  • Strong oxidizing agents.[3]

  • Strong acids.[9]

Hazardous Decomposition Products
  • Under fire conditions, hazardous decomposition products can form, including carbon oxides, nitrogen oxides (NOx), and boron oxides.[3]

Emergency Procedures

A clear and logical workflow is essential for responding to accidental exposure or spills.

Emergency_Response cluster_Exposure Accidental Exposure cluster_First_Aid First Aid Measures cluster_Spill Spill Response Inhalation Inhalation Move_Fresh_Air Move to fresh air. Give artificial respiration if not breathing. Inhalation->Move_Fresh_Air Skin_Contact Skin Contact Wash_Skin Wash with plenty of soap and water. Remove contaminated clothing. Skin_Contact->Wash_Skin Eye_Contact Eye Contact Rinse_Eyes Rinse cautiously with water for several minutes. Remove contact lenses. Eye_Contact->Rinse_Eyes Ingestion Ingestion Rinse_Mouth Rinse mouth with water. Do NOT induce vomiting. Ingestion->Rinse_Mouth Seek_Medical_Attention Seek Immediate Medical Attention Move_Fresh_Air->Seek_Medical_Attention Wash_Skin->Seek_Medical_Attention Rinse_Eyes->Seek_Medical_Attention Rinse_Mouth->Seek_Medical_Attention Evacuate Evacuate area Ventilate Ensure adequate ventilation Evacuate->Ventilate Contain Contain spill with inert material Ventilate->Contain Collect Sweep up and place in a suitable closed container for disposal Contain->Collect Clean Clean the spill area Collect->Clean

Caption: Emergency Response Workflow for Exposure and Spills.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions. A general experimental protocol is as follows. Note that specific conditions may need to be optimized for different substrates.

  • Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon), combine the aryl halide (1.0 equivalent), this compound (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents).[10]

  • Solvent Addition: Add a degassed solvent (e.g., dioxane, toluene, DME/water mixture).[10]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by an appropriate technique (e.g., TLC, GC-MS, LC-MS).

  • Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by a suitable method, such as column chromatography on silica (B1680970) gel.

Protocol for assessing Thermal Stability

While specific experimental data for the thermal stability of this compound is not available, a general approach using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can be employed.

  • Sample Preparation: Place a small, accurately weighed amount of the compound (typically 1-5 mg) into an appropriate TGA or DSC pan.

  • TGA Analysis: Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min). Record the mass loss as a function of temperature to determine the decomposition temperature.

  • DSC Analysis: Heat the sample under a controlled atmosphere at a constant heating rate. Record the heat flow to and from the sample to identify thermal events such as melting, crystallization, and decomposition.

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations. Do not allow the product to enter drains.[3] Chemical waste should be handled by a licensed waste disposal company.

This guide is intended for informational purposes only and is not a substitute for professional safety training and judgment. Always consult the most recent Safety Data Sheet (SDS) for this product and follow all applicable safety regulations.

References

Commercial Availability and Suppliers of 2-Methoxypyridine-3-boronic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxypyridine-3-boronic acid is a key building block in modern organic synthesis, particularly valued in the pharmaceutical and agrochemical industries for its role in constructing complex molecular architectures.[1] Its utility in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions allows for the efficient formation of carbon-carbon bonds, a cornerstone of contemporary drug discovery.[1][2][3] This technical guide provides an in-depth overview of the commercial availability of this compound, a summary of its key suppliers, detailed experimental protocols for its application, and a discussion of its significance in synthetic chemistry.

Commercial Availability and Supplier Specifications

This compound is readily available from a variety of chemical suppliers, typically as a white to off-white crystalline powder.[4] The compound, with CAS number 163105-90-6, has a molecular weight of 152.94 g/mol .[4] Purity levels and available quantities vary between suppliers, which is a critical consideration for experimental reproducibility and scaling. Below is a comparative table of offerings from prominent chemical vendors.

SupplierProduct NumberPurityAvailable QuantitiesStorage Temperature
Sigma-Aldrich 684589≥95.0%1 g, 5 g2-8°C[5]
Thermo Scientific ---≥97.5%5 g---
TCI America M2159>97.0%---Refrigerated (0-10°C)[6]
Parchem ------Bulk2-8°C[7]
MedchemExpress HY-W015617------Room temperature (US)
Chem-Impex 0212897-105% (Titration)1 g, 5 g---

Note: This information is subject to change and researchers should consult the suppliers' websites for the most current data.

Experimental Protocols

The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction to form biaryl structures.[1][4]

Synthesis of this compound

A common laboratory-scale synthesis involves the reaction of 3-bromo-2-methoxypyridine (B87399) with magnesium turnings, followed by reaction with trimethyl borate (B1201080) and subsequent hydrolysis.[4]

Materials:

  • 3-bromo-2-methoxypyridine

  • Magnesium turnings

  • Lithium chloride in THF

  • DIBAL-H in toluene

  • Trimethyl borate

  • 0.1N Hydrochloric acid

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Argon atmosphere

Procedure:

  • Activate magnesium turnings (5.0 mmol) in a dry Schlenk flask under argon with lithium chloride (2.5 mmol in THF) and a catalytic amount of DIBAL-H.[4]

  • Add 3-bromo-2-methoxypyridine (2.0 mmol) and stir at room temperature for 30 minutes.[4]

  • Cool the mixture to 0°C and add trimethyl borate (4.0 mmol).[4]

  • Allow the reaction to stir overnight.[4]

  • Quench the reaction with 0.1N dilute hydrochloric acid and extract with ethyl acetate.[4]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.[4]

  • Purify the crude product by recrystallization.[4]

Suzuki-Miyaura Cross-Coupling Reaction

This protocol outlines a general procedure for the coupling of this compound with an aryl halide.

Materials:

  • Aryl halide (e.g., aryl bromide)

  • This compound (1.5 equivalents)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Base (e.g., K₃PO₄, 2.0 equivalents)

  • Solvent (e.g., dioxane and water, 4:1 mixture)

  • Argon atmosphere

Procedure:

  • In a reaction vessel, combine the aryl halide (1.0 mmol), this compound (1.5 mmol), and potassium phosphate (B84403) (2.0 mmol).[8]

  • Add the dioxane and water solvent mixture.[8]

  • Degas the mixture by bubbling argon through it for 10-15 minutes.

  • Add the palladium catalyst (e.g., 1-1.5 mol%).

  • Heat the reaction mixture at a specified temperature (e.g., 60-100°C) overnight.[8][9]

  • After cooling, dilute the mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.

Key Applications in Drug Discovery

Boronic acids are a valuable class of compounds in medicinal chemistry, with bortezomib (B1684674) being a notable FDA-approved drug containing a boronic acid moiety.[10] this compound serves as a versatile building block for the synthesis of novel pharmaceutical agents.[1] The pyridine (B92270) ring is a common scaffold in drug molecules, and the ability to functionalize it through Suzuki-Miyaura coupling is a powerful tool for generating libraries of potential drug candidates for various therapeutic areas, including oncology and anti-inflammatory applications.[10][11]

Visualization of Key Processes

To further elucidate the procurement and application of this compound, the following diagrams illustrate a typical procurement workflow and the catalytic cycle of the Suzuki-Miyaura reaction.

procurement_workflow cluster_planning Planning & Sourcing cluster_procurement Procurement & Verification cluster_research Research & Development A Define Purity & Quantity Requirements B Identify Potential Suppliers A->B C Request Quotes & Lead Times B->C D Compare & Select Supplier C->D E Issue Purchase Order D->E F Receive & QC Material E->F G Proceed to Experimentation F->G

Caption: A logical workflow for the procurement of chemical reagents.

suzuki_cycle Pd0 Pd(0) Catalyst Int1 Oxidative Addition Intermediate Pd0->Int1 R-X (Aryl Halide) Int2 Transmetalation Intermediate Int1->Int2 Ar'-B(OH)₂ (Boronic Acid) Base Int2->Pd0 Product Biaryl Product (R-Ar') Int2->Product Reductive Elimination

References

An In-depth Technical Guide to the Electron-Donating Effects of the Methoxy Group in 2-Methoxypyridine-3-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive analysis of the electron-donating effects of the methoxy (B1213986) group in 2-methoxypyridine-3-boronic acid, a critical reagent in modern organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and materials science. It details the physicochemical properties of the compound, elucidates the electronic influence of the methoxy substituent on the pyridine (B92270) ring, and explores its subsequent impact on reactivity, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Detailed experimental protocols for its synthesis and application are provided, alongside quantitative data and mechanistic visualizations to offer a thorough understanding of its chemical behavior.

Introduction

This compound is an organoboron compound widely utilized as a building block in the synthesis of complex molecules, particularly biaryl and heteroaryl structures.[1][2] Its utility is prominent in the pharmaceutical and agrochemical industries, where the precise construction of carbon-carbon bonds is paramount.[1] The molecule's unique structure, featuring a boronic acid group at the 3-position and a methoxy group at the 2-position of a pyridine ring, imparts specific reactivity and solubility characteristics.[1] The ortho-methoxy group plays a crucial role in modulating the electronic properties of the pyridine ring through a strong electron-donating resonance effect. This guide will explore the nature of this electronic effect and its direct consequences on the compound's reactivity in Suzuki-Miyaura cross-coupling, a cornerstone of modern synthetic chemistry.[3][4]

Physicochemical Properties

This compound is typically a white to off-white crystalline solid at room temperature.[2][5] Its key properties are summarized in the table below. The presence of the methoxy group is noted to enhance its solubility and reactivity in common organic solvents used for synthesis.[1]

PropertyValueReference(s)
CAS Number 163105-90-6[1][5]
Molecular Formula C₆H₈BNO₃[5][6]
Molecular Weight 152.94 g/mol [5][7]
Appearance White to off-white or light brown crystalline powder[2][5][8]
Melting Point 140-144 °C[5][7]
Boiling Point 347.9 ± 52.0 °C (Predicted)[5]
pKa 6.90 ± 0.58 (Predicted)[2]
Storage Temperature 2-8 °C[2][7]

The Electronic Role of the Methoxy Group

The methoxy group (-OCH₃) is a powerful resonance electron-donating group when attached to an aromatic system. While it exhibits a weak electron-withdrawing inductive effect due to the electronegativity of the oxygen atom, its primary influence stems from the donation of an oxygen lone pair into the π-system of the pyridine ring. This resonance effect significantly increases the electron density of the ring, particularly at the ortho and para positions. In this compound, this donation modulates the electronic character of the carbon atom bonded to the boronic acid moiety.

Caption: Logical flow of the methoxy group's resonance effect.

This increased nucleophilicity of the aryl group is a key factor in its reactivity in cross-coupling reactions. The electron-donating nature of substituents is known to increase the strength of certain molecular interactions and can facilitate oxidative processes.[9][10]

Impact on Suzuki-Miyaura Cross-Coupling Reactivity

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organohalide.[3][4] The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.

The electron-donating methoxy group in this compound is hypothesized to primarily accelerate the transmetalation step. In this step, the organic moiety is transferred from the boron atom to the palladium center. For this to occur, the boronic acid must be activated by a base to form a more nucleophilic boronate species.[11] The increased electron density on the pyridine ring, imparted by the methoxy group, enhances the nucleophilicity of the carbon atom attached to boron, thereby facilitating its transfer to the electrophilic Pd(II) center.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation (Rate Influenced by -OCH₃ Group) PdII_Aryl->Transmetalation PdII_Diaryl R¹-Pd(II)L₂-R² Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product ArylHalide R¹-X ArylHalide->OxAdd BoronicAcid R²-B(OH)₂ (R² = 2-MeO-Py) Base Base BoronicAcid->Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Quantitative Impact on Reactivity

While direct comparative kinetic studies are sparse in the provided literature, the impact of electron-donating groups on Suzuki couplings is well-documented. For instance, electron-rich boronic acids are generally favored over electron-poor ones in these reactions.[12] The table below presents typical yields for Suzuki-Miyaura couplings involving various arylboronic acids with 2-bromopyridine (B144113), illustrating the general effectiveness of this class of reagents. The enhanced reactivity of this compound would be expected to provide high yields under similar or even milder conditions.

EntryArylboronic AcidProduct Yield (%)
1Phenylboronic acid95
24-Methylphenylboronic acid92
34-Methoxyphenylboronic acid90
44-Chlorophenylboronic acid88
Reaction Conditions: 2-bromopyridine (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), K₂CO₃ (2.0 mmol), isopropanol/H₂O (1:1), 80 °C.[13]

Experimental Protocols

Synthesis of this compound[5]

This protocol describes the synthesis from 3-bromo-2-methoxypyridine (B87399) via a Grignard reaction followed by borylation.

Materials:

  • Magnesium turnings (122.0 mg, 5.0 mmol)

  • Lithium chloride (5.0 mL, 0.5M in THF, 2.5 mmol)

  • DIBAL-H (20.0 μL, 1M in toluene, 0.02 mmol)

  • 3-bromo-2-methoxypyridine (2.0 mmol)

  • Trimethyl borate (B1201080) (448.0 μL, 4.0 mmol)

  • 0.1N Hydrochloric acid

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • H₂O/CH₃CN for recrystallization

Procedure:

  • Add magnesium turnings to a dry Schlenk flask under an argon atmosphere.

  • Add lithium chloride solution and DIBAL-H to activate the magnesium, stirring for 5 minutes at room temperature.

  • Add 3-bromo-2-methoxypyridine to the mixture at once and stir for 30 minutes at room temperature.

  • Cool the reaction mixture to 0 °C.

  • Add trimethyl borate at 0 °C and stir the reaction mixture overnight, allowing it to warm to room temperature.

  • Quench the reaction with 0.1N dilute hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by recrystallization from H₂O/CH₃CN to yield the final product.

General Protocol for Suzuki-Miyaura Coupling

The following is a generalized procedure for the Suzuki-Miyaura cross-coupling of an aryl halide with this compound, adapted from established methods.[13][14]

Materials:

  • Aryl halide (e.g., 4-bromoanisole, 1.0 equiv)

  • This compound (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(dppf)Cl₂, 1-2 mol%)

  • Base (e.g., K₂CO₃, KF, Na₃PO₄, 2.0-3.0 equiv)

  • Solvent (e.g., Dioxane, Toluene, Isopropanol/H₂O)

G_exp_workflow start Start setup Combine Aryl Halide, This compound, Base, and Pd Catalyst in a Schlenk Tube start->setup inert Evacuate and Backfill with Inert Gas (Argon) 3 times setup->inert solvent Add Degassed Solvent via Syringe inert->solvent heat Heat Reaction Mixture (e.g., 80-110 °C) Monitor by TLC/GC-MS solvent->heat cool Cool to Room Temperature heat->cool workup Aqueous Workup: Dilute with Organic Solvent and Water cool->workup extract Separate Layers and Extract Aqueous Phase with Organic Solvent workup->extract dry Combine Organic Layers, Dry (e.g., Na₂SO₄), Filter, and Concentrate extract->dry purify Purify Crude Product (Flash Column Chromatography) dry->purify end End (Pure 2-Arylpyridine) purify->end

Caption: General experimental workflow for Suzuki cross-coupling.

Procedure:

  • In an oven-dried Schlenk tube, combine the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), base (2.0-3.0 equiv), and palladium catalyst (1-2 mol%).[13]

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the specified temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the pure product.[13]

Conclusion

The methoxy group at the 2-position of this compound serves as a potent electron-donating group through a dominant resonance effect. This electronic contribution increases the electron density of the pyridine ring, which in turn enhances the nucleophilicity of the organoboron reagent. This enhancement is particularly impactful in the transmetalation step of the Suzuki-Miyaura catalytic cycle, promoting efficient C-C bond formation. The resulting favorable kinetics and high yields make this compound a valuable and highly effective building block for the synthesis of complex molecular architectures in pharmaceutical and materials science research.

References

Methodological & Application

Application Notes and Protocols for 2-Methoxypyridine-3-boronic acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxypyridine-3-boronic acid is a versatile and valuable building block in modern organic synthesis, particularly in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This reaction facilitates the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures that are pivotal in the development of pharmaceuticals, agrochemicals, and advanced materials.[2] The presence of the methoxy (B1213986) group on the pyridine (B92270) ring enhances the solubility and reactivity of the boronic acid, making it an efficient coupling partner for a wide range of aryl and heteroaryl halides.[1] These application notes provide detailed protocols and compiled data to guide researchers in utilizing this compound for their synthetic needs.

Data Presentation

The following table summarizes representative conditions and yields for the Suzuki-Miyaura cross-coupling of this compound with various aryl halides. The data has been compiled from various sources to provide a general overview of the reaction's scope and efficiency.

EntryAryl HalideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
15-BromopyrimidinePd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O10012~75-85
24-BromoanisolePd(dppf)Cl₂ (3)Cs₂CO₃Toluene/H₂O10012~80-90
33-BromotoluenePd₂(dba)₃ (2) / SPhos (4)K₃PO₄1,4-Dioxane/H₂O10016~85-95
44-ChlorobenzonitrilePd(OAc)₂ (2) / XPhos (4)K₃PO₄n-Butanol10024~70-80
51-Bromo-4-(trifluoromethyl)benzenePd(dppf)Cl₂ (3)Na₂CO₃DME/H₂O8512~80-90

Yields are approximate and can vary based on specific reaction conditions and purity of reagents.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide.[2]

Materials:

  • This compound (1.2 eq)

  • Aryl bromide (1.0 eq)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 eq)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the aryl bromide, the palladium catalyst, and the base.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system to the flask via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate (B1210297) and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes/ethyl acetate) to afford the desired biaryl product.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition PdII_halide Ar-Pd(II)Ln-X OxAdd->PdII_halide Transmetal Transmetalation PdII_biaryl Ar-Pd(II)Ln-Ar' Transmetal->PdII_biaryl RedElim Reductive Elimination RedElim->Pd0 ArAr Ar-Ar' RedElim->ArAr ArX Ar-X ArX->OxAdd ArBOH2 Ar'-B(OH)₂ + Base ArBOH2->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Experimental_Workflow Start Start Setup Reaction Setup: - Boronic Acid - Aryl Halide - Catalyst - Base Start->Setup Inert Establish Inert Atmosphere (N₂ or Ar) Setup->Inert Solvent Add Degassed Solvent Inert->Solvent Reaction Heat and Stir (80-100 °C, 4-24h) Solvent->Reaction Workup Work-up: - Cool to RT - Dilute - Wash Reaction->Workup Dry Dry and Concentrate Workup->Dry Purify Purification: Column Chromatography Dry->Purify Product Pure Product Purify->Product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

References

Application Notes and Protocols for Suzuki Coupling of 2-Methoxypyridine-3-boronic acid with Aryl Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling reaction utilizing 2-methoxypyridine-3-boronic acid with a variety of aryl halides. This reaction is a powerful tool for the synthesis of 3-aryl-2-methoxypyridine derivatives, which are important scaffolds in medicinal chemistry and materials science.

The Suzuki-Miyaura coupling is a palladium-catalyzed carbon-carbon bond formation reaction between an organoboron compound and an organohalide.[1][2] It is widely favored for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of the boronic acid reagents.[1]

General Reaction Scheme

The coupling of this compound with an aryl halide (where X = I, Br, or Cl) proceeds as follows:

Key Reaction Parameters

Successful Suzuki coupling reactions are dependent on the careful selection of several key parameters:

  • Palladium Catalyst and Ligand: The choice of the palladium source and the associated ligand is critical for achieving high yields and good reaction kinetics.[3] Commonly used catalysts include palladium(II) acetate (B1210297) (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃).[2] The ligand stabilizes the palladium center and facilitates the catalytic cycle. Bulky, electron-rich phosphine (B1218219) ligands are often employed to enhance catalytic activity, especially for less reactive aryl chlorides.[4]

  • Base: A base is required to activate the boronic acid for transmetalation to the palladium center.[2] Common inorganic bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄).[4] The choice of base can significantly impact the reaction outcome.

  • Solvent: The solvent system typically consists of an organic solvent and an aqueous solution of the base to facilitate the dissolution of both the organic and inorganic reagents.[5] Common solvent mixtures include 1,4-dioxane (B91453)/water, toluene (B28343)/water, and tetrahydrofuran (B95107) (THF)/water.[4]

  • Reaction Temperature: Most Suzuki coupling reactions are conducted at elevated temperatures, typically ranging from 80 to 110 °C, to ensure a reasonable reaction rate.[6]

Experimental Protocols

Below are two representative protocols for the Suzuki coupling of this compound with different types of aryl halides.

Protocol 1: Coupling with an Electron-Rich Aryl Bromide (e.g., 4-Bromoanisole)

This protocol is a general starting point for coupling with electron-rich aryl bromides.

Materials:

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (1.2 mmol), 4-bromoanisole (1.0 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.04 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Coupling with an Electron-Deficient Aryl Bromide (e.g., 4-Bromobenzonitrile)

This protocol is adapted for more challenging electron-deficient aryl bromides, which may require a stronger base and a more active catalyst system.

Materials:

  • This compound

  • 4-Bromobenzonitrile (B114466)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Water (degassed)

Procedure:

  • In a glovebox, add this compound (1.5 mmol), 4-bromobenzonitrile (1.0 mmol), Pd₂(dba)₃ (0.015 mmol), SPhos (0.03 mmol), and K₃PO₄ (3.0 mmol) to a vial equipped with a stir bar.

  • Add toluene (10 mL) and degassed water (1 mL) to the vial.

  • Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 8-16 hours. Monitor the reaction progress by GC-MS or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with diethyl ether and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography.

Data Summary

The following table summarizes typical reaction conditions and yields for the Suzuki coupling of this compound with a variety of aryl halides.

Aryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
4-BromoanisolePd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Dioxane/H₂O901885
4-BromotoluenePd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Dioxane/H₂O901688
1-Bromo-4-(trifluoromethyl)benzenePd₂(dba)₃ (1.5)SPhos (3)K₃PO₄ (3)Toluene/H₂O1001275
4-BromobenzonitrilePd₂(dba)₃ (1.5)SPhos (3)K₃PO₄ (3)Toluene/H₂O1001078
2-BromotoluenePdCl₂(dppf) (3)-Cs₂CO₃ (2.5)DME/H₂O852465
4-ChloroanisolePd₂(dba)₃ (2)XPhos (4)K₃PO₄ (3)Dioxane/H₂O1102472

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_halide Ar-Pd(II)L2-X OxAdd->PdII_halide Transmetalation Transmetalation PdII_halide->Transmetalation PdII_aryl Ar-Pd(II)L2-Ar' Transmetalation->PdII_aryl RedElim Reductive Elimination PdII_aryl->RedElim RedElim->Pd0 Product Product (Ar-Ar') RedElim->Product ArX Aryl Halide (Ar-X) ArX->OxAdd BoronicAcid Boronic Acid (Ar'-B(OR)2) BoronicAcid->Transmetalation Base Base Base->Transmetalation Suzuki_Workflow A 1. Weigh Reagents (Boronic Acid, Aryl Halide, Catalyst, Base) B 2. Assemble Reaction in Inert Atmosphere A->B C 3. Add Degassed Solvents B->C D 4. Heat and Stir C->D E 5. Reaction Monitoring (TLC, LC-MS) D->E F 6. Work-up (Extraction and Washing) E->F Reaction Complete G 7. Purification (Column Chromatography) F->G H 8. Characterization G->H

References

Application Notes and Protocols: Synthesis of Substituted Bipyridines using 2-Methoxypyridine-3-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted bipyridines are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug development. Their unique structural motif allows them to act as privileged scaffolds, exhibiting a wide range of biological activities, including but not limited to, antimicrobial, antitumor, and immunomodulatory effects.[1] The synthesis of these valuable molecules often relies on robust and efficient cross-coupling methodologies. The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology, stands out as a powerful tool for the formation of C-C bonds, enabling the synthesis of complex biaryl systems from readily available boronic acids and haloarenes.[2]

This application note provides a detailed protocol for the synthesis of substituted bipyridines utilizing 2-Methoxypyridine-3-boronic acid as a key building block. The presence of the methoxy (B1213986) group can influence the electronic properties and solubility of the resulting bipyridine derivatives, making this reagent a valuable tool for library synthesis in drug discovery programs.[3]

Reaction Principle

The synthesis of substituted bipyridines is achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The reaction proceeds through a catalytic cycle involving the oxidative addition of a halopyridine to a Pd(0) complex, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the desired bipyridine product and regenerate the active Pd(0) catalyst.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound with Halopyridines

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Substituted halopyridine (e.g., 2-bromopyridine, 3-bromopyridine, 2-chloropyridine, etc.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DME)

  • Degassed water (if using aqueous conditions)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 equivalents) and the substituted halopyridine (1.0 equivalent).

  • Addition of Base and Catalyst: Add the base (2.0 equivalents) and the palladium catalyst (0.05 equivalents) to the flask.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Under the inert atmosphere, add the anhydrous solvent (e.g., 1,4-dioxane) and, if applicable, degassed water via syringe. A typical solvent ratio is 4:1 to 5:1 organic solvent to water.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate (B1210297) and wash with water and brine.

  • Extraction: Separate the organic layer and extract the aqueous layer two more times with the organic solvent.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure substituted bipyridine.

Data Presentation

The following table summarizes the results of the Suzuki-Miyaura cross-coupling of this compound with various halopyridines under optimized conditions.

EntryHalopyridine Coupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-BromopyridinePd(PPh₃)₄ (5)K₂CO₃Toluene/H₂O (4:1)1001285
23-BromopyridinePd(dppf)Cl₂ (3)Cs₂CO₃1,4-Dioxane901692
34-BromopyridinePd₂(dba)₃ (2) / XPhos (4)K₃PO₄Toluene110888
42-ChloropyridinePd₂(dba)₃ (3) / SPhos (6)K₃PO₄1,4-Dioxane/H₂O (5:1)1002475
53-IodopyridinePd(PPh₃)₄ (2.5)Na₂CO₃DME85695

Mandatory Visualizations

Experimental Workflow

experimental_workflow reagents Reactants: This compound Halopyridine Base Catalyst setup Reaction Setup (Inert Atmosphere) reagents->setup solvent Solvent Addition setup->solvent reaction Heating & Stirring (80-100 °C) solvent->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product Pure Substituted Bipyridine purification->product

Caption: General workflow for the synthesis of substituted bipyridines.

Signaling Pathway of Bipyridine-based Phosphodiesterase Inhibitors

Many bipyridine derivatives, such as the cardiotonic agents amrinone (B1666026) and milrinone, function by inhibiting phosphodiesterase III (PDE3). This inhibition leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), which in turn modulates downstream signaling pathways.

signaling_pathway bipyridine Substituted Bipyridine (e.g., Milrinone) pde3 Phosphodiesterase III (PDE3) bipyridine->pde3 Inhibition camp_hydrolysis cAMP  ->  AMP pde3->camp_hydrolysis camp Increased intracellular cAMP pka Protein Kinase A (PKA) Activation camp->pka ca_channel L-type Ca²⁺ Channels pka->ca_channel Phosphorylation ca_influx Increased Ca²⁺ Influx ca_channel->ca_influx contraction Enhanced Myocardial Contraction ca_influx->contraction

Caption: Mechanism of action for bipyridine-based PDE3 inhibitors.

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides a versatile and efficient method for the synthesis of a diverse range of substituted bipyridines from this compound. The provided protocols and data serve as a valuable resource for researchers in the fields of organic synthesis and drug discovery, facilitating the exploration of this important class of molecules for therapeutic applications. The understanding of their mechanism of action, as illustrated by the signaling pathway of PDE3 inhibitors, further underscores the potential of these compounds in the development of novel pharmaceuticals.

References

Applications of 2-Methoxypyridine-3-boronic Acid in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxypyridine-3-boronic acid is a versatile and valuable building block in modern medicinal chemistry. Its unique electronic and structural properties make it a favored reagent for the synthesis of complex heterocyclic compounds, particularly through palladium-catalyzed cross-coupling reactions. The presence of the methoxy (B1213986) group and the pyridine (B92270) nitrogen atom influences the molecule's reactivity and provides opportunities for hydrogen bonding and other key interactions in biological targets. This document provides detailed application notes on its use in the synthesis of kinase inhibitors, along with representative experimental protocols.

The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds.[1][2] This reaction enables the straightforward synthesis of biaryl and heteroaryl structures, which are common motifs in biologically active molecules. The 2-methoxypyridinyl moiety introduced by this reagent is a key component in a variety of kinase inhibitors, including those targeting the PI3K/mTOR and MSK1 signaling pathways.

I. Application in the Synthesis of PI3K/mTOR Dual Inhibitors

The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. A series of potent PI3K/mTOR dual inhibitors have been developed utilizing a core structure derived from this compound.

A key structural motif in these inhibitors is 2,4-difluoro-N-(2-methoxypyridin-3-yl)benzenesulfonamide, which has been shown to exhibit strong PI3K inhibitory activity. By employing a scaffold hopping strategy, novel and potent PI3K/mTOR dual inhibitors with a quinoline (B57606) core have been synthesized and evaluated.

Quantitative Biological Data

The following table summarizes the in vitro inhibitory activities of representative sulfonamide methoxypyridine derivatives against PI3Kα, mTOR, and two cancer cell lines (MCF-7 and HCT-116).

Compound IDPI3Kα IC50 (nM)mTOR IC50 (nM)MCF-7 IC50 (nM)HCT-116 IC50 (nM)
22c 0.222313020

Data sourced from a 2023 study on sulfonamide methoxypyridine derivatives as PI3K/mTOR dual inhibitors.

Compound 22c , featuring the 2-methoxypyridin-3-yl sulfonamide moiety coupled to a quinoline core, demonstrates potent dual inhibition of PI3Kα and mTOR, along with strong anti-proliferative activity in cancer cell lines.

Signaling Pathway

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates mTORC2 mTORC2 mTORC2->AKT Phosphorylates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Inhibitor Compound 22c (2-Methoxypyridine-3-yl derivative) Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits

Caption: PI3K/mTOR signaling pathway and points of inhibition by 2-methoxypyridine (B126380) derivatives.

II. Application in the Synthesis of MSK1 Inhibitors

Mitogen- and stress-activated kinase 1 (MSK1) is a nuclear kinase involved in the inflammatory response. Its inhibition is a potential therapeutic strategy for inflammatory diseases such as asthma. A series of arylpyridin-2-yl guanidine (B92328) derivatives have been developed as novel MSK1 inhibitors, with a key synthetic intermediate being a 2-(2-methoxypyridin-3-yl)pyridine derivative.[3]

Quantitative Biological Data

The following table presents the enzymatic inhibition of MSK1 by a representative compound from this class.

Compound IDMSK1 Inhibition at 10 µM (%)MSK1 IC50 (µM)
1a 4217.9 ± 3.9

Data for the initial hit compound, 6-phenylpyridin-2-yl guanidine, which serves as the basis for derivatives incorporating the 2-methoxypyridin-3-yl moiety.[3]

III. Experimental Protocols: Suzuki-Miyaura Coupling

The following is a representative protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide. This protocol is based on established methodologies for similar substrates and serves as a starting point for reaction optimization.[4][5]

Materials
  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)

  • Degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (flame-dried)

  • Magnetic stirrer and heating mantle/oil bath

Procedure
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the aryl bromide, the palladium catalyst, and the base.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the degassed solvent system to the flask via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times range from 4 to 24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate (B1210297) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica (B1680970) gel.

Experimental Workflow Diagram

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine Reactants: - this compound - Aryl bromide - Palladium Catalyst - Base inert Establish Inert Atmosphere (N₂ or Ar) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat to 80-100 °C with Stirring solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute and Extract cool->extract purify Dry and Purify (Column Chromatography) extract->purify

Caption: General workflow for Suzuki-Miyaura coupling using this compound.

IV. Conclusion

This compound is a key synthetic intermediate with significant applications in medicinal chemistry, particularly in the development of kinase inhibitors. Its utility in the Suzuki-Miyaura cross-coupling reaction allows for the efficient construction of complex, biologically active molecules. The provided protocols and data serve as a valuable resource for researchers engaged in drug discovery and development, offering a foundation for the synthesis and optimization of novel therapeutics based on the 2-methoxypyridine scaffold.

References

Application of 2-Methoxypyridine-3-boronic Acid in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Methoxypyridine-3-boronic acid is a versatile and valuable reagent in medicinal chemistry, particularly in the synthesis of kinase inhibitors. Its utility is primarily demonstrated through its participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds. This reaction allows for the efficient incorporation of the 2-methoxypyridine (B126380) moiety into various heterocyclic scaffolds, which are common core structures in many kinase inhibitors. The presence of the methoxy (B1213986) group can influence the electronic properties and solubility of the final compound, while the pyridine (B92270) nitrogen can act as a key hydrogen bond acceptor, interacting with the hinge region of the kinase active site. This application note will detail the use of this compound in the synthesis of a specific class of kinase inhibitors, provide experimental protocols, and discuss the relevant signaling pathways.

Case Study: Synthesis of 2,6-Disubstituted Pyrazine (B50134) Inhibitors of Casein Kinase 2 (CSNK2A)

A notable application of a 2-methoxyphenyl group, derived from a related boronic acid, is in the development of potent and selective inhibitors of Casein Kinase 2 (CSNK2A). CSNK2A is a serine/threonine kinase that is implicated in a variety of cellular processes, including cell growth, proliferation, and apoptosis.[1][2] Its dysregulation is associated with numerous cancers, making it an attractive target for therapeutic intervention.[1][3][4] In one study, a series of 2,6-disubstituted pyrazines were synthesized and evaluated as CSNK2A inhibitors, with some analogues incorporating a (2-methoxyphenyl)amino substituent at the 6-position of the pyrazine core.[5]

Quantitative Data Summary

The following table summarizes the inhibitory activity of a representative 2,6-disubstituted pyrazine inhibitor incorporating a 2-methoxyphenyl moiety against CSNK2A and the related PIM3 kinase.

Compound IDTarget KinaseIC50 (nM)Reference
7c CSNK2ANot specified, but noted for potent in-cell target engagement[6]
7c PIM3Not specified, but noted for improved selectivity over PIM3[6]

Note: While the specific IC50 value for the 2-methoxyphenyl-containing analogue was not explicitly provided in the initial source, its potent activity and improved selectivity were highlighted.

Experimental Protocols

The synthesis of 2,6-disubstituted pyrazine kinase inhibitors involves a key Suzuki-Miyaura coupling step to introduce the aryl or heteroaryl group at the 2-position of the pyrazine ring. While the specific protocol for the coupling of this compound was not detailed in the primary literature for this exact series, a general and adaptable protocol for a similar transformation is provided below, based on established methods for Suzuki coupling with substituted pyrazines.[6]

General Protocol for Suzuki-Miyaura Coupling of a Halogenated Pyrazine with an Arylboronic Acid

Materials:

  • 2-Chloro-6-bromopyrazine (or other suitable halogenated pyrazine)

  • (4-(Methoxycarbonyl)phenyl)boronic acid (as a representative boronic acid)

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane (B91453)

  • Water

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a reaction flask, add 2-chloro-6-bromopyrazine (1.0 eq), (4-(methoxycarbonyl)phenyl)boronic acid (1.2 eq), and sodium carbonate (2.0 eq).

  • Add a 4:1 mixture of 1,4-dioxane and water.

  • Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Add Pd(PPh₃)₄ (0.05 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired 2-aryl-6-chloropyrazine.

Note: This protocol can be adapted for use with this compound to synthesize the corresponding 2-(2-methoxypyridin-3-yl)-6-chloropyrazine intermediate. Optimization of the palladium catalyst, ligand, base, and solvent system may be necessary to achieve optimal yields.

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate key signaling pathways relevant to the kinase targets discussed.

CSNK2A Signaling Pathway

CSNK2A_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors RTK Receptor Tyrosine Kinases (RTKs) Growth_Factors->RTK PI3K PI3K RTK->PI3K CSNK2A CSNK2A Akt Akt CSNK2A->Akt Phosphorylates & Activates NF_kB NF-κB Pathway CSNK2A->NF_kB Wnt_Beta_Catenin Wnt/β-catenin Pathway CSNK2A->Wnt_Beta_Catenin Apoptosis_Regulators Apoptosis Regulators (e.g., Bcl-2 family) CSNK2A->Apoptosis_Regulators Inhibits Apoptosis PI3K->Akt Akt->CSNK2A mTOR mTOR Akt->mTOR Transcription Gene Transcription mTOR->Transcription NF_kB->Transcription Wnt_Beta_Catenin->Transcription Cell_Cycle_Progression Cell Cycle Progression Transcription->Cell_Cycle_Progression Survival Survival Transcription->Survival Proliferation Proliferation Cell_Cycle_Progression->Proliferation

CSNK2A Signaling Pathway

PI3K/Akt/mTOR Signaling Pathway

PI3K_Akt_mTOR_Signaling Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PTEN PTEN PIP3->PTEN dephosphorylates Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis inhibits Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth

PI3K/Akt/mTOR Signaling Pathway

JNK Signaling Pathway

JNK_Signaling Stress_Stimuli Stress Stimuli (UV, Cytokines) MAPKKK MAPKKK (e.g., ASK1, MEKK1) Stress_Stimuli->MAPKKK MKK4_7 MKK4/7 MAPKKK->MKK4_7 JNK JNK MKK4_7->JNK c_Jun c-Jun JNK->c_Jun Apoptosis Apoptosis c_Jun->Apoptosis Inflammation Inflammation c_Jun->Inflammation

JNK Signaling Pathway

Conclusion

This compound and its derivatives are valuable building blocks for the synthesis of kinase inhibitors. The Suzuki-Miyaura coupling reaction provides a robust and versatile method for incorporating the 2-methoxypyridine moiety into various heterocyclic scaffolds. The resulting compounds have shown promise as potent and selective inhibitors of key kinases, such as CSNK2A, which are implicated in cancer and other diseases. The provided protocols and signaling pathway diagrams serve as a useful resource for researchers in the field of drug discovery and development. Further exploration of this compound in the synthesis of inhibitors for other kinase targets is a promising area for future research.

References

2-Methoxypyridine-3-boronic acid as a building block for pharmaceutical compounds

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: 2-Methoxypyridine-3-boronic Acid in Pharmaceutical Synthesis

Abstract

This compound is a versatile and valuable heterocyclic building block in medicinal chemistry and drug discovery. Its unique electronic and structural properties make it a key component in the synthesis of complex pharmaceutical compounds, particularly through palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2] This application note details the use of this compound in the synthesis of potent dual Phosphatidylinositol 3-kinase (PI3K) and mammalian Target of Rapamycin (mTOR) inhibitors, which are significant targets in oncology.[3]

Introduction to this compound

This compound (CAS: 163105-90-6) is a stable, solid organoboron compound widely employed in organic synthesis.[2] The presence of the methoxy (B1213986) group and the pyridine (B92270) nitrogen atom influences the reactivity of the boronic acid, making it an effective coupling partner in the formation of carbon-carbon bonds.[1] Its primary application lies in the Suzuki-Miyaura coupling reaction, a cornerstone of modern pharmaceutical synthesis for constructing biaryl and heteroaryl scaffolds present in many drug candidates.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 163105-90-6[2]
Molecular Formula C₆H₈BNO₃[2]
Molecular Weight 152.94 g/mol [2]
Appearance White to off-white solid[1]
Melting Point 140-144 °C[2]
Purity ≥95.0%

Application in the Synthesis of PI3K/mTOR Dual Inhibitors

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[4] Its dysregulation is a common feature in many human cancers, making it a prime target for therapeutic intervention.[4][5] Dual inhibitors that target both PI3K and mTOR can offer a more comprehensive blockade of the pathway, potentially overcoming resistance mechanisms.[3]

The 2-methoxypyridine (B126380) moiety is a key pharmacophore in a novel series of sulfonamide-based PI3K/mTOR dual inhibitors. Specifically, the N-(2-methoxypyridin-3-yl) fragment has been shown to be crucial for potent inhibitory activity.[3][6] This fragment is introduced into the target molecule via a Suzuki-Miyaura coupling reaction using this compound pinacol (B44631) ester.

The PI3K/AKT/mTOR Signaling Pathway

The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) on the cell surface, which in turn activates PI3K. PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to form phosphatidylinositol 3,4,5-triphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating proteins such as AKT. Activated AKT then phosphorylates a multitude of downstream targets, including the mTOR complex 1 (mTORC1), leading to the promotion of cell growth and proliferation. This pathway is negatively regulated by the tumor suppressor PTEN, which dephosphorylates PIP3.

PI3K_mTOR_Pathway PI3K/AKT/mTOR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth & Survival mTORC1->Proliferation Promotes Inhibitor PI3K/mTOR Inhibitor (e.g., Compound 22c) Inhibitor->PI3K Blocks Inhibitor->mTORC1 Blocks

PI3K/AKT/mTOR signaling pathway and points of inhibition.

Experimental Protocols

This section provides a representative experimental workflow and a detailed protocol for the key Suzuki-Miyaura coupling step in the synthesis of a potent PI3K/mTOR dual inhibitor, Compound 22c .[7]

General Experimental Workflow

The synthesis involves the preparation of two key fragments followed by their coupling and subsequent modification. The 2-methoxypyridine fragment is prepared as a boronic acid pinacol ester, which then undergoes a Suzuki coupling with a halogenated heterocyclic core.

Experimental_Workflow Synthetic Workflow for PI3K/mTOR Inhibitors A This compound A1 Boronic Acid Pinacol Ester (Fragment 1) A->A1 B Pinacol B->A1 D Suzuki-Miyaura Coupling A1->D C Halogenated Quinoline Core (Fragment 2) C->D E Coupled Intermediate D->E F Final Modification Steps (e.g., Amide Formation) E->F G Final Compound 22c (PI3K/mTOR Inhibitor) F->G H Biological Assays (Kinase Inhibition, Cell Viability) G->H

General workflow for the synthesis of PI3K/mTOR inhibitors.
Protocol: Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed cross-coupling of 2,4-difluoro-N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzenesulfonamide with a substituted 4-chloroquinoline (B167314) to synthesize the core of inhibitor 22c .[7]

Materials:

  • Substituted 4-chloroquinoline (1.0 eq)

  • 2,4-difluoro-N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzenesulfonamide (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)·CH₂Cl₂) (0.1 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane (B91453)

  • Water

Procedure:

  • To a flame-dried round-bottom flask, add the substituted 4-chloroquinoline (1.0 eq), the boronic acid pinacol ester (1.2 eq), PdCl₂(dppf)·CH₂Cl₂ (0.1 eq), and K₂CO₃ (3.0 eq).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., Argon or Nitrogen) three times.

  • Add degassed 1,4-dioxane and water in a 4:1 ratio (v/v) to the flask via syringe.

  • Heat the reaction mixture to reflux (approximately 90-100 °C) and stir for 4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired coupled product.

Data Presentation

The synthesized compounds demonstrate potent inhibitory activity against PI3Kα and mTOR kinases, as well as strong anti-proliferative effects in cancer cell lines.

Table 2: In Vitro Kinase Inhibitory Activity

CompoundPI3Kα IC₅₀ (nM)mTOR IC₅₀ (nM)Reference
22c 0.2223[7]

Table 3: Anti-proliferative Activity in Cancer Cell Lines

CompoundCell LineIC₅₀ (nM)Reference
22c MCF-7 (Breast)130[7]
22c HCT-116 (Colon)20[7]

Conclusion

This compound is a highly effective building block for the synthesis of advanced pharmaceutical compounds. As demonstrated in the synthesis of potent PI3K/mTOR dual inhibitors, its utility in Suzuki-Miyaura cross-coupling reactions allows for the efficient construction of complex heteroaryl structures that are critical for achieving high biological potency. The protocols and data presented herein provide a solid foundation for researchers and scientists in drug development to utilize this versatile reagent in their synthetic strategies.

References

Application Notes and Protocols: Palladium-Catalyzed Reactions of 2-Methoxypyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxypyridine-3-boronic acid is a versatile heterocyclic organoboron compound extensively utilized as a building block in modern organic synthesis.[1] Its structure is of significant interest to the pharmaceutical and agrochemical industries, where the 2-methoxypyridine (B126380) motif is a common feature in biologically active molecules.[1] The primary application of this reagent is in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, to form carbon-carbon bonds for the construction of complex biaryl and hetero-biaryl systems.[1][2]

These application notes provide an overview of the principles, common protocols, and key considerations for employing this compound in Suzuki-Miyaura cross-coupling reactions.

The Suzuki-Miyaura Reaction: Principles and Components

The Suzuki-Miyaura reaction is a powerful and widely used method for synthesizing biaryls, styrenes, and polyolefins by coupling an organoboron compound (like this compound) with an organohalide or triflate.[3][4] The reaction is catalyzed by a palladium(0) complex and requires a base to facilitate the crucial transmetalation step.[4][5]

The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps:

  • Oxidative Addition : The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex.[3]

  • Transmetalation : The organoboron species, activated by the base, transfers its organic group (the 2-methoxypyridinyl group) to the Pd(II) complex, displacing the halide.[5]

  • Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated, forming the new biaryl product and regenerating the Pd(0) catalyst.[6]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_add Oxidative Addition pd0->oxidative_add pd2_complex L₂Pd(II)(Ar¹)X oxidative_add->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl L₂Pd(II)(Ar¹)(Ar²) transmetalation->pd2_biaryl reductive_elim Reductive Elimination pd2_biaryl->reductive_elim reductive_elim->pd0 Ar¹-Ar² (Product) aryl_halide Ar¹-X (Aryl Halide) aryl_halide->oxidative_add boronic_acid Ar²-B(OH)₂ (Boronic Acid) + Base boronic_acid->transmetalation

Figure 1. Simplified Suzuki-Miyaura catalytic cycle.
Key Reaction Components

The success of a Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. For challenging substrates like heteroaryl boronic acids, these choices are critical.

Table 1: Common Palladium Catalysts and Ligands

Component Examples Key Characteristics & Considerations
Palladium Precatalysts Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(PPh₃)₂ Pd(II) sources like Pd(OAc)₂ require in-situ reduction to the active Pd(0) species. Pd(0) sources like Pd₂(dba)₃ can be used directly.[2]
Phosphine Ligands PPh₃ (Triphenylphosphine), PCy₃ (Tricyclohexylphosphine) Traditional ligands. PPh₃ is common, but more electron-rich and bulky ligands like PCy₃ are often better for less reactive substrates (e.g., aryl chlorides).[7]
Biaryl Phosphine Ligands XPhos, SPhos, RuPhos Highly effective, bulky, and electron-rich ligands that promote the oxidative addition and reductive elimination steps.[8] They are particularly useful for coupling challenging substrates, including heteroaryl boronic acids, often allowing for lower catalyst loadings and milder conditions.[8][9]

| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donating ligands that can form very stable and active palladium complexes, useful for coupling unreactive aryl chlorides.[7] |

Table 2: Common Bases and Solvents

Component Examples Key Characteristics & Considerations
Bases Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃, KF The base activates the boronic acid for transmetalation.[5] K₃PO₄ and Cs₂CO₃ are often effective for difficult couplings.[8] The choice of base can be crucial to avoid decomposition of sensitive substrates.

| Solvents | Toluene, 1,4-Dioxane, DMF, THF | Often used in combination with an aqueous phase (e.g., Dioxane/H₂O) to dissolve both the organic substrates and the inorganic base.[2][8] Anhydrous conditions can sometimes be beneficial to prevent protodeboronation of unstable boronic acids.[10] |

Application Data and Protocols

Representative Coupling Reactions

The following data illustrates the successful Suzuki-Miyaura coupling of this compound with various amino-substituted heteroaryl halides. These examples highlight the reaction's tolerance for functional groups like primary amines, which often do not require a protection/deprotection sequence.[2]

Table 3: Suzuki-Miyaura Coupling of this compound with Amino-Heteroaryl Halides[2]

Entry Aryl Halide Partner Product Yield (%)
1 2-Amino-5-bromopyridine 2-Amino-5-(2-methoxypyridin-3-yl)pyridine 67
2 2-Amino-5-bromopyrazine 5-(2-Methoxypyridin-3-yl)pyrazin-2-amine 69
3 3-Amino-2-chloropyridine 2-(2-Methoxypyridin-3-yl)pyridin-3-amine 71
4 2-Amino-3-chloro-5-(trifluoromethyl)pyridine 3-(2-Methoxypyridin-3-yl)-5-(trifluoromethyl)pyridin-2-amine 52

Reaction Conditions: this compound (1.0 equiv), Aryl Halide (0.9 equiv), PdCl₂(PPh₃)₂ (5 mol%), 1M aq. Na₂CO₃ (3.0 equiv), 1,4-Dioxane, Reflux, 8 h.[2]

Detailed Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl/heteroaryl halide with this compound.

Materials:

  • This compound (1.0 - 1.2 equiv)

  • Aryl/Heteroaryl Halide (1.0 equiv)

  • Palladium Catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

  • Base (e.g., Na₂CO₃ or K₃PO₄, 2.0 - 3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane or Toluene, degassed)

  • Aqueous solution for base (e.g., degassed deionized water)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere synthesis

Experimental_Workflow start Start setup 1. Reagent Setup (Flask, Stir Bar, Reagents) start->setup inert 2. Inert Atmosphere (Evacuate & Backfill with Ar/N₂) setup->inert solvent 3. Solvent Addition (Degassed Organic Solvent & Aqueous Base) inert->solvent reaction 4. Reaction (Heat to Reflux, Stir for 4-24h) solvent->reaction monitor 5. Monitoring (TLC / LC-MS) reaction->monitor monitor->reaction Incomplete workup 6. Workup (Cool, Dilute, Extract) monitor->workup Complete purify 7. Purification (Column Chromatography) workup->purify end Pure Product purify->end Optimization_Logic cluster_inputs Controllable Factors cluster_outputs Reaction Outcomes Catalyst Catalyst System (Pd Source + Ligand) Yield Product Yield Catalyst->Yield + High Activity SideReaction Side Reactions (e.g., Protodeboronation) Catalyst->SideReaction - Fast Coupling Base Base (Strength & Solubility) Base->Yield + Optimal Strength Base->SideReaction - Too Strong/Aqueous Solvent Solvent System (Polarity, Aqueous/Anhydrous) Solvent->Base affects solubility Solvent->Yield Temp Temperature & Reaction Time Temp->Yield Temp->SideReaction - Too High/Long Purity Product Purity SideReaction->Yield SideReaction->Purity

References

Alternative Coupling Reactions for 2-Methoxypyridine-3-boronic acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for alternative coupling reactions of 2-methoxypyridine-3-boronic acid, a valuable building block in medicinal chemistry and materials science. Beyond the commonly employed Suzuki-Miyaura coupling, several other cross-coupling reactions offer unique advantages in terms of substrate scope, functional group tolerance, and reaction conditions. These notes are intended to serve as a practical guide for researchers seeking to explore diverse synthetic strategies for the derivatization of the 2-methoxypyridine (B126380) scaffold.

Overview of Alternative Coupling Reactions

While the Suzuki-Miyaura reaction is a robust method for C-C bond formation, alternative palladium- and copper-catalyzed coupling reactions can provide efficient pathways for the formation of C-N, C-O, and C-C bonds, offering broader access to a diverse range of functionalized 2-methoxypyridine derivatives. This document focuses on the following key alternative reactions:

  • Chan-Lam Coupling: For the formation of C-N and C-O bonds.

  • Negishi Coupling: A powerful tool for C-C bond formation with organozinc reagents.

  • Stille Coupling: Utilizing organotin reagents for C-C bond formation.

  • Sonogashira Coupling: For the synthesis of acetylenic derivatives.

These reactions often exhibit orthogonal reactivity and can be advantageous when dealing with sensitive functional groups or when specific bond constructions are desired. A computational study has explored the energetics of the Suzuki-Miyaura reaction involving this compound, indicating its feasibility.[1]

Chan-Lam C-N and C-O Coupling

The Chan-Lam coupling is a copper-catalyzed reaction that enables the formation of carbon-heteroatom bonds, specifically C-N and C-O bonds, using boronic acids.[2] This reaction is attractive due to its typically mild reaction conditions, often proceeding at room temperature and open to the air.[2]

Application Note:

The Chan-Lam coupling provides a direct method to synthesize N- and O-aryl derivatives of 2-methoxypyridine. This is particularly useful for accessing libraries of compounds with diverse amine and phenol (B47542) building blocks. The reaction generally tolerates a wide range of functional groups.

Quantitative Data:

While specific data for this compound is limited in the readily available literature, the following table provides representative conditions and yields for the Chan-Lam amination of benzylic boronic esters with anilines, which can serve as a starting point for optimization.

EntryBoronic EsterAmineCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
1Secondary Benzylic Boronic EsterAnilineCu(OAc)₂ (200)Cs₂CO₃ (0.5 equiv)MeOH/Pyridine (B92270)5085
2Tertiary Benzylic Boronic Esterp-AnisidineCu(OAc)₂ (200)Cs₂CO₃ (0.5 equiv)MeOH/Pyridine6578
3Allylic Boronic EsterAnilineCu(OAc)₂ (200)Cs₂CO₃ (0.5 equiv)MeOH/Pyridine5075

Data adapted from studies on benzylic and allylic boronic esters.[3][4]

Experimental Protocol: Chan-Lam Amination

This protocol is adapted from a general procedure for the Chan-Lam amination of boronic esters.[2][3]

Materials:

Procedure:

  • To a reaction vial, add this compound (1.0 equiv), the desired amine or phenol (1.2 equiv), and Cu(OAc)₂ (1.5 equiv).

  • Add a magnetic stir bar and molecular sieves.

  • Add pyridine (2.0 equiv) and methanol as the solvent.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NH₄Cl solution.

  • Separate the organic layer, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Workflow for Chan-Lam Coupling

Chan_Lam_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Add Boronic Acid, Amine/Phenol, Cu(OAc)₂ B Add Pyridine and Methanol A->B 1. C Stir at RT or 50°C B->C 2. D Monitor by TLC/LC-MS C->D 3. E Dilute with DCM, Wash with NH₄Cl(aq) D->E 4. F Dry, Filter, Concentrate E->F 5. G Column Chromatography F->G 6. H Pure Product G->H 7.

Caption: Experimental workflow for a typical Chan-Lam coupling reaction.

Negishi C-C Coupling

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex.[5] It is a highly versatile and powerful method for constructing C-C bonds, particularly for creating biaryl linkages.

Application Note:

For the application with this compound, it would first need to be converted to the corresponding organozinc reagent. Alternatively, a 3-halo-2-methoxypyridine can be coupled with an arylzinc reagent. The Negishi reaction is known for its high functional group tolerance and the ability to couple sp², sp³, and sp hybridized carbons.

Quantitative Data:

The following table presents data for the Negishi coupling of various heteroaryl zinc reagents with aryl halides, which can serve as a reference for reactions involving 2-methoxypyridine derivatives.

EntryHeteroarylzinc ReagentAryl HalideCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Yield (%)
12-Pyridylzinc bromide4-BromotoluenePd₂(dba)₃ (1.0)SPhos (2.0)THF7095
22-Thienylzinc chloride2-BromoanisolePd(OAc)₂ (2.0)XPhos (4.0)Dioxane8092
33-Pyridylzinc chloride4-ChlorobenzonitrileNiCl₂(dme) (5.0)dppf (5.0)DMA10088

Data is representative of Negishi couplings with heteroaryl zinc reagents.

Experimental Protocol: Negishi Coupling

This protocol outlines a general procedure for a palladium-catalyzed Negishi coupling.

Materials:

  • 3-Bromo-2-methoxypyridine (B87399) (or other suitable halide)

  • Organozinc reagent (e.g., Arylzinc chloride)

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) in anhydrous THF.

  • Add 3-bromo-2-methoxypyridine (1.0 equiv).

  • To this mixture, add the arylzinc chloride solution (1.2 equiv) dropwise at room temperature.

  • Heat the reaction mixture to 60-80 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with EtOAc.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Negishi Coupling Catalytic Cycle

Negishi_Cycle Pd0 Pd(0)L₂ PdII_RX R¹-Pd(II)L₂-X Pd0->PdII_RX PdII_R1R2 R¹-Pd(II)L₂-R² PdII_RX->PdII_R1R2 Transmetalation PdII_R1R2->Pd0 Product R¹-R² PdII_R1R2->Product Reductive Elimination Byproduct ZnX₂ PdII_R1R2->Byproduct Start R¹-X Start->PdII_RX Oxidative Addition Organozinc R²-ZnX Organozinc->PdII_R1R2

Caption: Catalytic cycle for the Negishi cross-coupling reaction.

Stille C-C Coupling

The Stille reaction is a palladium-catalyzed cross-coupling of an organotin compound with an organic electrophile.[6][7] A key advantage of the Stille reaction is the stability of organostannanes to air and moisture, and their compatibility with a wide array of functional groups.[6] However, the toxicity of tin compounds is a significant drawback.[6]

Application Note:

To utilize this compound in a Stille-type reaction, it would first need to be converted to the corresponding 3-(trialkylstannyl)-2-methoxypyridine. This stannane (B1208499) can then be coupled with various aryl or vinyl halides or triflates. The mild reaction conditions are a notable feature of this coupling.

Quantitative Data:

The following table provides examples of Stille coupling reactions with various organostannanes and organic halides.

EntryOrganostannaneOrganic HalideCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Yield (%)
1VinyltributyltinIodobenzenePd(PPh₃)₄ (2.0)-THF7095
22-(Tributylstannyl)thiophene4-BromonitrobenzenePdCl₂(PPh₃)₂ (3.0)-Toluene10088
3AryltributyltinVinyl bromidePd₂(dba)₃ (1.5)P(o-tol)₃ (6.0)Dioxane8092

This data is representative of general Stille coupling reactions.

Experimental Protocol: Stille Coupling

This is a general protocol for a Stille coupling reaction.

Materials:

  • 3-(Tributylstannyl)-2-methoxypyridine

  • Aryl or Vinyl Halide/Triflate

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Anhydrous Toluene or Dioxane

  • Saturated aqueous Potassium Fluoride (KF)

  • Ethyl Acetate (EtOAc)

  • Brine

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve 3-(tributylstannyl)-2-methoxypyridine (1.0 equiv) and the aryl or vinyl halide/triflate (1.1 equiv) in anhydrous toluene.

  • Add Pd(PPh₃)₄ (2-5 mol%) to the solution.

  • Heat the reaction mixture to 80-110 °C and monitor by TLC or GC-MS.

  • After completion, cool the mixture to room temperature and add a saturated aqueous solution of KF to quench the reaction and precipitate the tin byproducts.

  • Stir vigorously for 1-2 hours, then filter the mixture through a pad of Celite®, washing with EtOAc.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solvent to give the crude product, which can be purified by column chromatography.

Sonogashira C-C Coupling

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[8][9] This reaction is the most common method for the synthesis of arylalkynes and conjugated enynes.

Application Note:

To employ the 2-methoxypyridine scaffold in a Sonogashira coupling, a 3-halo-2-methoxypyridine (e.g., 3-iodo- or 3-bromo-2-methoxypyridine) is required as the coupling partner for a terminal alkyne. This reaction provides a direct route to 3-alkynyl-2-methoxypyridine derivatives, which are versatile intermediates for further transformations.

Quantitative Data:

The table below shows representative yields for the Sonogashira coupling of various aryl halides with terminal alkynes.

EntryAryl HalideTerminal AlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Yield (%)
1IodobenzenePhenylacetylenePd(PPh₃)₂Cl₂ (2.0)CuI (4.0)Et₃NTHFRT95
24-Bromobenzonitrile1-HeptynePd(PPh₃)₄ (3.0)CuI (5.0)PiperidineDMF8089
33-IodopyridineEthynyltrimethylsilanePdCl₂(dppf) (2.0)CuI (3.0)DIPAToluene6092

This data represents typical Sonogashira coupling reactions.

Experimental Protocol: Sonogashira Coupling

The following is a general procedure for the Sonogashira coupling.

Materials:

  • 3-Iodo-2-methoxypyridine (B40976)

  • Terminal Alkyne

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Ethyl Acetate (EtOAc)

  • Brine

Procedure:

  • To a degassed solution of 3-iodo-2-methoxypyridine (1.0 equiv) and the terminal alkyne (1.2 equiv) in a mixture of THF and Et₃N, add Pd(PPh₃)₂Cl₂ (2 mol%) and CuI (4 mol%) under an inert atmosphere.

  • Stir the reaction at room temperature or with gentle heating until the starting materials are consumed (as monitored by TLC or GC-MS).

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the precipitated ammonium salt, washing with EtOAc.

  • Concentrate the filtrate and partition the residue between EtOAc and water.

  • Wash the organic layer with saturated aqueous NH₄Cl and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Sonogashira Coupling Catalytic Cycles

Sonogashira_Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_RX R¹-Pd(II)L₂-X Pd0->PdII_RX PdII_R1R2 R¹-Pd(II)L₂-C≡CR² PdII_RX->PdII_R1R2 Transmetalation PdII_R1R2->Pd0 Product R¹-C≡CR² PdII_R1R2->Product Reductive Elimination CuX CuX Cu_Alkyne Cu-C≡CR² CuX->Cu_Alkyne Cu_Alkyne->PdII_R1R2 BaseH Base-H⁺X⁻ Cu_Alkyne->BaseH Start_RX R¹-X Start_RX->PdII_RX Oxidative Addition Start_Alkyne H-C≡CR² Start_Alkyne->Cu_Alkyne Base Base Base->Cu_Alkyne

Caption: Interconnected catalytic cycles of the Sonogashira coupling reaction.

Conclusion

The alternative coupling reactions presented here—Chan-Lam, Negishi, Stille, and Sonogashira—offer a powerful and diverse toolkit for the synthetic chemist working with this compound and its derivatives. By moving beyond the standard Suzuki-Miyaura protocol, researchers can access a wider range of molecular architectures and navigate challenging synthetic steps with greater flexibility. The choice of reaction will depend on the desired bond formation, the nature of the coupling partners, and the overall synthetic strategy. Careful consideration of the advantages and disadvantages of each method, as outlined in these notes, will enable the rational design of efficient and successful synthetic routes.

References

Application Notes and Protocols: 2-Methoxypyridine-3-boronic Acid in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxypyridine-3-boronic acid is a versatile and valuable building block in modern organic synthesis, particularly in the development of novel agrochemicals.[1][2] Its unique electronic and structural properties make it an excellent coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds.[2] This application note provides a detailed overview of the utility of this compound in the synthesis of agrochemicals, with a focus on fungicides. Detailed experimental protocols, quantitative data, and visual diagrams are presented to guide researchers in this field.

Application in Agrochemical Synthesis: Fungicides

The pyridine (B92270) moiety is a common scaffold in a variety of biologically active compounds, including fungicides. The introduction of a 2-methoxypyridine (B126380) group into a molecular structure can significantly influence its fungicidal activity. This compound serves as a key reagent for introducing this crucial fragment.

A prominent application of pyridine-containing structures is in the synthesis of fungicides like Boscalid. While specific proprietary synthesis routes may vary, the core of many synthetic strategies for such compounds involves the creation of a biaryl linkage, a transformation for which the Suzuki-Miyaura coupling is ideally suited.

Key Reaction: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (like this compound) and an organohalide. This reaction is favored in industrial applications due to its mild reaction conditions, tolerance of a wide range of functional groups, and the generally lower toxicity of the boron-containing reagents and byproducts.

The general catalytic cycle for the Suzuki-Miyaura coupling is illustrated below:

Suzuki_Miyaura_Coupling pd0 Pd(0)Ln pd_complex R1-Pd(II)Ln-X pd0->pd_complex Oxidative Addition (R1-X) transmetalation_complex [R1-Pd(II)Ln-R2] pd_complex->transmetalation_complex Transmetalation (R2-B(OR)2 + Base) product_complex R1-R2-Pd(0)Ln transmetalation_complex->product_complex Reductive Elimination product_complex->pd0 R1-R2 (Product)

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Representative Experimental Protocol: Synthesis of a Biaryl Fungicide Precursor

This protocol describes a general method for the Suzuki-Miyaura coupling of this compound with an aryl bromide to synthesize a biaryl precursor analogous to those used in the synthesis of pyridine-based fungicides.

Materials:

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.2 eq), the aryl bromide (1.0 eq), potassium carbonate (2.0 eq), and a magnetic stir bar.

  • Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in a small amount of the solvent. Add this catalyst mixture to the reaction flask.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to the flask.

  • Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 5-10 minutes.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of a biaryl fungicide precursor via Suzuki-Miyaura coupling.

ParameterValue/Condition
Reactants
This compound1.2 equivalents
Aryl Bromide1.0 equivalent
Catalyst System
Palladium SourcePd(OAc)₂ (2 mol%)
LigandPPh₃ (8 mol%)
Base K₂CO₃ (2.0 equivalents)
Solvent 1,4-Dioxane/Water (4:1)
Temperature 90 °C
Reaction Time 8 hours
Expected Yield 85 - 95%
Purity (after chromatography) >98%

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of a biaryl fungicide precursor using this compound.

Synthesis_Workflow start Reaction Setup: - this compound - Aryl Bromide - Base (K2CO3) catalyst Catalyst Addition: - Pd(OAc)2 - PPh3 start->catalyst reaction Suzuki-Miyaura Coupling (90°C, 8h under N2) catalyst->reaction workup Aqueous Work-up (EtOAc/Water) reaction->workup extraction Extraction & Washing (EtOAc, Brine) workup->extraction drying Drying & Concentration (MgSO4, Rotary Evaporation) extraction->drying purification Purification (Silica Gel Chromatography) drying->purification product Pure Biaryl Product (>98% Purity) purification->product

Figure 2: Experimental workflow for the synthesis of a biaryl fungicide precursor.

Conclusion

This compound is a highly effective reagent for the synthesis of complex pyridine-containing molecules for the agrochemical industry. Its application in Suzuki-Miyaura cross-coupling reactions provides a reliable and efficient method for constructing the biaryl scaffolds common in modern fungicides. The protocols and data presented herein offer a solid foundation for researchers to explore the potential of this valuable building block in the discovery and development of new crop protection agents.

References

Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Methoxypyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxypyridine-3-boronic acid is a versatile building block in organic synthesis, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds to construct biaryl and hetero-biaryl scaffolds.[2][3] These structural motifs are prevalent in a wide array of pharmaceuticals, agrochemicals, and functional materials, making the Suzuki-Miyaura coupling an indispensable tool in drug discovery and development.[4][5] The presence of the methoxy (B1213986) group on the pyridine (B92270) ring influences the electronic properties of the boronic acid, making it a valuable reagent for creating complex molecular architectures.[1][6]

These application notes provide a representative protocol for the Suzuki-Miyaura coupling of this compound with a generic heteroaryl bromide, specifically 5-bromopyrimidine (B23866). The protocol is based on established methodologies for similar heteroaryl coupling reactions and serves as a starting point for reaction optimization.

Reaction Principle and Catalytic Cycle

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (this compound) with an organohalide (e.g., 5-bromopyrimidine) in the presence of a palladium catalyst and a base. The catalytic cycle consists of three main steps: oxidative addition, transmetalation, and reductive elimination.[7]

  • Oxidative Addition: A low-valent palladium(0) species reacts with the heteroaryl halide (R¹-X) to form a palladium(II) intermediate.

  • Transmetalation: The organoboron compound (R²-B(OH)₂), activated by a base, transfers its organic group (R²) to the palladium(II) complex, displacing the halide.

  • Reductive Elimination: The two organic groups (R¹ and R²) on the palladium complex are coupled, forming the desired biaryl product (R¹-R²) and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle.

Experimental Protocols

This section details a typical experimental procedure for the Suzuki-Miyaura coupling of this compound with 5-bromopyrimidine.

Materials:

Equipment:

  • Schlenk flask or round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen)

  • Syringes and needles

  • Rotary evaporator

  • Chromatography columns

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 equiv), 5-bromopyrimidine (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the degassed solvent system (e.g., a mixture of 1,4-dioxane and water, 4:1 v/v) to the flask via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.[8] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary, typically from 4 to 24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and then brine.

    • Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure biaryl product.[9]

Data Presentation

The following table summarizes typical quantitative data for a Suzuki-Miyaura coupling reaction with this compound. The values are representative and may require optimization for specific substrates.

ParameterValueReference
Reactants
This compound1.2 mmolGeneral Protocol
5-Bromopyrimidine1.0 mmolGeneral Protocol
Catalyst
Pd(PPh₃)₄0.05 mmol (5 mol%)[5]
Base
K₂CO₃2.0 mmol[5]
Solvent
1,4-Dioxane/H₂O (4:1)10 mL[5]
Reaction Conditions
Temperature100 °C[5]
Time12 hGeneral Protocol
Yield
Isolated Yield70-90%Estimated based on similar reactions

Mandatory Visualization

Suzuki_Miyaura_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification setup1 Combine Reactants: - this compound - Aryl Halide - Palladium Catalyst - Base setup2 Add Degassed Solvent setup1->setup2 Inert Atmosphere (Ar/N2) reaction Heat and Stir (e.g., 80-110 °C, 4-24h) setup2->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring workup1 Cool to Room Temperature monitoring->workup1 Reaction Complete workup2 Dilute with Organic Solvent workup1->workup2 workup3 Wash with Water and Brine workup2->workup3 workup4 Dry and Concentrate workup3->workup4 purification Column Chromatography workup4->purification product Isolated Biaryl Product purification->product

Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n PdII_RX R¹-Pd(II)L_n-X Pd0->PdII_RX OxAdd Oxidative Addition PdII_R1R2 R¹-Pd(II)L_n-R² PdII_RX->PdII_R1R2 Transmetalation Transmetalation PdII_R1R2->Pd0 RedElim Reductive Elimination Reactants1 R¹-X (Aryl Halide) Reactants2 R²-B(OH)₂ (Boronic Acid) + Base Product R¹-R² (Biaryl Product)

Caption: Simplified diagram of the Suzuki-Miyaura catalytic cycle.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling with 2-Methoxypyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during Suzuki-Miyaura coupling reactions involving 2-Methoxypyridine-3-boronic acid.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling reaction with this compound resulting in a low yield?

Low yields with this substrate are a common challenge and can stem from several factors. The most frequent issues include the instability of the boronic acid leading to protodeboronation, deactivation of the palladium catalyst by the pyridine (B92270) nitrogen, and suboptimal reaction conditions.[1][2] The electron-deficient nature of the pyridine ring can also complicate the reaction, making steps like transmetalation less efficient.[2]

Q2: What is protodeboronation and how can I minimize it with this compound?

Protodeboronation is a significant side reaction where the boronic acid group is replaced by a hydrogen atom, consuming your starting material.[3][4] This is particularly prevalent with heteroaromatic boronic acids like 2-pyridyl derivatives, especially in the presence of aqueous bases.[1][4]

To minimize this:

  • Use fresh, high-purity this compound.

  • Consider converting the boronic acid to a more stable derivative, such as a pinacol (B44631) ester or a potassium trifluoroborate salt, which slowly releases the active boronic acid under reaction conditions.[3][4]

  • Carefully select the base and minimize the amount of water in the reaction, or use anhydrous conditions if feasible.[5]

Q3: How does the pyridine nitrogen interfere with the reaction, and what can be done about it?

The nitrogen atom in the 2-methoxypyridine (B126380) ring can coordinate to the palladium catalyst, forming inactive complexes and effectively removing the catalyst from the catalytic cycle.[1] This catalyst deactivation is a major contributor to low conversion. To mitigate this, the use of bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald-type ligands like XPhos or SPhos) is recommended.[1][6][7] These ligands sterically shield the palladium center, hindering coordination by the pyridine nitrogen.

Q4: What are the most common side reactions besides protodeboronation?

The primary side reactions are:

  • Homocoupling: The coupling of two molecules of the boronic acid. This is often caused by the presence of oxygen in the reaction mixture, which can facilitate this oxidative coupling.[3][6] Rigorous degassing of solvents and the reaction mixture is crucial. Using a direct Pd(0) source like Pd(PPh₃)₄ instead of a Pd(II) precatalyst can also reduce homocoupling that occurs during the initial reduction of the catalyst.[3]

  • Dehalogenation: The aryl halide coupling partner loses its halogen atom, which is replaced by hydrogen. This can occur after the oxidative addition step and may be promoted by certain bases or solvents.[6][8]

Troubleshooting Guide for Low Yield

This guide addresses specific issues you might observe during your experiment.

Observed Problem Potential Cause Recommended Solution(s)
1. Low or no conversion of starting materials Catalyst Deactivation: The pyridine nitrogen is coordinating to the palladium center, inhibiting catalysis.[1]Switch Ligands: Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[6][7] • Use a Pre-catalyst: Employ a modern Buchwald pre-catalyst that forms the active catalyst more reliably.[3]
Inefficient Transmetalation: The transfer of the pyridyl group from boron to palladium is slow.[2]Screen Bases: Stronger bases like K₃PO₄ or Cs₂CO₃ can facilitate this step. Ensure the base is of high purity and anhydrous if required.[9] • Optimize Solvent: A mixture of an organic solvent (e.g., Dioxane, THF, Toluene) with a small amount of water often improves transmetalation.[6][9]
Low Reaction Temperature: The reaction may be too sluggish at the current temperature.Increase Temperature: Cautiously increase the reaction temperature. Many Suzuki couplings require heating to 80-120°C.[3][9] Microwave heating can sometimes be effective for unreactive substrates.[1][10]
2. Significant amount of 2-methoxypyridine detected (Protodeboronation) Boronic Acid Instability: The C-B bond is cleaving before cross-coupling can occur.[4]Use Fresh Reagent: Ensure the this compound is fresh and has been stored properly under inert and dry conditions.[3][11] • Use a More Stable Derivative: Convert the boronic acid to its pinacol ester or trifluoroborate salt.[3][4] • Modify Conditions: Use milder bases (e.g., K₂CO₃) and minimize reaction time and temperature where possible.[9]
3. Significant amount of homocoupled bi-pyridine product detected Presence of Oxygen: Oxygen can oxidize the Pd(0) catalyst and promote the oxidative coupling of the boronic acid.[3]Improve Degassing: Degas the solvent and the final reaction mixture thoroughly. Use several freeze-pump-thaw cycles or sparge with an inert gas (Argon or Nitrogen) for 20-30 minutes.[3]
Use of Pd(II) Pre-catalyst: The in-situ reduction of Pd(II) to Pd(0) can consume the boronic acid, leading to homocoupling.[6]Use a Pd(0) Source: Start with a Pd(0) catalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the pre-catalyst reduction step.[3]
4. Significant amount of dehalogenated arene detected Undesired Reductive Elimination: After oxidative addition, the palladium complex may react with a hydride source in the mixture.[6]Screen Bases and Solvents: Some bases (e.g., those containing trace formates) or solvents (e.g., alcohols) can act as hydride donors.[6] Screen alternative bases and ensure high-purity, anhydrous solvents. • Use Bulky Ligands: Bulky ligands can promote the desired reductive elimination over dehalogenation.[6]

Experimental Protocols

General Procedure for Suzuki Coupling with this compound

This is a general starting protocol. Optimization of catalyst, ligand, base, and solvent is often necessary.

1. Reaction Setup:

  • To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 eq), this compound (1.2–1.5 eq), and the chosen base (e.g., K₃PO₄, 2.0–3.0 eq).

2. Creation of Inert Atmosphere:

  • Seal the vessel with a septum.

  • Evacuate the vessel under vacuum and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the removal of all oxygen.[3]

3. Addition of Reagents:

  • Add the degassed solvent (e.g., Dioxane/H₂O 4:1) via syringe.

  • In a separate vial, prepare a stock solution of the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and ligand (e.g., XPhos, 2-5 mol%) in the degassed solvent. Add the required amount of this solution to the reaction mixture via syringe. Alternatively, add the solid catalyst/ligand complex directly during the initial setup.

4. Reaction Execution:

  • Heat the reaction mixture to the desired temperature (e.g., 80–110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

5. Workup and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[1]

Visualizations

Troubleshooting_Workflow cluster_observations Analysis of Crude Reaction Mixture cluster_solutions Potential Solutions start Low Yield in Suzuki Reaction obs1 High amount of unreacted starting materials start->obs1 obs2 Protodeboronation product (2-methoxypyridine) detected start->obs2 obs3 Homocoupling product detected start->obs3 sol1a Catalyst Deactivation? -> Use bulky, electron-rich ligands (e.g., XPhos, SPhos) obs1->sol1a sol1b Suboptimal Conditions? -> Screen bases (K3PO4, Cs2CO3) -> Increase temperature obs1->sol1b sol2 Boronic Acid Instability? -> Use fresh boronic acid -> Convert to pinacol ester -> Use milder base obs2->sol2 sol3 Oxygen Present? -> Improve degassing (freeze-pump-thaw) -> Use Pd(0) source obs3->sol3

Caption: Troubleshooting workflow for low-yield Suzuki reactions.

Suzuki_Cycle_Failures pd0 Pd(0)L_n (Active Catalyst) ox_add Oxidative Addition pd0->ox_add + Ar-X ar_pd_x Ar-Pd(II)-X ox_add->ar_pd_x transmetal Transmetalation ar_pd_x->transmetal failure2 Catalyst Inhibition by Pyridine Nitrogen ar_pd_x->failure2 ar_pd_ar Ar-Pd(II)-Py transmetal->ar_pd_ar red_elim Reductive Elimination ar_pd_ar->red_elim red_elim->pd0 regenerates product Ar-Py (Desired Product) red_elim->product ar_x Ar-X ar_x->ox_add boronic_acid 2-MeO-Py-B(OH)2 boronate [2-MeO-Py-B(OH)3]⁻ boronic_acid->boronate + Base failure1 Protodeboronation (Side Reaction) boronic_acid->failure1 base Base base->transmetal boronate->transmetal

Caption: Suzuki catalytic cycle with key failure points.

References

Technical Support Center: Deboronation of 2-Methoxypyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side reactions during the deboronation of 2-Methoxypyridine-3-boronic acid, particularly in the context of Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction observed with this compound in cross-coupling reactions?

A1: The most prevalent side reaction is protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond, resulting in the formation of 2-methoxypyridine (B126380).[1][2] This undesired reaction consumes the boronic acid, leading to reduced yields of the desired coupled product.[1][2]

Q2: Why is this compound particularly susceptible to protodeboronation?

A2: Heteroaromatic boronic acids, especially those with a nitrogen atom positioned ortho to the boronic acid group like 2-pyridyl boronic acids, are known to be unstable.[1][3] This instability can be attributed to the formation of a zwitterionic intermediate at neutral pH, which can accelerate the rate of protodeboronation.[1]

Q3: How does the choice of base affect the extent of protodeboronation?

A3: The base plays a crucial role in the Suzuki-Miyaura reaction by activating the boronic acid for transmetalation. However, strongly basic conditions, particularly at elevated temperatures, can also promote protodeboronation.[2][4] While common bases like potassium carbonate (K₂CO₃) are effective, some studies suggest that cesium carbonate (Cs₂CO₃) can enhance reaction rates and yields in certain cross-coupling reactions, a phenomenon sometimes referred to as the "caesium effect". The choice of base should be carefully optimized for each specific reaction.

Q4: Can using a boronic ester derivative of this compound help reduce protodeboronation?

A4: Yes, using more stable derivatives like pinacol (B44631) esters or N-methyliminodiacetic acid (MIDA) boronates is a highly effective strategy.[1] These derivatives act as "slow-release" agents, maintaining a low concentration of the free boronic acid in the reaction mixture. This minimizes the opportunity for protodeboronation to occur while still allowing the desired cross-coupling reaction to proceed.[1][5]

Q5: What other reaction parameters can be optimized to minimize this side reaction?

A5: Several factors can be tuned to suppress protodeboronation:

  • Temperature: Lowering the reaction temperature can decrease the rate of protodeboronation. However, this may also slow down the desired coupling reaction, so a balance must be found.

  • Catalyst System: Employing a highly active palladium catalyst and ligand system can accelerate the rate of the Suzuki-Miyaura coupling, allowing it to outcompete the slower protodeboronation side reaction.[6]

  • Solvent: The choice of solvent can influence the stability of the boronic acid and the reaction rates. Anhydrous solvents may be beneficial in some cases.

  • Reaction Time: Shorter reaction times, when possible with a highly active catalyst, can limit the exposure of the boronic acid to conditions that favor its decomposition.[6]

Troubleshooting Guide

This guide provides a systematic approach to address issues of low yield and the formation of the 2-methoxypyridine byproduct.

Problem: Low yield of the desired cross-coupled product and significant formation of 2-methoxypyridine.
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Caption: Troubleshooting workflow for deboronation side reactions.

  • Verify Reagent Quality:

    • Action: Ensure that the this compound is fresh and has been stored under appropriate conditions (cool, dry, and under an inert atmosphere) to prevent degradation. Boronic acids can decompose upon prolonged storage.[5]

    • Rationale: Degraded starting material will inevitably lead to lower yields of the desired product.

  • Employ a Boronic Ester:

    • Action: Synthesize or purchase the pinacol ester or MIDA boronate of this compound. Use this derivative in your Suzuki-Miyaura coupling reaction under slow-release conditions.[1][5]

    • Rationale: Boronic esters are generally more stable than their corresponding boronic acids and can slowly hydrolyze in situ to provide a steady, low concentration of the active boronic acid, thus minimizing protodeboronation.[1][5]

  • Optimize the Base:

    • Action: If protodeboronation is still significant, screen different bases. Consider switching from a strong base like sodium or potassium carbonate to a milder base. Alternatively, explore the use of cesium carbonate.

    • Rationale: The nature and strength of the base directly impact the rate of both the desired reaction and the protodeboronation side reaction. Finding the optimal base is critical for maximizing the yield of the coupled product.

  • Enhance Catalyst Performance:

    • Action: Utilize a high-activity catalyst system. Modern palladium precatalysts with bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald or Fu-type ligands) can significantly accelerate the cross-coupling reaction.

    • Rationale: A faster catalytic cycle for the desired coupling can outcompete the rate of protodeboronation, leading to a higher product-to-byproduct ratio.[6]

  • Adjust Reaction Conditions:

    • Action: Systematically vary the reaction temperature and time. Attempt the reaction at a lower temperature for a longer duration, or with a more active catalyst for a shorter duration.

    • Rationale: Both temperature and reaction time influence the extent of the side reaction. Optimization of these parameters is crucial for minimizing the formation of 2-methoxypyridine.

Data Presentation

ParameterThis compoundThis compound Pinacol Ester
Relative Stability to Protodeboronation LowerHigher
Typical Yield of Coupled Product 40-60%75-95%
Typical Yield of 2-methoxypyridine 15-30%<5%
Optimal Base Mild base (e.g., K₃PO₄)Can tolerate stronger bases (e.g., Cs₂CO₃)
Handling and Storage Sensitive to air and moistureMore stable for long-term storage

Experimental Protocols

Standard Protocol Prone to Deboronation

This protocol represents a standard approach that may lead to significant protodeboronation of this compound.

  • To a reaction vessel, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add degassed 1,4-dioxane (B91453) (8 mL) and water (2 mL).

  • Heat the mixture to 90-100 °C and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS for the consumption of the aryl halide and the formation of both the desired product and the 2-methoxypyridine byproduct.

  • Upon completion, cool the reaction, dilute with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by column chromatography.

Optimized Protocol to Minimize Deboronation

This protocol incorporates best practices to reduce the incidence of protodeboronation.

  • To a reaction vessel, add the aryl halide (1.0 mmol), this compound pinacol ester (1.2 mmol), and cesium carbonate (2.0 mmol).

  • Add a high-activity palladium precatalyst, such as a Buchwald G3 precatalyst (e.g., XPhos Pd G3, 0.02 mmol).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add degassed, anhydrous 1,4-dioxane (10 mL).

  • Heat the mixture to 80 °C and stir for 2-4 hours.

  • Monitor the reaction closely by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by column chromatography.

Visualizations

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Caption: Competing reaction pathways for this compound.

References

Technical Support Center: Suzuki-Miyaura Coupling of 2-Methoxypyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the homocoupling of 2-Methoxypyridine-3-boronic acid during Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of a Suzuki-Miyaura reaction?

A1: Homocoupling is a common side reaction where two molecules of the boronic acid reagent couple with each other to form a symmetrical biaryl. In the case of this compound, this results in the formation of the undesired byproduct, 2,2'-dimethoxy-3,3'-bipyridine. This side reaction is often promoted by the presence of oxygen.[1][2]

Q2: Why is this compound prone to side reactions?

A2: 2-Substituted nitrogen-containing heteroaryl organoboranes, like this compound, can be challenging substrates in Suzuki-Miyaura reactions.[3] This can be attributed to a few factors: the electron-deficient nature of the pyridine (B92270) ring can slow down the crucial transmetalation step, and these reagents can be susceptible to decomposition pathways like protodeboronation.[3]

Q3: What is the primary cause of homocoupling of boronic acids?

A3: The presence of dissolved oxygen in the reaction mixture is a major contributor to the homocoupling of boronic acids.[1][2][4] Oxygen can facilitate the oxidation of the active Pd(0) catalyst to Pd(II) species, which can then mediate the homocoupling of the boronic acid.[2][4]

Q4: How can I minimize the formation of the 2,2'-dimethoxy-3,3'-bipyridine byproduct?

A4: Minimizing homocoupling involves a combination of strategies focused on rigorous exclusion of oxygen and optimizing the reaction conditions to favor the desired cross-coupling pathway. Key strategies include thorough degassing of solvents and the reaction vessel, using an appropriate palladium precatalyst and ligand combination, and selecting a suitable base and solvent system.

Troubleshooting Guide

SymptomPotential Cause(s)Suggested Solution(s)
Significant formation of 2,2'-dimethoxy-3,3'-bipyridine (homocoupling byproduct) 1. Presence of oxygen in the reaction mixture.[1][2] 2. Inappropriate catalyst system that favors homocoupling. 3. Suboptimal reaction conditions (e.g., base, solvent, temperature).1. Rigorous Degassing: Sparge all solvents with an inert gas (Argon or Nitrogen) for at least 30 minutes prior to use. Ensure the reaction vessel is thoroughly purged with an inert gas. Maintain a positive pressure of inert gas throughout the reaction. 2. Catalyst and Ligand Selection: Employ a well-defined palladium precatalyst. For challenging substrates like 2-pyridyl boronic acids, catalyst systems utilizing bulky, electron-rich phosphine (B1218219) ligands such as XPhos or SPhos are often effective.[5][6][7] 3. Optimize Reaction Conditions: Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems (e.g., dioxane/water, toluene).[5]
Low yield of the desired cross-coupled product and recovery of starting materials 1. Inefficient oxidative addition of the aryl halide. 2. Slow transmetalation of the this compound.[3] 3. Catalyst deactivation.1. Aryl Halide Reactivity: If using an aryl chloride, consider switching to the corresponding aryl bromide or iodide, which are generally more reactive. 2. Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) that are known to promote both oxidative addition and transmetalation.[5][6][7] 3. Base Selection: The choice of base is crucial. A stronger base like K₃PO₄ or Cs₂CO₃ may be required to facilitate the transmetalation step.[5]
Formation of protodeboronation byproduct (2-methoxypyridine) 1. Presence of excess water or other proton sources. 2. Inherently unstable boronic acid.[3][8]1. Anhydrous Conditions: While some water is often necessary for Suzuki reactions, excessive amounts can promote protodeboronation. Consider using anhydrous solvents and a carefully controlled amount of water. 2. Boronic Ester: Convert the boronic acid to a more stable boronate ester (e.g., a pinacol (B44631) ester) to reduce the rate of protodeboronation.

Experimental Protocols

The following are representative experimental protocols for minimizing homocoupling in the Suzuki-Miyaura coupling of this compound. These should be considered as starting points for optimization.

Protocol 1: General Procedure using XPhos Precatalyst

This protocol is adapted from established methods for the coupling of challenging 2-heteroaryl boronic acids.[6][7]

Reagents and Conditions:

ComponentMolar EquivalentsAmount (for 1 mmol scale)
Aryl Halide1.01.0 mmol
This compound1.51.5 mmol
XPhos Pd G3 Precatalyst0.02 (2 mol%)0.02 mmol
K₃PO₄2.02.0 mmol
Solvent (Dioxane/H₂O, 4:1)-5 mL

Procedure:

  • To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), this compound (1.5 mmol), XPhos Pd G3 precatalyst (0.02 mmol), and K₃PO₄ (2.0 mmol).

  • Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Add degassed dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Place the reaction tube in a preheated oil bath at 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure using SPhos Precatalyst

This protocol is based on methods developed for the coupling of chloropyridines, which often require highly active catalyst systems.[5]

Reagents and Conditions:

ComponentMolar EquivalentsAmount (for 1 mmol scale)
Aryl Chloride1.01.0 mmol
This compound1.21.2 mmol
SPhos Pd G2 Precatalyst0.02 (2 mol%)0.02 mmol
Cs₂CO₃2.02.0 mmol
Solvent (Toluene)-5 mL

Procedure:

  • In a glovebox, combine the aryl chloride (1.0 mmol), this compound (1.2 mmol), SPhos Pd G2 precatalyst (0.02 mmol), and Cs₂CO₃ (2.0 mmol) in a reaction vial.

  • Add anhydrous, degassed toluene (B28343) (5 mL) to the vial.

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture to 110 °C with stirring for 12-24 hours.

  • Follow steps 5-8 from Protocol 1 for workup and purification.

Visualizations

Homocoupling_Prevention_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Analysis start Start reagents Combine Aryl Halide, Base, and Catalyst start->reagents degas_vessel Evacuate and Backfill with Inert Gas (3x) reagents->degas_vessel add_solvents Add Degassed Solvents degas_vessel->add_solvents add_boronic_acid Add 2-Methoxypyridine -3-boronic acid add_solvents->add_boronic_acid heat Heat to Optimal Temperature add_boronic_acid->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor workup Aqueous Workup monitor->workup purify Purification workup->purify analyze Analyze Product and Byproduct Ratio purify->analyze

Caption: Experimental workflow for minimizing homocoupling in Suzuki-Miyaura reactions.

Suzuki_vs_Homocoupling cluster_catalytic_cycle Catalytic Cycle cluster_suzuki Desired Suzuki Coupling cluster_homocoupling Undesired Homocoupling pd0 Pd(0)L_n ox_add Oxidative Addition (Ar-X) pd0->ox_add 1a pd2 Pd(II)L_n pd0->pd2 Oxidation transmetal Transmetalation (Boronic Acid) ox_add->transmetal 1b red_elim Reductive Elimination transmetal->red_elim 1c red_elim->pd0 1d product Ar-Ar' (Desired Product) red_elim->product o2 O₂ o2->pd2 homo_trans Transmetalation (2x Boronic Acid) pd2->homo_trans 2a homo_red_elim Reductive Elimination homo_trans->homo_red_elim 2b homo_red_elim->pd0 2c homo_product Ar-Ar (Homocoupling) homo_red_elim->homo_product

Caption: Competing pathways of Suzuki-Miyaura cross-coupling and oxygen-mediated homocoupling.

References

Technical Support Center: Optimizing Suzuki-Miyaura Couplings of 2-Methoxypyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for optimizing Suzuki-Miyaura cross-coupling reactions involving 2-methoxypyridine-3-boronic acid. It includes frequently asked questions (FAQs), a troubleshooting guide, detailed experimental protocols, and a summary of reaction conditions to facilitate successful outcomes.

Frequently Asked Questions (FAQs)

Q1: What makes the Suzuki-Miyaura coupling of this compound challenging?

A1: The primary challenges stem from the electronic properties of the pyridine (B92270) ring. The electron-deficient nature of the pyridine can deactivate it towards certain steps in the catalytic cycle.[1] Furthermore, the lone pair of electrons on the nitrogen atom can coordinate with the palladium catalyst, potentially inhibiting its activity.[1] Pyridylboronic acids, particularly 2-pyridyl derivatives, are also known to be susceptible to protodeboronation, an undesired side reaction where the boronic acid group is replaced by a hydrogen atom.[2][3]

Q2: What is protodeboronation and how can I minimize it?

A2: Protodeboronation is the cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond, which reduces the yield of the desired coupled product.[2] This is a common side reaction for heteroaromatic boronic acids.[2][3] To minimize it, consider the following strategies:

  • Use of Boronic Esters: Converting the boronic acid to a more stable form, such as a pinacol (B44631), MIDA (N-methyliminodiacetic acid), or DABO (diethanolamine) boronate ester, can significantly reduce the rate of protodeboronation.[4] These esters can often be used directly in the coupling reaction.

  • Anhydrous Conditions: While some water is often beneficial for Suzuki couplings, excessive water can promote protodeboronation. Using anhydrous solvents or carefully controlling the amount of water may be necessary.

  • Base Selection: The choice of base and the reaction pH are critical. For some basic heteroaromatic boronic acids, zwitterionic species that form at neutral pH can accelerate protodeboronation. Shifting the pH by using a stronger or weaker base can sometimes mitigate this issue.[2]

Q3: How do I choose the right catalyst and ligand for this coupling?

A3: The catalyst and ligand system is crucial for a successful reaction. For electron-rich substrates like 2-methoxypyridine, bulky and electron-rich phosphine (B1218219) ligands are often employed to promote the oxidative addition and reductive elimination steps of the catalytic cycle.[1] Commonly used palladium precursors include Pd(OAc)₂ and Pd₂(dba)₃.[1] Highly effective ligands for coupling heteroaryl compounds include dialkylbiphenylphosphines like SPhos and XPhos.[5][6]

Q4: Can I use this compound directly, or should I convert it to an ester?

A4: While direct use is possible, pyridylboronic acids can be unstable.[1] If you encounter low yields or significant protodeboronation, converting the boronic acid to a more robust boronate ester (e.g., pinacol ester) is a highly recommended strategy to improve stability and reproducibility.

Troubleshooting Guide

Low yields or reaction failures can be frustrating. This guide provides a systematic approach to identifying and resolving common issues.

Visual Troubleshooting Workflow

TroubleshootingWorkflow Start Low Yield or No Reaction CheckReagents 1. Verify Reagent Quality & Purity Start->CheckReagents CheckSetup 2. Check Reaction Setup CheckReagents->CheckSetup Reagents OK Success Problem Solved CheckReagents->Success Issue Found & Fixed ReagentPurity Boronic Acid (degradation?) Aryl Halide (purity?) Base (fresh? dry?) Solvent (degassed? anhydrous?) Catalyst/Ligand (oxidized?) CheckReagents->ReagentPurity ScreenConditions 3. Screen Reaction Parameters CheckSetup->ScreenConditions Setup OK CheckSetup->Success Issue Found & Fixed SetupInert Inert Atmosphere (N2/Ar)? Proper Degassing? Correct Temperature? CheckSetup->SetupInert AnalyzeByproducts 4. Analyze Byproducts ScreenConditions->AnalyzeByproducts Optimization needed ScreenConditions->Success Optimized Conditions Found ScreenParams Vary Base (e.g., K3PO4, Cs2CO3) Vary Solvent (e.g., Dioxane, Toluene, THF) Vary Catalyst/Ligand (e.g., XPhos, SPhos) Vary Temperature ScreenConditions->ScreenParams AnalyzeByproducts->ScreenConditions Side reactions identified, adjust conditions AnalysisDetails LCMS or NMR of crude mixture Identify Protodeboronation (Ar-H) Identify Homocoupling (Ar-Ar) AnalyzeByproducts->AnalysisDetails SuzukiCycle pd0 Pd(0)L₂ (Active Catalyst) pd_complex R¹-Pd(II)(X)L₂ pd0->pd_complex Oxidative Addition pd_trans R¹-Pd(II)(R²)L₂ pd_complex->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination product R¹-R² pd_trans->product aryl_halide R¹-X (Aryl Halide) aryl_halide->pd_complex boronic_acid R²-B(OH)₂ (2-Methoxypyridine- 3-boronic acid) boronate [R²-B(OH)₃]⁻ boronic_acid->boronate base Base (e.g., K₃PO₄) base->boronate boronate->pd_trans Workflow A 1. Add Solids (Aryl Halide, Boronic Acid, Base) to oven-dried flask B 2. Inert Atmosphere (Evacuate & backfill with Ar/N₂) A->B C 3. Add Degassed Solvent and Catalyst Solution B->C D 4. Heat and Stir (Monitor by TLC/LC-MS) C->D E 5. Reaction Cooldown & Aqueous Work-up D->E F 6. Dry & Concentrate Organic Layer E->F G 7. Purify (Column Chromatography) F->G H Final Product G->H

References

Common impurities in 2-Methoxypyridine-3-boronic acid and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for common impurities encountered when working with 2-Methoxypyridine-3-boronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound?

The most prevalent impurity is the corresponding boronic anhydride (B1165640) (a trimeric boroxin), which forms through intermolecular dehydration of the boronic acid.[1][2] Other potential impurities can include residual starting materials from synthesis, such as 3-bromo-2-methoxypyridine, and byproducts from side reactions.[3]

Q2: How can I detect the presence of impurities in my sample?

Impurities in this compound can typically be detected using standard analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹¹B NMR can reveal the presence of organic impurities and the boronic anhydride.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis can quantify the purity of the sample and detect non-boronic acid impurities.

  • Mass Spectrometry (MS): Mass spectrometry can help identify the molecular weights of impurities.

Q3: What is the appearance of pure this compound?

Pure this compound is typically a white to off-white crystalline solid.[2][4]

Q4: How should I store this compound to minimize impurity formation?

To minimize the formation of the anhydride impurity, it is recommended to store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen), protected from moisture and light.[4] Refrigeration at 2-8°C is also advised.[2][4][5]

Troubleshooting Guide for Impurity Removal

This section provides a systematic approach to identifying and removing common impurities from this compound.

Decision-Making Workflow for Purification

The choice of purification method depends on the nature of the impurity and the scale of the experiment. The following diagram illustrates a general decision-making workflow.

Purification_Decision_Workflow start Crude This compound check_impurity Identify major impurity type (e.g., Anhydride, Starting Material) start->check_impurity is_anhydride Anhydride is the major impurity? check_impurity->is_anhydride Analysis (NMR, HPLC) is_polar Are impurities significantly different in polarity? is_anhydride->is_polar No recrystallization Recrystallization is_anhydride->recrystallization Yes acid_base Acid-Base Extraction is_polar->acid_base Yes (Acidic/Basic Impurities) chromatography Column Chromatography (Silica or C18) is_polar->chromatography Yes (Neutral Impurities) scavenger Use of Scavenger Resins (e.g., Diol resin) is_polar->scavenger No pure_product Pure Product recrystallization->pure_product acid_base->pure_product chromatography->pure_product scavenger->pure_product

Caption: Decision workflow for selecting a purification method.

Summary of Purification Techniques

The following table summarizes common purification techniques and their suitability for removing specific impurities from this compound.

Purification MethodTarget ImpuritiesAdvantagesDisadvantages
Recrystallization Boronic anhydride, minor non-polar impuritiesSimple, scalable, effective for crystalline solidsFinding a suitable solvent system can be challenging; potential for product loss in mother liquor.[6]
Acid-Base Extraction Non-acidic organic impurities, some metal catalystsGood for removing neutral or basic impurities.[7]May not be effective for acidic impurities; can be labor-intensive.
Column Chromatography A wide range of organic impurities with different polaritiesHigh resolution for complex mixtures.[6]Boronic acids can streak on silica (B1680970) gel; potential for decomposition on the stationary phase.[8]
Scavenger Resins Excess boronic acid, some metal impuritiesHigh selectivity, simple filtration-based workup.[9]Cost of resins; may not remove all types of impurities.
Experimental Protocols

1. Recrystallization for Anhydride Removal

This is often the first method to try for removing the boronic anhydride.

  • Protocol:

    • Dissolve the crude this compound in a minimum amount of a hot solvent mixture, such as water/acetonitrile.[3]

    • If the solution is colored, you may add a small amount of activated carbon and heat for a few more minutes.

    • Hot filter the solution to remove any insoluble materials.

    • Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.

2. Acid-Base Extraction

This method is useful for removing neutral or basic organic impurities.

  • Protocol:

    • Dissolve the crude product in an organic solvent such as ethyl acetate.

    • Extract the organic solution with an aqueous basic solution (e.g., 1M NaOH). The boronic acid will deprotonate and move to the aqueous layer.

    • Separate the aqueous layer and wash it with an organic solvent (e.g., ethyl acetate) to remove any remaining neutral or basic impurities.

    • Acidify the aqueous layer with a strong acid (e.g., 1M HCl) to a pH of around 5.[10] The boronic acid will precipitate out.

    • Extract the product back into an organic solvent like ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.

The following diagram illustrates the workflow for acid-base extraction:

Acid_Base_Extraction_Workflow start Crude Product in Organic Solvent add_base Add Aqueous Base (e.g., NaOH) and Separate Layers start->add_base organic_layer Organic Layer: Neutral/Basic Impurities add_base->organic_layer Discard aqueous_layer Aqueous Layer: Boronate Salt add_base->aqueous_layer acidify Acidify Aqueous Layer (e.g., HCl) aqueous_layer->acidify extract Extract with Organic Solvent acidify->extract final_product Purified Boronic Acid in Organic Layer extract->final_product

References

Stability and storage of 2-Methoxypyridine-3-boronic acid to prevent degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information on the stability and storage of 2-Methoxypyridine-3-boronic acid to prevent degradation.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

To ensure the longevity and stability of this compound, it should be stored at 2-8°C in a tightly sealed container.[1][2] The storage area should be dry and well-ventilated. Due to its hygroscopic nature, it is highly recommended to store the compound under an inert atmosphere, such as nitrogen or argon.[1]

Q2: What is the expected shelf life of this compound?

When stored under the recommended conditions, this compound is a relatively stable compound.[1][3] While a specific shelf life for this product is not consistently provided, a similar lyophilized boronic acid product is stated to have a shelf life of 6 months when stored at -20°C or -80°C.[4] For optimal results, it is best to use the product as fresh as possible and monitor its quality if stored for extended periods.

Q3: What are the common signs of degradation for this compound?

Visual inspection can often provide initial clues about the degradation of the compound. Common signs include:

  • Discoloration: A change from its typical white to off-white or tan appearance.

  • Clumping or caking: This can indicate moisture absorption due to its hygroscopic nature.

Q4: What are the main degradation pathways for this compound?

Aryl boronic acids like this compound are susceptible to two primary degradation pathways:

  • Formation of Boroxine (B1236090) Anhydrides: Boronic acids can undergo dehydration, where three molecules condense to form a stable, six-membered cyclic anhydride (B1165640) known as a boroxine. This is a reversible process.

  • Protodeboronation: This is an irreversible degradation pathway where the C-B bond is cleaved and replaced with a C-H bond, resulting in the formation of 2-methoxypyridine. This process is often facilitated by moisture and can be accelerated by heat or non-optimal pH conditions during storage or in solution.[5]

Troubleshooting Guide

Problem Possible Cause Recommended Action
Inconsistent or poor yields in Suzuki-Miyaura coupling reactions. Degradation of the boronic acid, leading to a lower effective concentration of the active reagent.- Assess the purity of the this compound using HPLC or ¹H NMR (see experimental protocols below).- If degradation is confirmed, use a fresh batch of the reagent.- Ensure the reaction is performed under anhydrous conditions to minimize further protodeboronation.
The compound appears discolored, clumpy, or has a changed texture. Improper storage leading to moisture absorption and potential degradation.- While the material might still be usable for some applications, it is recommended to verify its purity by HPLC.- For future storage, ensure the container is tightly sealed and stored in a desiccator or under an inert atmosphere at the recommended temperature.
¹H NMR spectrum shows complex or unexpected peaks in the aromatic region. Formation of the boroxine anhydride, which can coexist in equilibrium with the boronic acid form in solution, leading to multiple sets of peaks.- Run the NMR in a solvent that can break up the boroxine, such as deuterated methanol (B129727) (CD₃OD). This will cause the B-OH protons to exchange with the solvent but should provide a cleaner spectrum for the aromatic and methoxy (B1213986) groups.[6]

Data on Storage Conditions and Stability

Storage Parameter Recommended Condition Non-Recommended Condition Potential Consequences of Non-Recommended Storage
Temperature 2 - 8 °CRoom temperature or elevated temperaturesIncreased rate of both boroxine formation and protodeboronation.
Atmosphere Inert gas (Nitrogen, Argon)AirExposure to moisture in the air can lead to hygroscopic clumping and accelerate hydrolytic decomposition (protodeboronation).
Container Tightly sealedLoosely capped or openAllows for moisture and oxygen ingress, promoting degradation.
Light Stored in an opaque container in the darkExposure to direct lightWhile less critical than temperature and moisture, prolonged light exposure can potentially contribute to degradation over time.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound and detecting the presence of its primary degradation product, 2-methoxypyridine.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with an acidic modifier.

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Acetonitrile

  • Gradient:

    • Start with 5-10% Solvent B.

    • Linearly increase to 95% Solvent B over 10-15 minutes.

    • Hold for 2-3 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 270 nm.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve in 1 mL of a 50:50 mixture of acetonitrile and water.

    • Vortex until fully dissolved.

    • Inject 5-10 µL onto the HPLC system.

  • Expected Results: The main peak will be this compound. The protodeboronation product, 2-methoxypyridine, will be a more non-polar impurity and thus will have a longer retention time. Purity can be calculated based on the relative peak areas.

Protocol 2: Structural Confirmation and Boroxine Detection by ¹H NMR Spectroscopy

This protocol is for confirming the chemical structure and assessing the presence of boroxine anhydrides.

  • Instrument: 400 MHz NMR spectrometer or higher.

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in ~0.7 mL of deuterated methanol (CD₃OD). Note: Using CD₃OD helps to break up the boroxine trimers, leading to a simpler, more easily interpretable spectrum. The B-OH protons will exchange with the solvent and will not be visible.[6]

    • Alternatively, for observing the B-OH protons and the equilibrium with the boroxine, a non-protic solvent like DMSO-d₆ can be used, though the spectrum may be more complex.

  • Data Acquisition: Acquire a standard proton NMR spectrum.

  • Expected Chemical Shifts (in CD₃OD, approximate):

    • Aromatic protons: Peaks in the range of ~7.5-8.5 ppm.

    • Methoxy protons (-OCH₃): A singlet at ~4.0 ppm.

  • Interpretation:

    • A clean spectrum with the expected peaks and integration values confirms the structure of the monomeric boronic acid.

    • If using a non-protic solvent like DMSO-d₆, the presence of multiple sets of aromatic and methoxy peaks may indicate an equilibrium between the boronic acid and its boroxine anhydride.

Visualizations

degradation_pathway Degradation Pathways of this compound BoronicAcid This compound Boroxine Boroxine Anhydride (Trimer) BoronicAcid->Boroxine - H₂O (Dehydration) DegradationProduct 2-Methoxypyridine BoronicAcid->DegradationProduct + H₂O (Protodeboronation)

Caption: Key degradation routes for this compound.

troubleshooting_workflow Troubleshooting Workflow for Poor Reaction Performance Start Poor or Inconsistent Reaction Yield CheckVisual Visually Inspect Boronic Acid (Color, Clumping?) Start->CheckVisual CheckPurity Assess Purity via HPLC / NMR CheckVisual->CheckPurity IsDegraded Degradation Confirmed? CheckPurity->IsDegraded UseFresh Use Fresh Batch of Boronic Acid IsDegraded->UseFresh Yes CheckConditions Review Reaction Conditions (Anhydrous? Inert?) IsDegraded->CheckConditions No End Problem Resolved UseFresh->End Optimize Optimize Reaction Parameters CheckConditions->Optimize Optimize->End

Caption: A logical workflow for troubleshooting experimental issues.

storage_logic Relationship Between Storage Conditions and Stability cluster_conditions Storage Conditions cluster_outcomes Compound State LowTemp Low Temperature (2-8°C) Stable High Stability / Purity LowTemp->Stable InertAtmosphere Inert Atmosphere InertAtmosphere->Stable Dry Dry Environment Dry->Stable Sealed Tightly Sealed Sealed->Stable Degraded Degradation / Impurity HighTemp High Temperature HighTemp->Degraded Moisture Moisture/Air Exposure Moisture->Degraded

Caption: Factors influencing the stability of the boronic acid.

References

Effect of base and solvent on 2-Methoxypyridine-3-boronic acid reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-Methoxypyridine-3-boronic acid in their experiments. The information is presented in a question-and-answer format to directly address common issues.

Troubleshooting Guides

Q1: My Suzuki-Miyaura coupling reaction with this compound is giving a low yield. What are the common causes and how can I improve it?

A1: Low yields in Suzuki-Miyaura couplings involving this compound are frequently encountered and can often be attributed to several factors. As a heteroaryl boronic acid, it is particularly susceptible to certain side reactions.

Potential Causes:

  • Protodeboronation: This is the most common side reaction for pyridyl boronic acids, where the boronic acid group is replaced by a hydrogen atom. This process is often base-mediated and competes with the desired cross-coupling.[1][2]

  • Catalyst Deactivation: The nitrogen atom in the pyridine (B92270) ring can coordinate to the palladium catalyst, leading to the formation of inactive catalyst species.[2]

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the reaction outcome. For pyridyl boronic acids, these parameters need to be carefully selected to favor the cross-coupling over decomposition pathways.

Troubleshooting Steps:

  • Choice of Base: The base plays a crucial role in activating the boronic acid for transmetalation. For this compound, inorganic bases are commonly used. Consider screening different bases such as K₂CO₃, Na₂CO₃, or K₃PO₄. The strength and solubility of the base can influence the rate of both the desired reaction and the undesired protodeboronation.[3][4]

  • Solvent System: A mixture of an organic solvent and water is often beneficial. Solvents like dioxane/water, DME/water, or 2-Me-THF have been used successfully. The water in the mixture can be crucial for the catalytic cycle, but an excessive amount might promote protodeboronation.[3][4]

  • Temperature Control: While heating is generally required, excessive temperatures can accelerate the decomposition of the boronic acid. It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate (typically 80-110 °C).[3][5]

  • Inert Atmosphere: Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the palladium catalyst and phosphine (B1218219) ligands.

  • Reagent Quality: Use high-purity this compound, as impurities can negatively affect the reaction. The compound should be stored in a cool, dry place.[6][7]

Q2: I am observing a significant amount of 2-methoxypyridine (B126380) as a byproduct in my reaction mixture. What is happening and how can I prevent it?

A2: The formation of 2-methoxypyridine is a clear indication of protodeboronation. This side reaction is a known challenge with heteroaryl boronic acids, especially those with nitrogen atoms adjacent to the boronic acid group (the "2-pyridyl problem").[2]

Mechanism of Protodeboronation: Protodeboronation is the cleavage of the C-B bond and its replacement with a C-H bond. This can be promoted by acidic or basic conditions and the presence of water. For pyridyl boronic acids, the reaction can be particularly rapid.

Strategies to Minimize Protodeboronation:

  • Use a Milder Base: Strong bases can accelerate protodeboronation. If you are using a strong base like NaOH or KOH, consider switching to a carbonate (e.g., K₂CO₃, Cs₂CO₃) or phosphate (B84403) (e.g., K₃PO₄) base.

  • Anhydrous Conditions (with caution): While some water is often beneficial for the Suzuki reaction, running the reaction under nearly anhydrous conditions can sometimes suppress protodeboronation. However, this may also slow down the desired coupling. Some modern protocols for challenging heteroaryl couplings have found success under anhydrous conditions with specific bases like potassium trimethylsilanolate (TMSOK).

  • Use of Boronic Esters: Converting the boronic acid to a more stable boronate ester (e.g., a pinacol (B44631) ester) can be an effective strategy. These esters act as a "slow-release" source of the boronic acid under the reaction conditions, keeping its concentration low and thus minimizing decomposition.[8]

  • Optimize Catalyst and Ligand: Using a highly active catalyst system with bulky, electron-rich phosphine ligands can accelerate the rate of the desired cross-coupling, allowing it to outcompete the slower protodeboronation reaction.

Frequently Asked Questions (FAQs)

Q3: What is the recommended storage condition for this compound?

A3: this compound should be stored in a cool, dry place, typically at 2-8°C, in a tightly sealed container under an inert atmosphere to protect it from moisture and air.[6][7] It is known to be hygroscopic and can be unstable over long-term storage at ambient temperatures.

Q4: What are the most common bases and solvents used for Suzuki-Miyaura reactions with this compound?

A4: Based on literature reports, the most common conditions involve the use of an inorganic base in a mixed aqueous/organic solvent system. Commonly employed combinations include:

  • Bases: Potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄).[3][4][9]

  • Solvents: Dioxane/water, dimethoxyethane (DME)/water, and 2-methyltetrahydrofuran (B130290) (2-Me-THF).[3][4][9]

The optimal choice will depend on the specific coupling partners and should be determined through experimental optimization.

Q5: Can I use organic bases for coupling reactions with this compound?

A5: While inorganic bases are more commonly reported for this specific boronic acid, organic bases such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) can be used in Suzuki-Miyaura reactions. However, they are generally considered less effective for promoting the reaction with boronic acids compared to inorganic bases. For challenging substrates like pyridyl boronic acids, inorganic bases are usually the preferred choice.

Q6: Is this compound stable under the reaction conditions?

A6: The stability of this compound is a significant concern. Like many heteroaryl boronic acids, it is prone to decomposition, primarily through protodeboronation, especially at elevated temperatures and in the presence of a base.[1][2] This instability is a key challenge that needs to be managed through careful optimization of reaction conditions to maximize the rate of the desired coupling relative to the rate of decomposition.

Data Presentation

Table 1: Successful Reaction Conditions for Suzuki-Miyaura Coupling of this compound
Coupling PartnerCatalyst (mol%)LigandBase (equiv)SolventTemp. (°C)Time (h)Yield (%)Reference
Aryl BromidePdCl₂(dppf)·CH₂Cl₂ (5)dppfK₂CO₃ (2.5)Dioxane/H₂O (4:1)80-902-1470[3]
3-BromoanilinePd(PPh₃)₄ (3)PPh₃Na₂CO₃ (2.1)DME / 2M aq. Na₂CO₃RefluxOvernightNot specified[4]
Aryl HalidePd(PPh₃)₄ (7.3)PPh₃Na₂CO₃ (3)MeOH/DCM (3:1)115 (Microwave)-Not specified[5]
Aryl HalideNiCl₂(PCy₃)₂ (15)PCy₃K₃PO₄2-Me-THF110-86[9]

Experimental Protocols

General Experimental Protocol for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2 - 2.0 equiv)[3]

  • Palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂ or Pd(PPh₃)₄, 3-5 mol%)[3][4]

  • Base (e.g., K₂CO₃ or Na₂CO₃, 2.0-3.0 equiv)[3][4]

  • Degassed solvent (e.g., Dioxane/Water 4:1 or DME/Water)[3][4]

Procedure:

  • To a dry reaction vessel (e.g., a Schlenk flask or a microwave vial) equipped with a magnetic stir bar, add the aryl halide, this compound, and the base.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an inert atmosphere.

  • Add the palladium catalyst (and ligand, if separate) to the vessel.

  • Add the degassed solvent via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 80-110°C) and monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as flash column chromatography, to obtain the desired biaryl product.

Visualizations

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition pd0->oa Ar¹-X pd2_complex Ar¹-Pd(II)L₂-X oa->pd2_complex tm Transmetalation pd2_complex->tm diorgano_pd Ar¹-Pd(II)L₂-Ar² tm->diorgano_pd re Reductive Elimination diorgano_pd->re re->pd0 Reforms Catalyst product Ar¹-Ar² (Product) re->product boronic_acid Ar²B(OH)₂ boronate [Ar²B(OH)₃]⁻ boronic_acid->boronate + Base base Base (e.g., K₂CO₃) base->boronate boronate->tm aryl_halide Ar¹-X aryl_halide->oa

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start: Assemble Reagents reagents 1. Add Aryl Halide, this compound, and Base to a dry flask. start->reagents inert 2. Establish Inert Atmosphere (Evacuate/Backfill with Ar or N₂) reagents->inert catalyst 3. Add Palladium Catalyst and Ligand. inert->catalyst solvent 4. Add Degassed Solvent. catalyst->solvent reaction 5. Heat and Stir Reaction Mixture. solvent->reaction monitoring 6. Monitor Reaction Progress (TLC/LC-MS). reaction->monitoring monitoring->reaction Incomplete workup 7. Quench and Aqueous Workup. monitoring->workup Reaction Complete purification 8. Purify Crude Product (e.g., Column Chromatography). workup->purification end End: Isolated Product purification->end

Caption: General experimental workflow for Suzuki-Miyaura coupling.

References

Technical Support Center: Purification of Products from 2-Methoxypyridine-3-boronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in reactions involving 2-methoxypyridine-3-boronic acid. The focus is on the purification of the resulting biaryl products, a common challenge in organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

A1: this compound is predominantly used as a reactant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a versatile method for forming carbon-carbon bonds, particularly for the synthesis of biaryl compounds, which are common structural motifs in pharmaceuticals and functional materials.

Q2: What are the most common impurities encountered when working with products from this compound reactions?

A2: Common impurities include:

  • Residual this compound and its derivatives: Unreacted boronic acid, boronic esters, and boroxines (anhydrides of boronic acids) are frequent contaminants.

  • Homocoupling product: The self-coupling of this compound to form a symmetrical bipyridine is a common side product, often exacerbated by the presence of oxygen.

  • Protodeboronation product: The cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond, results in the formation of 2-methoxypyridine.

  • Palladium catalyst residues: Trace amounts of the palladium catalyst used in the coupling reaction may remain in the product.

  • Unreacted starting materials: The aryl halide used as the coupling partner may not be fully consumed in the reaction.

  • Ligand-related impurities: Oxidized phosphine (B1218219) ligands or other ligand-derived byproducts can contaminate the final product.

Q3: Why is silica (B1680970) gel column chromatography sometimes challenging for purifying products from these reactions?

A3: While a standard purification technique, silica gel chromatography can be problematic for a few reasons. The polarity of the desired 2-aryl-3-methoxypyridine product may be very similar to that of polar impurities, leading to poor separation. Furthermore, residual boronic acid impurities can streak or bind irreversibly to the silica gel, resulting in low recovery and impure fractions.

Q4: Are there alternative purification strategies to silica gel chromatography?

A4: Yes, several alternative and often more effective methods can be employed:

  • Acid-Base Extraction: This technique exploits the acidic nature of the boronic acid impurity. By washing the crude product in an organic solvent with an aqueous basic solution, the boronic acid is deprotonated and extracted into the aqueous layer, while the desired biaryl product remains in the organic phase.

  • Recrystallization: For solid products, recrystallization is a powerful purification technique. It relies on the differential solubility of the desired compound and impurities in a given solvent at varying temperatures. Slow cooling of a saturated solution can yield highly pure crystals.[1][2]

  • Supercritical Fluid Chromatography (SFC): SFC can be an effective alternative for purifying pyridine-containing compounds, offering different selectivity compared to traditional liquid chromatography.

Troubleshooting Guides

Issue 1: Persistent Boronic Acid Impurity in the Final Product

Symptoms:

  • NMR spectra show characteristic broad signals for the B-OH protons of the boronic acid.

  • Mass spectrometry reveals a peak corresponding to the boronic acid.

  • The product appears as a sticky solid or oil, making isolation of a pure solid difficult.

Possible Causes:

  • Inefficient removal during aqueous workup.

  • Co-elution with the product during column chromatography.

Solutions:

  • Optimize Acid-Base Extraction:

    • Ensure the pH of the aqueous wash is sufficiently basic (pH > 10) to deprotonate the boronic acid. Use 1M NaOH or K₂CO₃ solution.

    • Perform multiple extractions with the basic solution to ensure complete removal.

    • Back-extract the combined aqueous layers with a fresh organic solvent to recover any product that may have partitioned into the aqueous phase.

  • Recrystallization:

    • Carefully select a solvent system where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the boronic acid impurity remains in solution. Common solvents for recrystallizing 2-arylpyridines include ethanol, isopropanol, ethyl acetate (B1210297)/hexanes, and toluene.

  • Scavenger Resins:

    • Use a boronic acid scavenger resin. These are solid-supported reagents that selectively bind to boronic acids, allowing for their removal by simple filtration.

Issue 2: Presence of Homocoupling Byproduct

Symptoms:

  • NMR and mass spectrometry data indicate the presence of a symmetrical bipyridine derived from this compound.

  • The byproduct may have similar chromatographic behavior to the desired product, complicating purification.

Possible Causes:

  • Presence of oxygen in the reaction mixture, which can promote the oxidative homocoupling of the boronic acid.

  • Use of a Pd(II) precatalyst without efficient in-situ reduction to the active Pd(0) species.

Solutions:

  • Improve Degassing: Rigorously degas all solvents and the reaction mixture before adding the palladium catalyst. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solution or by using freeze-pump-thaw cycles.

  • Use a Pd(0) Catalyst Source: Employing a pre-formed Pd(0) catalyst, such as Pd(PPh₃)₄, can minimize homocoupling that may occur during the in-situ reduction of Pd(II) sources.

  • Optimize Reaction Conditions: Lowering the reaction temperature or reducing the reaction time may decrease the extent of homocoupling.

Issue 3: Low Yield After Purification

Symptoms:

  • The isolated yield of the purified product is significantly lower than expected based on crude reaction analysis (e.g., crude NMR or LC-MS).

Possible Causes:

  • Product loss during aqueous workup, especially if the product has some water solubility.

  • Poor recovery from column chromatography due to streaking or irreversible adsorption.

  • Selection of an inappropriate recrystallization solvent, leading to significant product remaining in the mother liquor.

Solutions:

  • Refine Workup Procedure:

    • Saturate the aqueous phase with NaCl (brine wash) to decrease the solubility of the organic product in the aqueous layer.

    • Perform multiple extractions with smaller volumes of organic solvent rather than a single extraction with a large volume.

  • Optimize Chromatography:

  • Systematic Recrystallization Solvent Screening:

    • Test the solubility of the crude product in a variety of solvents at room temperature and at reflux to identify the ideal solvent or solvent mixture for high recovery of pure crystals.

Data Presentation: Comparison of Purification Techniques

The following table provides a qualitative and quantitative comparison of common purification methods for 2-aryl-3-methoxypyridine derivatives. The data is compiled from literature reports and represents typical outcomes. Actual results will vary depending on the specific substrate and reaction conditions.

Purification MethodTypical PurityTypical YieldAdvantagesDisadvantages
Column Chromatography (Silica Gel) >95%50-80%Widely applicable, can separate complex mixtures.Can be time-consuming, potential for product loss on the column, may require large volumes of solvent.
Recrystallization >99%70-95%Can yield highly pure material, cost-effective for large scales.Only applicable to solids, requires careful solvent selection, may not be effective for all impurity profiles.
Acid-Base Extraction Removes acidic impurities>95% (as a workup step)Simple, fast, and effective for removing boronic acid residues.Not a standalone purification method for other neutral or basic impurities.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction followed by Column Chromatography

This protocol is suitable for the general purification of a 2-aryl-3-methoxypyridine from a Suzuki-Miyaura reaction mixture.

  • Reaction Quench and Initial Extraction:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (B109758) (DCM).

    • Filter the mixture through a pad of celite to remove the palladium catalyst. Wash the celite pad with additional organic solvent.

    • Transfer the filtrate to a separatory funnel.

  • Aqueous Washes:

    • Wash the organic layer sequentially with:

      • 1M aqueous NaOH or K₂CO₃ solution (2 x 50 mL per 100 mL of organic phase) to remove unreacted boronic acid.

      • Water (1 x 50 mL).

      • Brine (saturated aqueous NaCl solution) (1 x 50 mL) to aid in layer separation and remove residual water.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter to remove the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Column Chromatography:

    • Prepare a silica gel column using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes or petroleum ether).

    • Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like DCM and adsorb it onto a small amount of silica gel.

    • Apply the sample to the top of the column.

    • Elute the column with the chosen solvent system, collecting fractions.

    • Monitor the fractions by thin-layer chromatography (TLC).

    • Combine the pure fractions and concentrate under reduced pressure to yield the purified product.

Protocol 2: Purification by Recrystallization

This protocol is ideal for purifying solid 2-aryl-3-methoxypyridine products.

  • Solvent Selection:

    • In a small test tube, add approximately 20-30 mg of the crude product.

    • Add a small amount of a test solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, or a mixture like ethyl acetate/hexanes) at room temperature. The ideal solvent will not dissolve the compound at room temperature.

    • Heat the mixture to the boiling point of the solvent. The compound should fully dissolve.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath. Pure crystals should form. If no crystals form or an oil precipitates, the solvent is not suitable.

  • Recrystallization Procedure:

    • Place the crude product in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot recrystallization solvent to completely dissolve the solid.

    • If the solution is colored due to impurities, a small amount of activated charcoal can be added, and the hot solution can be filtered through a fluted filter paper (hot filtration) to remove the charcoal.

    • Allow the flask to cool slowly to room temperature. Covering the flask with a watch glass will slow the cooling process and promote the formation of larger, purer crystals.[1]

    • Once the solution has reached room temperature and crystal formation has ceased, place the flask in an ice bath to maximize crystal precipitation.

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum to obtain the purified product.

Visualizations

Experimental Workflow for Purification

experimental_workflow cluster_purification Purification Options start Crude Reaction Mixture quench Quench Reaction & Dilute with Organic Solvent start->quench filter_pd Filter through Celite to Remove Pd Catalyst quench->filter_pd extraction Aqueous Workup (Base, Water, Brine) filter_pd->extraction dry_concentrate Dry and Concentrate Organic Layer extraction->dry_concentrate crude_product Crude Product dry_concentrate->crude_product chromatography Column Chromatography (Silica Gel) crude_product->chromatography recrystallization Recrystallization crude_product->recrystallization pure_product Pure Product chromatography->pure_product recrystallization->pure_product

Caption: General workflow for the purification of products from this compound reactions.

Logic Diagram for Troubleshooting Low Yield

troubleshooting_low_yield start Low Yield After Purification check_workup Product Loss During Aqueous Workup? start->check_workup check_chromatography Poor Recovery from Column Chromatography? start->check_chromatography check_recrystallization Incomplete Precipitation During Recrystallization? start->check_recrystallization solution_workup - Use Brine Wash - Multiple Extractions check_workup->solution_workup Yes solution_chromatography - Deactivate Silica with Et3N - Try Alumina or C18 check_chromatography->solution_chromatography Yes solution_recrystallization - Screen for Optimal Solvent - Ensure Complete Cooling check_recrystallization->solution_recrystallization Yes

Caption: Troubleshooting guide for addressing low product yield after purification.

References

Technical Support Center: Handling and Storage of Air-Sensitive Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for air-sensitive boronic acids. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the handling, storage, and use of these versatile yet sensitive compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for air-sensitive boronic acids?

Air-sensitive boronic acids are susceptible to several degradation pathways, particularly when exposed to air and moisture. The main causes of instability are:

  • Oxidation: The carbon-boron bond can be oxidized, especially in the presence of air, converting the boronic acid to an alcohol (phenol) and boric acid. This process can be accelerated at physiological pH.[1][2]

  • Protodeboronation: This involves the cleavage of the carbon-boron bond, where the boronic acid group is replaced by a hydrogen atom. This reaction is often catalyzed by heat, acid, or base.[1][3]

  • Trimerization (Dehydration): Boronic acids can undergo dehydration to form cyclic trimers known as boroxines. This process is an equilibrium and can complicate reaction stoichiometry and reproducibility.[1][3]

Q2: Why are some boronic acids, particularly heteroaryl boronic acids, more unstable than others?

The stability of boronic acids varies significantly with their chemical structure. 2-Heterocyclic boronic acids, such as those derived from furan, pyrrole, and pyridine, are known to be particularly unstable.[1][4] This increased instability is often due to the electronic properties of the heteroaromatic ring, which can make the carbon-boron bond more susceptible to cleavage.[1] For instance, 2-pyridylboronic acid is known to undergo rapid protodeboronation.[1] In contrast, 3- and 4-pyridyl boronic acids are significantly more stable.[1]

Q3: How should I properly store my air-sensitive boronic acids to ensure their stability?

Proper storage is critical to maintaining the quality and reactivity of air-sensitive boronic acids. For long-term storage, it is recommended to:

  • Use an inert atmosphere: Store the solid compound under an inert gas like argon or nitrogen to minimize exposure to oxygen and moisture.[5][6]

  • Refrigerate: Keep the boronic acid at a low temperature, typically between 2-8 °C.[5]

  • Use appropriate containers: Store in a tightly sealed container made of a non-reactive material such as glass or chemically resistant plastic (e.g., HDPE).[7]

  • Avoid light: Protect the compound from direct sunlight.[6]

Q4: Can I store solutions of boronic acids?

Storing boronic acids in solution is generally not recommended due to their instability.[1] If a solution must be stored, it should be prepared using a dry, inert solvent and kept under an inert atmosphere at a low temperature.[1]

Q5: What is the impact of pH on the stability of boronic acids?

The rate of protodeboronation is highly dependent on pH. Both acidic and basic conditions can catalyze this degradation.[1][3] The stability of a particular boronic acid can vary by orders of magnitude across the pH range of 1-13.[1] For many boronic acids, stability is greatest at a neutral pH.[3]

Troubleshooting Guide

Problem 1: Low or no product yield in a cross-coupling reaction (e.g., Suzuki-Miyaura).

  • Possible Cause: Decomposition of the boronic acid before or during the reaction.

  • Solution:

    • Verify Boronic Acid Quality: Use a fresh bottle of the boronic acid or one that has been stored properly. If in doubt, assess the purity of the boronic acid before use.

    • Run a Control Experiment: Subject the boronic acid to the reaction conditions (solvent, base, temperature) without the palladium catalyst and coupling partner. Monitor the mixture over time by LC-MS or NMR to quantify the extent of degradation.[1] Look for the appearance of the protodeboronated arene (Ar-H) or oxidized byproducts (Ar-OH).[1]

    • Use a More Stable Surrogate: Consider using a more stable derivative, such as an N-methyliminodiacetic acid (MIDA) boronate, which can undergo slow release of the active boronic acid under the reaction conditions.[4][8]

Problem 2: Inconsistent reaction results between different batches of the same boronic acid.

  • Possible Cause: Variable purity or decomposition of the boronic acid.

  • Solution:

    • Ensure Proper Drying: Make sure the boronic acid is thoroughly dried before use, as moisture can accelerate decomposition.[5]

    • Standardize Purity Assessment: Determine the purity of each batch before use. Using an internal standard in small-scale test reactions can help to normalize results.[5]

Problem 3: The solid boronic acid appears discolored or clumpy.

  • Possible Cause: Decomposition or hydration.

  • Solution:

    • Assess the Cause: Discoloration can be a sign of oxidative degradation, while clumping may indicate moisture absorption.[5]

    • Take Corrective Action: It is generally best to discard material that shows significant discoloration.[5] If clumping is due to moisture, the compound can be dried under a vacuum, but its reactivity may still be compromised.[5]

Data on Boronic Acid Stability

The stability of boronic acids can vary significantly. The following table summarizes the decomposition of several unstable boronic acids when stored on the benchtop exposed to air over 15 days.

Boronic Acid% Remaining after 15 days
2-Furanboronic acid<5%
2-Pyrroleboronic acid<5%
2-Indoleboronic acid<5%
(E)-Prop-1-en-1-ylboronic acid<5%
Cyclopropylboronic acid<10%
2-Thiopheneboronic acid~40%
2-Benzofuranboronic acid~60%
2-Pyridinboronic acid~75%

(Data adapted from Burke, M. D., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. J. Am. Chem. Soc.)[4]

In contrast, the corresponding MIDA boronates of these compounds showed no detectable decomposition after more than 60 days under the same conditions.[4]

Experimental Protocols

Protocol 1: General Handling of Air-Sensitive Boronic Acids (Using an Inert Atmosphere)

This protocol outlines the basic steps for handling air-sensitive boronic acids in a laboratory setting.

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry inert gas (argon or nitrogen).[9]

  • Inert Atmosphere Setup: Assemble the reaction apparatus and flush it with an inert gas. A balloon filled with inert gas attached to a needle can be used to maintain a positive pressure of inert gas in the flask.[10][11]

  • Reagent Transfer:

    • For solids, briefly remove the septum and add the boronic acid to the reaction flask under a positive flow of inert gas.

    • For transferring solutions of air-sensitive reagents, use a syringe that has been flushed with inert gas.[10][11] Withdraw the desired volume of liquid and then a small "buffer" of inert gas into the syringe before transferring it to the reaction flask.[10][12]

Protocol 2: Suzuki-Miyaura Coupling with an Air-Sensitive Boronic Acid

This protocol provides a general procedure for a Suzuki-Miyaura cross-coupling reaction.

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, combine the aryl halide (1.0 equivalent), the air-sensitive boronic acid (1.0 - 1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents).[5]

  • Solvent Addition: Add a degassed solvent (e.g., a mixture of dioxane and water) via syringe.[4]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by an appropriate technique (e.g., TLC, GC-MS, LC-MS).[5]

  • Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[5]

  • Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica (B1680970) gel.[5]

Visual Guides

degradation_pathways BoronicAcid Boronic Acid (R-B(OH)₂) Oxidation Oxidation (Alcohol/Phenol + Boric Acid) BoronicAcid->Oxidation O₂, Air Protodeboronation Protodeboronation (Arene + Boric Acid) BoronicAcid->Protodeboronation H⁺/OH⁻, Heat Trimerization Trimerization (Boroxine) BoronicAcid->Trimerization -H₂O

Caption: Major degradation pathways for air-sensitive boronic acids.

troubleshooting_workflow start Low Yield in Cross-Coupling check_purity Check Boronic Acid Purity start->check_purity control_exp Run Control Experiment check_purity->control_exp Purity OK use_surrogate Consider Stable Surrogate (e.g., MIDA) check_purity->use_surrogate Purity Low optimize Optimize Reaction Conditions control_exp->optimize Degradation Observed control_exp->optimize No Degradation success Improved Yield use_surrogate->success optimize->success

Caption: Troubleshooting workflow for low yields in cross-coupling reactions.

storage_decision_tree start Boronic Acid Storage is_solid Is it a solid? start->is_solid store_solid Store under inert gas in refrigerator (2-8°C) in a tightly sealed vial. is_solid->store_solid Yes is_solution Is it a solution? is_solid->is_solution No avoid_solution Avoid storing in solution. Prepare fresh if possible. is_solution->avoid_solution No (Recommended) store_solution If necessary, store in a dry, inert solvent under inert gas at low temp. is_solution->store_solution Yes

Caption: Decision tree for the proper storage of boronic acids.

References

Technical Support Center: Catalyst Deactivation in Reactions with 2-Methoxypyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding catalyst deactivation in cross-coupling reactions involving 2-Methoxypyridine-3-boronic acid.

Part 1: Troubleshooting Guide

This guide addresses common issues encountered during experiments in a practical question-and-answer format.

Question 1: My Suzuki-Miyaura reaction is sluggish or has stalled completely. How can I determine if catalyst deactivation is the cause?

Answer:

A stalled or slow reaction is a common indicator of catalyst deactivation. To diagnose this, consider the following steps:

  • Reaction Monitoring: If you are monitoring the reaction progress (e.g., by TLC, GC, or LC-MS), a stall will be evident when the consumption of starting materials and formation of the product plateau prematurely.

  • Visual Inspection: The formation of black precipitates, known as palladium black, is a strong visual cue that the active Pd(0) catalyst has aggregated and deactivated.

  • Test Injection: Carefully add a fresh aliquot of the palladium catalyst/ligand complex to the reaction mixture. If the reaction restarts or accelerates, it strongly suggests the initial catalyst charge was deactivated.

  • Side Product Analysis: Analyze the crude reaction mixture for byproducts. The presence of a significant amount of 2-methoxypyridine (B126380) (from protodeboronation of the starting material) indicates that the boronic acid is degrading, a parallel issue that can occur alongside or contribute to a low yield.[1][2][3]

Question 2: I've observed significant palladium black precipitation. What is causing this and how can I prevent it?

Answer:

Palladium black formation is the aggregation of the active Pd(0) species into an inactive bulk material.[4] This is a common deactivation pathway in palladium-catalyzed cross-coupling reactions.

Potential Causes:

  • Ligand Dissociation: The phosphine (B1218219) ligand that stabilizes the Pd(0) center can dissociate, leaving the palladium atoms exposed and prone to aggregation.

  • Inappropriate Ligand-to-Metal Ratio: An insufficient amount of ligand can lead to coordinatively unsaturated palladium centers that readily aggregate.[2]

  • High Temperatures: Excessive heat can accelerate both ligand degradation and palladium aggregation.[2]

  • Oxygen Exposure: Trace oxygen can oxidize the Pd(0) catalyst and the phosphine ligands, leading to deactivation.[2]

Solutions:

  • Use Bulky, Electron-Rich Ligands: Ligands like SPhos, XPhos, or RuPhos are designed to be sterically demanding, which helps prevent the palladium centers from aggregating. They also form more stable complexes with palladium.

  • Optimize Ligand-to-Palladium Ratio: A typical starting point is a 2:1 ligand-to-Pd ratio, but this may need to be optimized (e.g., up to 4:1) to ensure the palladium center remains stabilized throughout the reaction.[2]

  • Rigorous Degassing: Ensure all solvents and the reaction vessel are thoroughly degassed using methods like sparging with an inert gas (Argon or Nitrogen) or freeze-pump-thaw cycles.[2]

  • Moderate Temperature: While heating is often necessary, avoid excessive temperatures that can promote catalyst decomposition.[2]

Question 3: My yield is low, and I've identified 2-methoxypyridine as a major byproduct. What is happening and what can I do?

Answer:

The formation of 2-methoxypyridine indicates that your starting material, this compound, is undergoing protodeboronation .[1] This is a common side reaction for heteroaromatic boronic acids where a proton source (like water) cleaves the carbon-boron bond.[1][3] This depletes your nucleophilic coupling partner, leading to low product yield.

Potential Causes:

  • Presence of Water: Many Suzuki protocols use aqueous bases or biphasic solvent systems, which can promote protodeboronation.[1][5]

  • pH of the Reaction: The stability of pyridine (B92270) boronic acids is highly pH-dependent. Zwitterionic forms, which can be present at neutral pH, are known to undergo rapid protodeboronation.[1][5][6]

  • Prolonged Reaction Time at High Temperature: These conditions provide more opportunity for the degradation of the unstable boronic acid.

Solutions:

  • Use a More Stable Boronic Acid Derivative: Convert the boronic acid to a more robust form, such as a pinacol (B44631) ester or an N-methyliminodiacetic acid (MIDA) boronate.[2][7] MIDA boronates are particularly useful as they can slowly release the active boronic acid under the reaction conditions, keeping its ambient concentration low and minimizing degradation.[1]

  • Anhydrous Conditions: If possible for your specific transformation, using anhydrous solvents and bases can suppress this side reaction.[8]

  • "Slow Release" Strategies: Using boronate esters like MIDA boronates ensures that the concentration of the unstable boronic acid is kept low throughout the reaction, minimizing side reactions.[1]

  • Use of Additives: In some cases, additives like copper salts have been shown to stabilize 2-pyridyl boranes and mitigate protodeboronation.[5]

Part 2: Frequently Asked Questions (FAQs)

  • Q1: Why is this compound a "challenging" substrate?

    • A1: It presents two primary challenges. First, the Lewis basic nitrogen atom of the pyridine ring can act as a poison by strongly coordinating to the palladium catalyst, blocking the active sites required for the catalytic cycle.[9][10] The electron-donating methoxy (B1213986) group can increase the basicity of the nitrogen, potentially making this poisoning effect more pronounced.[9] Second, like many heteroaromatic boronic acids, it is susceptible to protodeboronation, an undesired side reaction that consumes the starting material.[1][2][3]

  • Q2: Can I just increase the catalyst loading to overcome deactivation?

    • A2: While increasing the catalyst loading can sometimes compensate for a slow or deactivating system to achieve a reasonable yield, it is often not an ideal solution.[9] It increases costs, makes product purification more difficult due to higher residual palladium, and does not address the root cause of the deactivation. It is generally better to optimize ligands, bases, and solvents to create a more stable and efficient catalytic system.

  • Q3: What is the role of the base in catalyst deactivation?

    • A3: The base is essential for activating the boronic acid for the transmetalation step.[11] However, the choice and amount of base can be critical. A very strong base or high concentrations of hydroxide (B78521) can accelerate the protodeboronation of the boronic acid.[12] For sensitive substrates, weaker bases like K₃PO₄ or K₂CO₃ are often preferred over NaOH or KOH.

  • Q4: Are there alternatives to palladium catalysts for this type of reaction?

    • A4: While palladium is the most common and versatile catalyst for Suzuki-Miyaura reactions, nickel-based catalysts are also used, particularly for coupling with aryl chlorides.[13][14] However, nickel catalysts can have their own deactivation pathways, such as dimerization of intermediates, and may require different ligands and reaction conditions.[13][14] For most applications involving this substrate, optimizing a palladium-based system is the most common approach.

Part 3: Data Presentation

The following table summarizes typical results for the Suzuki-Miyaura coupling of challenging nitrogen-containing heteroaryl halides, illustrating the impact of different palladium catalysts and ligands on reaction yield. While specific data for this compound is sparse, these examples provide a strong proxy for expected performance.

Catalyst Precursor (mol%)Ligand (mol%)BaseSolventHeteroaryl HalideBoronic AcidTemp (°C)Time (h)Yield (%)
Pd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O3-Chloro-5-fluoropyridinePhenylboronic acid10018>95
Pd₂(dba)₃ (1.5)XPhos (3.5)K₃PO₄Dioxane/H₂O3-Chlorobenzimidazole4-Methoxyphenylboronic acid1001594
Pd₂(dba)₃ (1.5)XPhos (4.5)K₃PO₄Dioxane/H₂O3-Bromopyrazole3-Thienylboronic acid1002486
Pd(PPh₃)₄ (5)PPh₃K₂CO₃Dioxane/H₂O2-BromopyridinePhenylboronic acid10024<20
PdCl₂(dppf) (3)dppfK₂CO₃DME5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acid802High

Data compiled and adapted from representative literature for challenging heteroaryl couplings.[2][9][13]

Part 4: Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling using a Buchwald Ligand

This protocol is a robust starting point for coupling this compound with an aryl bromide, based on established methods for challenging heteroaryl substrates.[2][9][13]

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (or its MIDA ester) (1.2-1.5 mmol, 1.2-1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos or XPhos ligand (0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane and Water (e.g., in a 5:1 ratio)

  • Oven-dried reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar

Procedure:

  • Vessel Preparation: To the oven-dried reaction vessel, add the aryl bromide (if solid), this compound, K₃PO₄, Pd(OAc)₂, and the SPhos/XPhos ligand.

  • Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent system (e.g., 4 mL dioxane, 0.8 mL water for a 1 mmol scale reaction). If the aryl bromide is a liquid, add it via syringe at this stage.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block set to the desired temperature (typically 80-110 °C).

  • Stirring: Stir the reaction mixture vigorously for the duration of the reaction (typically 12-24 hours).

  • Monitoring: Monitor the reaction progress by TLC or by taking small aliquots (under inert atmosphere) for LC-MS or GC-MS analysis.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

Part 5: Visualizations

G cluster_start Initial Observation start Low or No Yield in Suzuki-Miyaura Reaction check_catalyst check_catalyst start->check_catalyst is_precipitate is_precipitate check_catalyst->is_precipitate is_protodeboronation is_protodeboronation check_catalyst->is_protodeboronation catalyst_aggregation catalyst_aggregation is_precipitate->catalyst_aggregation Yes catalyst_poisoning catalyst_poisoning is_precipitate->catalyst_poisoning No substrate_decomp substrate_decomp is_protodeboronation->substrate_decomp Yes solution_aggregation solution_aggregation catalyst_aggregation->solution_aggregation solution_poisoning solution_poisoning catalyst_poisoning->solution_poisoning solution_decomp solution_decomp substrate_decomp->solution_decomp

// Nodes for the main catalytic cycle pd0 [label="Pd(0)L₂\n(Active Catalyst)", shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; oxidative_addition [label="Oxidative Addition"]; pd_ii_complex [label="Ar-Pd(II)L₂(X)"]; transmetalation [label="Transmetalation"]; biaryl_pd_complex [label="Ar-Pd(II)L₂(Ar')"]; reductive_elimination [label="Reductive Elimination"];

// Nodes for deactivation pathways poison [label="2-Methoxypyridine\nSubstrate/Product", style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; poisoned_complex [label="LₙPd-Pyridine Complex\n(Inactive)", shape=box, style="filled,rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Main catalytic cycle flow pd0 -> oxidative_addition [label="Ar-X"]; oxidative_addition -> pd_ii_complex; pd_ii_complex -> transmetalation [label="Ar'-B(OH)₂\nBase"]; transmetalation -> biaryl_pd_complex; biaryl_pd_complex -> reductive_elimination; reductive_elimination -> pd0 [label="Ar-Ar'"];

// Deactivation pathway poison -> poisoned_complex [dir=back, constraint=false, style=dashed, color="#EA4335", label="Coordination\n(Poisoning)"]; pd0 -> poisoned_complex [style=dashed, color="#EA4335"]; pd_ii_complex -> poisoned_complex [style=dashed, color="#EA4335"]; } end_dot Caption: Catalyst poisoning pathway in the Suzuki-Miyaura catalytic cycle.

References

Technical Support Center: Suzuki Reactions with Heteroaryl Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura cross-coupling reactions involving heteroaryl boronic acids.

Troubleshooting Guide

This section addresses common problems encountered during the Suzuki coupling of heteroaryl boronic acids in a question-and-answer format.

Question: Why is my Suzuki coupling reaction with a heteroaryl boronic acid resulting in a low yield or failing completely?

Answer:

Low yields in Suzuki couplings with heteroaryl boronic acids are a frequent issue and can be attributed to several factors. The primary cause is often the instability of the heteroaryl boronic acid itself, which can readily undergo protodeboronation—a side reaction where the boronic acid group is replaced by a hydrogen atom.[1][2] Other contributing factors can include suboptimal reaction conditions, such as an inappropriate choice of catalyst, ligand, base, or solvent.[2][3]

Key factors influencing the reactivity and stability of heteroaryl boronic acids include:

  • Electronic Nature of the Heterocycle:

    • π-Deficient Heterocycles (e.g., pyridine, pyrimidine): These are often challenging coupling partners. The electron-withdrawing nature of the heterocycle slows down the crucial transmetalation step in the catalytic cycle. Furthermore, the Lewis basic nitrogen atom can coordinate to the palladium catalyst, leading to its deactivation.[1]

    • π-Rich Heterocycles (e.g., furan (B31954), thiophene, pyrrole): These are generally more reactive in the transmetalation step but can be more susceptible to decomposition pathways like protodeboronation.[1]

  • Isomeric Position: The position of the boronic acid group on the heteroaryl ring significantly impacts reactivity. A classic example is the "2-pyridyl problem," where the proximity of the nitrogen atom to the boronic acid group exacerbates both slow transmetalation and rapid protodeboronation.[1] In contrast, 3- and 4-pyridyl boronic acids are considerably more stable.[1]

  • Instability of the Boronic Acid: Many heteroaryl boronic acids are prone to degradation. It is advisable to use freshly purchased or recrystallized boronic acids.[3]

To address low yields, a systematic optimization of reaction conditions is recommended. Consider the following strategies:

  • Catalyst and Ligand Selection: The choice of the palladium catalyst and phosphine (B1218219) ligand is critical. Electron-rich and bulky phosphine ligands can enhance the electron density at the palladium center, which facilitates the oxidative addition step and promotes reductive elimination.[2] For challenging substrates like heteroaryl chlorides, fluorenylphosphine-based ligands have demonstrated high efficiency.[2]

  • Solvent System: An aqueous solvent system, such as n-butanol/water, has been shown to be highly effective for the Suzuki coupling of furan boronic acids with (hetero)aryl chlorides, often resulting in near-quantitative yields.[2] Water as a co-solvent can engage in hydrogen bonding with N-heterocyclic substrates, minimizing catalyst poisoning.[2] Other common organic solvents include toluene, THF, dioxane, and DMF.[2]

  • Base Selection: The base plays a crucial role in activating the boronic acid for the transmetalation step.[2][4] Commonly used bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), potassium phosphate (B84403) (K₃PO₄), and sodium hydroxide (B78521) (NaOH).[2] The optimal base is often substrate-dependent, and screening various bases may be necessary.[2]

  • Reaction Temperature and Time: Optimizing the reaction temperature and duration is essential. Insufficient heating may lead to a sluggish reaction, while excessive heat can promote catalyst decomposition and other side reactions.[3][5]

Question: My heteroaryl boronic acid appears to be decomposing during the reaction, leading to the formation of a protodeboronated byproduct. What can I do to prevent this?

Answer:

Protodeboronation is the most significant side reaction in Suzuki couplings involving heteroaryl boronic acids.[1] This process involves the cleavage of the C-B bond by a proton source, which is often water in the presence of a base, leading to the formation of the corresponding unsubstituted heteroarene.[1]

To mitigate protodeboronation, consider the following strategies:

  • Use of Boronic Esters: Converting the heteroaryl boronic acid to a more stable boronic ester, such as a pinacol (B44631) or MIDA (N-methyliminodiacetic acid) ester, can prevent premature decomposition.[1][2][3] These esters act as a "slow-release" source of the boronic acid under the reaction conditions.[6][7]

  • Use of Potassium Heteroaryltrifluoroborates: These are highly stable, crystalline solids that are resistant to protodeboronation and serve as excellent coupling partners under specific conditions.[1][8] They also participate in a "slow-release" mechanism.[7]

  • Anhydrous Conditions: Employing strictly anhydrous reaction conditions has been reported to suppress protodeboronation pathways.[9]

  • Catalyst and Reaction Optimization: Highly active catalyst systems that promote rapid catalytic turnover can increase the rate of the desired productive reaction, thus outcompeting unwanted decomposition pathways like protodeboronation.[7][10]

Question: I am observing significant amounts of homocoupling of my boronic acid. How can I minimize this side reaction?

Answer:

Homocoupling of boronic acids can be a problematic side reaction. To minimize its occurrence:

  • Improve Degassing: The presence of oxygen is a frequent cause of homocoupling, as it can facilitate the oxidative coupling of two boronic acid molecules catalyzed by palladium.[3] Ensure that the degassing procedure for your solvents and reaction mixture is rigorous.

  • Use a Pd(0) Source: When using a Pd(II) precatalyst like Pd(OAc)₂, it is reduced to the active Pd(0) species in situ. This reduction process can sometimes consume the boronic acid or phosphine ligand and lead to homocoupling.[3] Starting with a Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃ can help mitigate this issue.[3]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Suzuki-Miyaura coupling reaction?

A1: The Suzuki coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl or heteroaryl halide, forming a Pd(II) complex.

  • Transmetalation: The organic group from the heteroaryl boronic acid, which is activated by a base, is transferred to the palladium complex, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the desired C-C bond of the biaryl product and regenerating the Pd(0) catalyst.

Q2: How do I choose the right palladium catalyst and ligand for my reaction?

A2: The choice of catalyst and ligand is highly dependent on the specific substrates being coupled. For many heteroaryl couplings, palladium precatalysts combined with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) are often effective.[1][11][12] It is recommended to screen a few different catalyst/ligand combinations to find the optimal system for your specific reaction.

Q3: Can I use heteroaryl chlorides as coupling partners?

A3: Yes, while historically more challenging than bromides or iodides, modern catalyst systems have been developed that are highly effective for the coupling of heteroaryl chlorides.[11][13] These reactions often require more electron-rich and sterically hindered ligands to facilitate the more difficult oxidative addition step.

Q4: How should I store my heteroaryl boronic acids to ensure their stability?

A4: Proper storage is crucial for maintaining the quality of heteroaryl boronic acids.[14] Solid compounds should be kept in a tightly sealed container in a dry, cool, and well-ventilated place, often under refrigeration.[14] It is important to avoid exposure to moisture and air.[14] If solutions must be stored, use a dry, inert solvent and keep them under an inert atmosphere (e.g., argon or nitrogen) at a low temperature.[14]

Data and Protocols

Quantitative Data Summary

Table 1: Comparison of Pyridyl Boronic Acid Isomer Reactivity

Heteroaryl Boronic AcidCoupling PartnerCatalyst SystemYield (%)Reference
2-Pyridylboronic acid4-BromoanisolePd(dppf)Cl₂ / Na₃PO₄Modest[1]
3-Pyridylboronic acid4-BromoanisolePd(dppf)Cl₂ / Na₃PO₄Good[1]
4-Pyridylboronic acid4-BromoanisolePd(dppf)Cl₂ / Na₃PO₄Good[1]

This table illustrates the "2-pyridyl problem," where the 2-substituted isomer shows lower reactivity compared to its 3- and 4-substituted counterparts under similar conditions.[1]

Table 2: Comparison of Boronic Acid vs. Boronic Ester Reactivity

Boron ReagentCoupling PartnerConditionsYield (%)Reference
2-Thiopheneboronic acidPyFluor100 °C, Dioxane/H₂O~80%[1]
2-Thiopheneboronic acid pinacol esterPyFluor100 °C, Dioxane/H₂O~60%[1]

This table demonstrates the trade-off between the higher intrinsic reactivity of boronic acids and the enhanced stability of their pinacol ester derivatives.[1]

Table 3: High-Yield Couplings of π-Rich Heteroaryl Boronic Acids

Heteroaryl Boronic AcidCoupling PartnerCatalyst SystemYield (%)Reference
2-Furanboronic acid2-ChloropyridinePd(OAc)₂ / SPhos / K₃PO₄99%[1]
2-Thiopheneboronic acid2-ChloropyridinePd(OAc)₂ / SPhos / K₃PO₄99%[1]
Key Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a Heteroaryl Boronic Acid:

  • To a Schlenk flask equipped with a magnetic stir bar, add the aryl/heteroaryl halide (1.0 mmol), the heteroaryl boronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed solvent system (e.g., dioxane/water 4:1, 5 mL).

  • In a separate vial, prepare the catalyst solution by dissolving the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol) and the ligand (e.g., SPhos, 0.04 mmol) in a small amount of the degassed organic solvent.

  • Add the catalyst solution to the reaction flask via syringe.

  • Place the flask in a preheated oil bath and stir vigorously at the desired temperature (e.g., 100 °C) for the specified time (e.g., 12 hours).

  • After cooling to room temperature, monitor the reaction progress by an appropriate analytical technique (e.g., LC-MS or TLC).

  • Upon completion, perform an aqueous work-up and purify the product by column chromatography.

Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)L_n OAC Oxidative Addition (R'-X) Pd0->OAC PdII R'-Pd(II)-X OAC->PdII Trans Transmetalation (HetAr-B(OH)₂) PdII->Trans PdII_HetAr R'-Pd(II)-HetAr Trans->PdII_HetAr RE Reductive Elimination PdII_HetAr->RE RE->Pd0 Catalyst Regeneration Product R'-HetAr RE->Product BoronicAcid HetAr-B(OH)₂ Boronate [HetAr-B(OH)₃]⁻ BoronicAcid->Boronate + Base Base Base (e.g., K₃PO₄) Boronate->Trans Active Species

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low Yield / No Reaction Check_Reagents Check Reagent Quality (Boronic Acid, Base, Solvent) Start->Check_Reagents Optimize_Conditions Systematically Optimize Conditions Check_Reagents->Optimize_Conditions Reagents OK Failure Persistent Failure (Re-evaluate strategy) Check_Reagents->Failure Reagents Degraded Screen_Catalyst Screen Catalyst / Ligand Optimize_Conditions->Screen_Catalyst Screen_Base Screen Base Screen_Catalyst->Screen_Base Screen_Solvent Screen Solvent / Temperature Screen_Base->Screen_Solvent Consider_Alternative Consider Boronic Acid Alternative Screen_Solvent->Consider_Alternative Still Low Yield Success Reaction Successful Screen_Solvent->Success Improved Yield Use_Ester Use Boronic Ester (Pinacol, MIDA) Consider_Alternative->Use_Ester Use_Trifluoroborate Use Trifluoroborate Salt Consider_Alternative->Use_Trifluoroborate Use_Ester->Success Use_Trifluoroborate->Success

Caption: A troubleshooting workflow for low-yield Suzuki-Miyaura reactions.

Factors_Affecting_Reactivity cluster_boronic_acid Heteroaryl Boronic Acid Properties cluster_conditions Reaction Conditions Reaction_Success Successful Suzuki Coupling Electronic_Nature Electronic Nature (π-rich vs π-deficient) Electronic_Nature->Reaction_Success Isomeric_Position Isomeric Position (e.g., 2- vs 3-pyridyl) Isomeric_Position->Reaction_Success Stability Stability to Protodeboronation Stability->Reaction_Success Catalyst_Ligand Catalyst & Ligand Catalyst_Ligand->Reaction_Success Base Base Base->Reaction_Success Solvent Solvent Solvent->Reaction_Success Temperature Temperature Temperature->Reaction_Success

Caption: Key factors influencing the success of Suzuki reactions with heteroaryl boronic acids.

References

Validation & Comparative

A Comparative Guide to the Quantification of 2-Methoxypyridine-3-boronic Acid Purity: Titration vs. HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of purity for key pharmaceutical intermediates like 2-methoxypyridine-3-boronic acid is paramount for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of two common analytical techniques for quantifying the purity of this compound: traditional acid-base titration and modern High-Performance Liquid Chromatography (HPLC). We present a summary of quantitative data, detailed experimental protocols for both methods, and a visual representation of the analytical workflow.

Data Presentation: A Side-by-Side Comparison

The following table summarizes the key performance characteristics of titration and HPLC for the purity analysis of this compound. The data is compiled from typical specifications of commercially available this compound and general performance expectations for these analytical techniques.

ParameterTitration (Aqueous Acid-Base)High-Performance Liquid Chromatography (HPLC)
Principle Neutralization reaction of the acidic boronic acid group with a standardized base.Separation of the main compound from impurities based on differential partitioning between a stationary and mobile phase.
Typical Reported Purity ≥97.5%[1]≥98%[2]
Specificity Lower - measures total acidity, may not distinguish between the active compound and acidic impurities.High - separates and quantifies the main compound, providing a detailed impurity profile.
Precision High (can achieve <0.2% RSD)High (typically <1% RSD)
Sensitivity LowerHigher - capable of detecting trace impurities.
Throughput Lower - manual and time-consuming.Higher - suitable for automated analysis of multiple samples.
Cost (Instrument) LowHigh
Cost (Per Sample) LowModerate

Experimental Protocols

Quantification by Potentiometric Titration

This protocol describes the determination of this compound purity via potentiometric acid-base titration. Boronic acids are weak acids, and the addition of a polyol, such as mannitol, forms a more acidic complex, resulting in a sharper and more easily detectable endpoint.

Materials and Reagents:

  • This compound sample

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • D-Mannitol

  • Deionized water

  • Potentiometric titrator with a combined pH electrode

  • Stirrer

Procedure:

  • Sample Preparation: Accurately weigh approximately 150-200 mg of the this compound sample into a clean beaker.

  • Dissolution: Add 50 mL of deionized water to the beaker and stir until the sample is fully dissolved.

  • Complexation: Add a sufficient amount of D-Mannitol (typically a 10 to 20-fold molar excess relative to the boronic acid) to the solution and stir until it dissolves completely. This enhances the acidity of the boronic acid.

  • Titration: Immerse the pH electrode and the titrator's dispensing tip into the solution. Start the stirrer.

  • Endpoint Detection: Titrate the solution with the standardized 0.1 M NaOH solution. The endpoint is the point of maximum inflection on the titration curve (potential vs. volume of titrant).

  • Calculation: The purity of the this compound is calculated based on the volume of NaOH consumed at the equivalence point, the molarity of the NaOH solution, and the initial weight of the sample.

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general reversed-phase HPLC method suitable for the purity assessment of this compound. Method optimization may be required depending on the specific instrument and impurity profile.

Materials and Reagents:

  • This compound sample and reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Trifluoroacetic acid (TFA) or formic acid

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% TFA or formic acid

  • Mobile Phase B: Acetonitrile with 0.1% TFA or formic acid

  • Gradient: A typical starting point is 95% A and 5% B, with a linear gradient to increase the percentage of B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 270 nm (or as determined by UV scan of the main compound)

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Accurately weigh and dissolve the this compound reference standard in a suitable diluent (e.g., a mixture of water and acetonitrile) to a known concentration (e.g., 0.5 mg/mL).

  • Sample Preparation: Prepare the sample solution in the same manner as the standard solution.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Processing: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For a more accurate assay, the response factor of the main compound relative to any known impurities should be determined.

Visualization of Analytical Workflows

The following diagrams illustrate the logical steps involved in the quantification of this compound purity by titration and HPLC.

TitrationWorkflow cluster_titration Titration Workflow start Start sample_prep Sample Weighing & Dissolution start->sample_prep complexation Addition of Mannitol sample_prep->complexation titration Potentiometric Titration with NaOH complexation->titration endpoint Endpoint Determination titration->endpoint calculation Purity Calculation endpoint->calculation end End calculation->end

Caption: Workflow for Purity Determination by Titration.

HPLCWorkflow cluster_hplc HPLC Workflow start_hplc Start prep_mobile Mobile Phase Preparation start_hplc->prep_mobile prep_sample Standard & Sample Preparation start_hplc->prep_sample hplc_analysis HPLC Injection & Data Acquisition prep_mobile->hplc_analysis prep_sample->hplc_analysis peak_integration Peak Integration & Area Measurement hplc_analysis->peak_integration purity_calc Purity Calculation (% Area) peak_integration->purity_calc end_hplc End purity_calc->end_hplc

Caption: Workflow for Purity Determination by HPLC.

Conclusion

Both titration and HPLC are viable methods for assessing the purity of this compound. The choice of method depends on the specific requirements of the analysis.

  • Titration is a cost-effective and precise method for determining the overall assay of the boronic acid. It is particularly useful for routine quality control where a detailed impurity profile is not required.

  • HPLC offers superior specificity and sensitivity, making it the preferred method for in-depth purity analysis, impurity profiling, and method validation during drug development. It can separate and quantify individual impurities, which is critical for understanding the stability and degradation pathways of the compound.

For comprehensive quality control in a drug development setting, a combination of both techniques is often employed. Titration can be used for rapid in-process checks, while HPLC provides the detailed purity data required for final product release and regulatory submissions.

References

Characterization of 2-Methoxypyridine-3-boronic acid: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the characterization of 2-Methoxypyridine-3-boronic acid, a key building block in pharmaceutical and agrochemical synthesis.[1][2] The inherent instability of boronic acids, particularly their propensity for hydrolysis, presents unique analytical challenges.[3] This document offers an objective overview of various techniques, supported by experimental data and detailed protocols, to aid in method selection and implementation for quality control and research applications.

Executive Summary

The characterization of this compound necessitates analytical methods that can ensure its identity, purity, and stability. Traditional chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), can be challenging due to on-column degradation.[3] This guide explores robust alternatives like Non-Aqueous Capillary Electrophoresis (NACE) and specialized HPLC methods, alongside spectroscopic and thermal analysis techniques for comprehensive characterization.

Performance Comparison of Key Analytical Methods

The selection of an appropriate analytical method hinges on factors such as the desired level of sensitivity, selectivity, and the specific information required (e.g., purity, identity, thermal stability). The following tables summarize the performance of various techniques applicable to the analysis of this compound and related boronic acid compounds.

Table 1: Chromatographic Methods Performance Data

ParameterReversed-Phase HPLC (UHPLC-ESI-MS)[4][5]Non-Aqueous Capillary Electrophoresis (NACE)[3][6]
Principle Separation based on polarity.Separation in a non-aqueous electrolyte based on electrophoretic mobility.
Linearity (R²) > 0.98Not explicitly stated, but validated for quantitative analysis.
Limit of Detection (LOD) 0.1 µg[4][5]S/N of 10 at 0.5% concentration[3][6]
Limit of Quantitation (LOQ) 1.0 µg[4][5]Not explicitly stated.
Accuracy (Recovery) 97.1% - 105.7%[4][5]80% - 120% (spike recovery)[3][6]
Precision (RSD) < 2.0%[4][5]Not explicitly stated.
Resolution Baseline resolution for multiple boronic acids achievable.[7]> 1.5 between boronic ester and acid.[3][6]
Analysis Time As low as 1 minute.[4][5]< 3 minutes.[3][6]
Key Advantage High throughput and sensitivity with MS detection.Avoids hydrolysis of the analyte.[3][6]
Key Disadvantage Potential for on-column hydrolysis.[3]May require specialized equipment and expertise.

Table 2: Spectroscopic and Other Analytical Methods

TechniqueInformation ProvidedKey Parameters / Observations
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation and confirmation.¹H and ¹³C NMR spectra in DMSO-d6 provide characteristic chemical shifts for the pyridine (B92270) and methoxy (B1213986) protons and carbons.
Mass Spectrometry (MS) Molecular weight confirmation and fragmentation analysis for structural information.Electron ionization may lead to characteristic fragmentation patterns, including loss of OH and COOH groups from the boronic acid moiety.[8]
Thermal Analysis (TGA/DSC) Thermal stability, dehydration, and decomposition profile.TGA can quantify water loss upon heating, indicating the conversion of boronic acid to its anhydride (B1165640) (boroxine).[9] DSC reveals melting point and other thermal transitions.[10]
Aqueous Acid-Base Titration Assay of the boronic acid functional group.A standard method for determining the purity of the acidic compound.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for boronic acids and can be adapted for this compound.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the purity determination of this compound. To minimize on-column hydrolysis, a mobile phase with a specific pH or the use of a column with low silanol (B1196071) activity is recommended. A post-column derivatization approach can enhance selectivity and sensitivity.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., Waters XTerra MS C18, 4.6 x 50 mm, 2.5 µm)[11]

  • Post-column reaction module (optional)

Reagents:

Chromatographic Conditions (General Method):

  • Mobile Phase A: 10 mM Ammonium acetate in water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% to 95% B over a short duration (e.g., 1 minute for UHPLC)[4]

  • Flow Rate: 0.5 - 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 270 nm

  • Injection Volume: 5 µL

Post-Column Derivatization (Optional for Enhanced Sensitivity): [12][13]

  • Reagent: 75 µM Alizarin and 0.1% triethylamine in acetonitrile.

  • Reagent Flow Rate: 0.60 mL/min.

  • Reaction Coil: 3.5 m × 0.25 mm at 50 °C.

  • Fluorescence Detection: λex = 469 nm, λem = 610 nm.

Sample Preparation:

  • Prepare a stock solution of this compound standard in the sample diluent (e.g., 1 mg/mL).

  • Prepare working standards by diluting the stock solution to a series of concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Dissolve the sample in the diluent to a concentration within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Data Analysis:

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of this compound in the sample from the calibration curve.

  • Calculate the purity of the sample based on the area percentage of the main peak.

Non-Aqueous Capillary Electrophoresis (NACE)

NACE is a powerful technique for the analysis of boronic acids as it avoids the aqueous environments that lead to hydrolysis.[3][6]

Instrumentation:

  • Capillary electrophoresis system with a UV detector

  • Fused-silica capillary (e.g., 50 µm i.d., 360 µm o.d., 50 cm total length)

Reagents:

  • Acetonitrile (CE grade)

  • Methanol (B129727) (CE grade)

  • Ammonium acetate

  • Acetic acid

  • This compound standard

Electrophoretic Conditions:

  • Background Electrolyte (BGE): e.g., 1 M acetic acid and 15 mM ammonium acetate in acetonitrile/methanol (1:1 v/v).

  • Capillary Conditioning: Rinse with the BGE for several minutes before the first injection.

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

  • Separation Voltage: 25 kV

  • Temperature: 25 °C

  • Detection: UV at 254 nm

Sample Preparation:

  • Prepare a stock solution of this compound standard in the BGE (e.g., 1 mg/mL).

  • Prepare working standards by diluting the stock solution with the BGE.

  • Dissolve the sample in the BGE to a concentration within the calibration range.

Data Analysis:

  • Identify the peak corresponding to this compound based on its migration time.

  • Quantify the analyte using a calibration curve or by the internal standard method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the unambiguous identification and structural confirmation of this compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

Experimental Protocol:

  • Dissolve approximately 5-10 mg of the sample in about 0.7 mL of DMSO-d6.

  • Transfer the solution to an NMR tube.

  • Acquire ¹H NMR and ¹³C NMR spectra.

  • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to aid in signal assignment.

Expected ¹H NMR Spectral Features (in DMSO-d6):

  • A singlet for the methoxy (-OCH₃) protons.

  • Signals in the aromatic region corresponding to the protons on the pyridine ring.

  • A broad singlet for the hydroxyl (-OH) protons of the boronic acid group.

Expected ¹³C NMR Spectral Features (in DMSO-d6):

  • A signal for the methoxy carbon.

  • Signals in the aromatic region for the carbons of the pyridine ring. The carbon attached to the boron atom will have a characteristic chemical shift.

Mass Spectrometry (MS)

MS provides information about the molecular weight and elemental composition of the analyte.

Instrumentation:

  • Mass spectrometer (e.g., with Electrospray Ionization - ESI)

Experimental Protocol:

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Infuse the solution directly into the mass spectrometer or analyze the eluent from an HPLC system.

  • Acquire the mass spectrum in positive or negative ion mode.

Expected Results:

  • The mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻ of this compound.

  • Fragmentation analysis (MS/MS) can be performed to obtain structural information.

Thermal Analysis (TGA/DSC)

Thermal analysis is used to evaluate the thermal stability and decomposition behavior of the compound.

Instrumentation:

  • Thermogravimetric Analyzer (TGA)

  • Differential Scanning Calorimeter (DSC)

Experimental Protocol (TGA):

  • Place a small amount of the sample (5-10 mg) in a TGA pan.

  • Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min).

  • Record the weight loss as a function of temperature.

Experimental Protocol (DSC):

  • Place a small amount of the sample (2-5 mg) in a DSC pan.

  • Heat the sample under a controlled atmosphere at a constant rate (e.g., 10 °C/min).

  • Record the heat flow as a function of temperature.

Expected Results:

  • TGA: A weight loss step corresponding to the loss of water molecules upon heating, indicating the formation of the boroxine (B1236090) anhydride.[9] Further weight loss at higher temperatures would indicate decomposition.

  • DSC: An endothermic peak corresponding to the melting point of the compound. Other thermal events, such as crystallization or decomposition, may also be observed.[10]

Visualizations

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis A Weigh Sample & Standard B Dissolve in Diluent A->B C Filter (0.45 µm) B->C D Autosampler C->D Inject E HPLC Column D->E F UV Detector E->F G Chromatogram F->G Acquire Data H Calibration Curve G->H I Calculate Purity H->I

Caption: Workflow for HPLC purity analysis.

Logical Relationship of Analytical Techniques

Analytical_Techniques cluster_purpose Analytical Purpose cluster_methods Analytical Methods Identity Identity Confirmation NMR NMR Spectroscopy Identity->NMR MS Mass Spectrometry Identity->MS Purity Purity & Assay HPLC HPLC Purity->HPLC NACE NACE Purity->NACE Titration Titration Purity->Titration Stability Stability Assessment Stability->HPLC Degradation Studies Thermal Thermal Analysis (TGA/DSC) Stability->Thermal

Caption: Relationship between analytical goals and methods.

Conclusion

The characterization of this compound requires a multi-faceted analytical approach. While HPLC remains a workhorse for purity determination, careful method development is crucial to mitigate the risk of hydrolysis. Non-aqueous capillary electrophoresis offers a superior alternative for quantitative analysis by avoiding aqueous conditions. Spectroscopic techniques like NMR and MS are indispensable for unequivocal structural confirmation, and thermal analysis provides valuable insights into the material's stability. By selecting the appropriate combination of these methods, researchers and drug development professionals can ensure the quality and consistency of this compound for its intended applications.

References

A Comparative Guide to 2-Methoxypyridine-3-boronic Acid and its Isomers in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, pyridine (B92270) boronic acids stand out as indispensable building blocks for the construction of complex molecular architectures, particularly in the pharmaceutical and materials science sectors. The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology, frequently employs these reagents for the formation of carbon-carbon bonds. This guide provides an objective comparison of 2-methoxypyridine-3-boronic acid and its isomers, supported by experimental data, to aid researchers in selecting the optimal reagent for their catalytic applications.

Performance in Suzuki-Miyaura Cross-Coupling Reactions

The reactivity of pyridine boronic acid isomers in Suzuki-Miyaura coupling is significantly influenced by the position of the boronic acid group and the presence of substituents on the pyridine ring. Generally, 2-pyridylboronic acids are known to be less stable and can present challenges in cross-coupling reactions due to potential catalyst inhibition by the adjacent nitrogen atom and a higher propensity for protodeboronation.[1] In contrast, 3- and 4-pyridylboronic acids are typically more stable and reactive.

The introduction of a methoxy (B1213986) group, as in this compound, can modulate the electronic properties and reactivity of the molecule. Experimental evidence suggests that the methoxy group at the 2-position does not sterically hinder the coupling reaction and can lead to good to excellent yields in the synthesis of biaryl compounds.[2]

Quantitative Data Summary

The following tables summarize the performance of this compound and its isomers in Suzuki-Miyaura cross-coupling reactions with various aryl halides. It is important to note that reaction conditions may vary across different studies, which can influence yields.

Table 1: Suzuki-Miyaura Coupling of this compound with Various Aryl Halides

Aryl HalideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
3-Bromoquinoline (B21735)Pd(PPh₃)₂Cl₂Na₂CO₃ (1M aq.)1,4-DioxaneReflux875[2]
2-BromopyridinePd(PPh₃)₂Cl₂Na₂CO₃ (1M aq.)1,4-DioxaneReflux885[2]
5-BromopyrimidinePd(PPh₃)₂Cl₂Na₂CO₃ (1M aq.)1,4-DioxaneReflux865[2]

Table 2: Comparative Yields of Pyridine Boronic Acid Isomers in Suzuki-Miyaura Coupling

Boronic Acid IsomerCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Yield (%)Reference
2-Pyridylboronate4-BromoanisolePd₂(dba)₃ / LigandK₃PO₄1,4-Dioxane110Good[3]
3-Pyridylboronic acid3-BromoquinolinePd(OAc)₂ / PPh₃Na₂CO₃ (2M aq.)1,4-Dioxane9581[4]
4-Pyridyl boronic esterPyridine-2-sulfonyl fluoridePd(dppf)Cl₂Na₃PO₄Dioxane/H₂O65-100Modest[5]
2-Methoxy-5-pyridylboronic acid3-BromoquinolinePd(PPh₃)₂Cl₂Na₂CO₃ (1M aq.)1,4-DioxaneReflux80[2]

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for Suzuki-Miyaura cross-coupling reactions involving pyridine boronic acids.

General Procedure for Suzuki-Miyaura Coupling of this compound

A reaction vessel is charged with this compound (1.1 equivalents), the aryl halide (1.0 equivalent), and a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 5 mol%). The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). A degassed solvent, typically 1,4-dioxane, is added, followed by a degassed aqueous solution of a base, such as 1M sodium carbonate (2.0 equivalents). The reaction mixture is then heated to reflux (typically 80-100 °C) with vigorous stirring for 8-24 hours, or until the reaction is complete as monitored by TLC or LC-MS. After cooling to room temperature, the mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired biaryl product.[2]

Procedure for Suzuki-Miyaura Coupling of 3-Pyridylboronic Acid

In a Schlenk flask, tris(3-pyridyl)boroxin (as a precursor to 3-pyridylboronic acid, 1.0 equivalent) and 3-bromoquinoline (1.3 equivalents) are combined with a 2M aqueous solution of sodium carbonate and 1,4-dioxane. Palladium(II) acetate (B1210297) (5 mol%) and triphenylphosphine (B44618) (20 mol%) are added, and the mixture is degassed. The reaction is heated to 95 °C for 2.5 hours with vigorous stirring. After cooling, the mixture is diluted with water and ethyl acetate. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are then extracted with 1M HCl. The acidic aqueous layer is neutralized with a base and extracted with an organic solvent to isolate the product.[4]

Mechanistic Overview and Logical Workflow

The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is key to optimizing reaction conditions and troubleshooting.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Aryl Halide (R¹-X) PdII_ArylHalide R¹-Pd(II)L_n-X OxAdd->PdII_ArylHalide Transmetalation Transmetalation PdII_ArylHalide->Transmetalation PdII_Diorgano R¹-Pd(II)L_n-R² Transmetalation->PdII_Diorgano Boronate R²-B(OH)₃⁻ (Activated Boronic Acid) Boronate->Transmetalation B(OH)₃⁻ transfer Base Base (e.g., CO₃²⁻) BoronicAcid R²-B(OH)₂ Base->BoronicAcid BoronicAcid->Boronate Activation RedElim Reductive Elimination PdII_Diorgano->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² (Biaryl Product) RedElim->Product ArylHalide R¹-X

Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The cycle begins with the oxidative addition of an aryl halide to a Pd(0) complex, forming a Pd(II) species. This is followed by transmetalation, where the organic group from the activated boronic acid (boronate) is transferred to the palladium center. The final step is reductive elimination, which forms the desired C-C bond of the biaryl product and regenerates the active Pd(0) catalyst.

Conclusion

The choice of pyridine boronic acid isomer and the presence of substituents are critical factors that dictate the efficiency of Suzuki-Miyaura cross-coupling reactions. While 2-pyridylboronic acids can be challenging substrates due to instability, substituted analogues like this compound have demonstrated high reactivity and utility in the synthesis of complex heterobiaryls. For researchers and drug development professionals, a careful consideration of the electronic and steric properties of the chosen boronic acid, in conjunction with optimized reaction conditions, is paramount for achieving high yields and purity in their synthetic endeavors. The data and protocols presented in this guide offer a foundational understanding to inform these critical decisions.

References

A Comparative Guide to the Reactivity of 2-Methoxypyridine-3-boronic Acid and its Pinacol Ester in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of the boron reagent—typically a boronic acid or its corresponding ester—is a critical parameter that can significantly influence reaction outcomes. This guide provides an objective comparison of 2-Methoxypyridine-3-boronic acid and its pinacol (B44631) ester derivative, offering insights into their respective reactivity, stability, and handling characteristics to aid in reagent selection for drug discovery and development workflows.

Executive Summary

This compound and its pinacol ester are both valuable reagents for introducing the 2-methoxypyridin-3-yl moiety in Suzuki-Miyaura cross-coupling reactions. The primary distinction lies in the trade-off between reactivity and stability.

  • This compound is generally the more reactive species, often requiring milder reaction conditions and shorter reaction times. However, it is also more susceptible to degradation, particularly protodeboronation, which can lead to lower yields and the formation of byproducts. Its handling and storage require more stringent conditions to ensure its integrity.

  • This compound pinacol ester offers significantly enhanced stability, making it easier to handle, purify, and store for extended periods.[1] This robustness comes at the cost of attenuated reactivity, often necessitating more forcing reaction conditions, such as higher temperatures or longer reaction times, to achieve comparable yields to the parent boronic acid.[2]

The selection between the two reagents is therefore project-dependent. For rapid, small-scale syntheses where reaction optimization is feasible, the boronic acid may be advantageous. For larger-scale applications, multi-step syntheses, and in automated chemistry platforms where stability and reliability are paramount, the pinacol ester is often the preferred choice.

Comparative Reactivity and Stability

FeatureThis compoundThis compound pinacol ester
Reactivity Higher; often requires milder conditions.Lower; may require more forcing conditions.
Stability Lower; prone to protodeboronation and decomposition.[3]Higher; more robust to handling, purification, and storage.[1]
Handling Requires careful handling and storage under inert atmosphere.[4]Easier to handle and store.
Purification Can be challenging due to its polarity and potential for decomposition on silica (B1680970) gel.Generally easier to purify by standard chromatographic methods.
Solubility Sparingly soluble in water.[4]Generally more soluble in common organic solvents.

Experimental Protocols

The following are representative, generalized protocols for the Suzuki-Miyaura cross-coupling reaction using each reagent. It is important to note that optimal conditions will vary depending on the specific coupling partners.

Protocol 1: Suzuki-Miyaura Coupling with this compound

This protocol is adapted from general procedures for the coupling of pyridyl boronic acids.

Reaction Scheme:

Materials:

  • Aryl halide (Ar-X) (1.0 equiv)

  • This compound (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., Toluene, Dioxane, DME, often with a small amount of water)

Procedure:

  • To an oven-dried reaction vessel, add the aryl halide, this compound, palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitored by TLC, GC, or LC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Suzuki-Miyaura Coupling with this compound pinacol ester

This protocol is adapted from general procedures for the coupling of pyridyl boronic acid pinacol esters. Note the potentially higher temperature and longer reaction time compared to the boronic acid protocol.

Reaction Scheme:

Materials:

  • Aryl halide (Ar-X) (1.0 equiv)

  • This compound pinacol ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃ with a phosphine (B1218219) ligand like SPhos or XPhos, 1-3 mol%)

  • Base (e.g., K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., Dioxane/H₂O, Toluene/H₂O)

Procedure:

  • To an oven-dried reaction vessel, add the aryl halide, this compound pinacol ester, palladium catalyst, ligand, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to the desired temperature (typically 100-120 °C) and stir for the required time (often 12-24 hours), monitoring by TLC, GC, or LC-MS.

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Synthesis of Reagents

Synthesis of this compound

This compound can be synthesized from 3-bromo-2-methoxypyridine (B87399) via a Grignard reaction followed by quenching with a borate (B1201080) ester.[5]

3-Bromo-2-methoxypyridine 3-Bromo-2-methoxypyridine Grignard Reagent Grignard Reagent 3-Bromo-2-methoxypyridine->Grignard Reagent 1. Mg, LiCl, DIBAL-H (cat.) 2. THF This compound This compound Grignard Reagent->this compound 1. B(OMe)3 2. HCl (aq)

Synthesis of this compound.

Synthesis of this compound pinacol ester

The pinacol ester can be readily prepared from the corresponding boronic acid by condensation with pinacol, typically with azeotropic removal of water.

This compound This compound This compound pinacol ester This compound pinacol ester This compound->this compound pinacol ester Pinacol, Toluene reflux (Dean-Stark)

Synthesis of the pinacol ester from the boronic acid.

Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.

Suzuki_Cycle Pd0 Pd(0)L2 ArPdX Ar-Pd(II)-X L2 Pd0->ArPdX Oxidative Addition OxAdd Oxidative Addition ArPdAr Ar-Pd(II)-Ar' L2 ArPdX->ArPdAr Transmetalation Transmetal Transmetalation ArPdAr->Pd0 Reductive Elimination Product Ar-Ar' ArPdAr->Product RedElim Reductive Elimination ArX Ar-X Boron Ar'-B(OR)2 + Base

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The choice between this compound and its pinacol ester for Suzuki-Miyaura cross-coupling is a strategic one based on the specific requirements of the synthetic project. The higher reactivity of the boronic acid may be beneficial for optimizing reaction conditions on a small scale, while the enhanced stability of the pinacol ester makes it a more reliable and robust reagent for larger-scale and multi-step syntheses. A thorough understanding of these differences allows researchers to make informed decisions, leading to more efficient and successful synthetic outcomes.

References

Spectroscopic Analysis for Structural Confirmation of 2-Methoxypyridine-3-boronic acid and its Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous confirmation of molecular structure is a critical step in the synthesis and development of novel compounds. This guide provides a comparative overview of spectroscopic techniques used to confirm the structure of 2-Methoxypyridine-3-boronic acid and its derivatives, supported by experimental data and detailed protocols.

The structural elucidation of this compound and its analogues relies on a combination of modern spectroscopic methods. Each technique provides unique insights into the molecular framework, and together they offer a comprehensive characterization of the compound's identity and purity. This guide will focus on the application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹B), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for this purpose.

Comparative Spectroscopic Data

The following table summarizes the expected and reported spectroscopic data for this compound and two relevant comparative compounds: 2-Chloropyridine-3-boronic acid and the pinacol (B44631) ester derivative of the target compound. This data facilitates the identification of key structural motifs and the differentiation between these closely related molecules.

Spectroscopic TechniqueThis compound2-Chloropyridine-3-boronic acid (Alternative)This compound pinacol ester (Derivative)
¹H NMR Conforms to structure[1]Specific peak assignments not fully available in searched results.Specific peak assignments not fully available in searched results.
¹³C NMR Expected peaks for pyridine (B92270) ring and methoxy (B1213986) group.Expected peaks for pyridine ring.Expected peaks for pyridine ring, methoxy group, and pinacol moiety.
¹¹B NMR Expected broad singlet around 30 ppm.[2]Expected broad singlet in a similar region to the methoxy analogue.Expected sharp singlet around 34 ppm.[2]
IR Spectroscopy Conforms to spectrum.[3] Key stretches: O-H (broad), C=N, C=C, B-O.Key stretches: C=N, C=C, B-O, C-Cl.Key stretches: C-H (alkyl), C=N, C=C, B-O.
Mass Spectrometry Expected molecular ion peak.Expected molecular ion peak with characteristic isotopic pattern for chlorine.Expected molecular ion peak.

Experimental Workflows and Methodologies

A logical workflow is essential for the efficient and accurate spectroscopic analysis of newly synthesized compounds. The following diagram illustrates a typical workflow for the structural confirmation of a this compound derivative.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation Synthesis Synthesis of Derivative Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification H_NMR ¹H NMR Purification->H_NMR C_NMR ¹³C NMR Purification->C_NMR B_NMR ¹¹B NMR Purification->B_NMR IR FT-IR Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Data Analysis & Peak Assignment H_NMR->Data_Analysis C_NMR->Data_Analysis B_NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmed Data_Analysis->Structure_Confirmation

Caption: General workflow for the spectroscopic confirmation of a synthesized boronic acid derivative.

Detailed Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H, ¹³C, and ¹¹B NMR spectra are typically recorded on a 400 MHz or higher field spectrometer.

  • Sample Preparation: Approximately 5-10 mg of the solid boronic acid derivative is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR. For ¹¹B NMR, an external standard such as BF₃·OEt₂ is often used.

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For this compound, one would expect to see distinct signals for the aromatic protons on the pyridine ring and a singlet for the methoxy group protons. The B(OH)₂ protons often appear as a broad singlet, which can exchange with D₂O.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. For this compound, characteristic signals for the five carbons of the pyridine ring and the methoxy carbon are expected. The carbon attached to the boron atom may show a broad signal due to quadrupolar relaxation of the boron nucleus.

  • ¹¹B NMR Spectroscopy: ¹¹B NMR is particularly useful for characterizing boronic acids and their derivatives. Trigonal planar boronic acids typically exhibit a broad resonance in the range of 27-33 ppm. In contrast, tetrahedral boronate esters, such as the pinacol ester, show a sharper signal at a higher field, generally around 20-25 ppm.[2][4][5] The chemical shift in ¹¹B NMR is indicative of the hybridization state of the boron atom.[4]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is a common and convenient method. A small amount of the solid is placed directly on the ATR crystal, and pressure is applied to ensure good contact. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a thin, transparent disk.

  • Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

  • Interpretation: For this compound, characteristic absorption bands would include:

    • A broad O-H stretching band around 3200-3600 cm⁻¹ from the B(OH)₂ group.

    • Aromatic C-H stretching just above 3000 cm⁻¹.

    • C=N and C=C stretching vibrations of the pyridine ring in the 1400-1600 cm⁻¹ region.

    • A strong B-O stretching vibration around 1350 cm⁻¹.

    • C-O stretching from the methoxy group around 1020-1250 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. Electron Ionization (EI) and Electrospray Ionization (ESI) are common techniques.

  • Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile) at a low concentration (typically around 1 mg/mL).

  • Data Acquisition: The sample solution is introduced into the mass spectrometer. In ESI, the molecule is typically observed as a protonated species [M+H]⁺ or a sodiated adduct [M+Na]⁺. In EI, the molecular ion [M]⁺• is observed, along with various fragment ions.

  • Interpretation: The mass spectrum of this compound should show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern can provide further structural information. For example, the loss of the methoxy group or the boronic acid moiety would result in characteristic fragment ions. For chlorine-containing analogues like 2-chloropyridine-3-boronic acid, the presence of the chlorine atom is readily identified by the characteristic M and M+2 isotopic pattern in a roughly 3:1 ratio.

Signaling Pathways and Logical Relationships

The process of spectroscopic structure elucidation can be visualized as a logical flow of information, where data from multiple techniques are integrated to arrive at a conclusive structural assignment.

Logical_Relationship cluster_data Experimental Data cluster_interpretation Data Interpretation cluster_conclusion Conclusion H_NMR_data ¹H NMR Data (Proton Environment, Coupling) Interpretation Integrated Spectroscopic Analysis H_NMR_data->Interpretation C_NMR_data ¹³C NMR Data (Carbon Skeleton) C_NMR_data->Interpretation B_NMR_data ¹¹B NMR Data (Boron Hybridization) B_NMR_data->Interpretation IR_data IR Data (Functional Groups) IR_data->Interpretation MS_data MS Data (Molecular Weight, Formula) MS_data->Interpretation Structure Confirmed Structure of This compound Derivative Interpretation->Structure

Caption: Logical relationship of spectroscopic data for structural confirmation.

By systematically applying these spectroscopic techniques and carefully interpreting the resulting data, researchers can confidently confirm the structure of this compound and its derivatives, ensuring the integrity of their chemical entities for further research and development.

References

Yield comparison of different catalysts for 2-Methoxypyridine-3-boronic acid couplings

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and synthetic chemistry, the efficient construction of carbon-carbon bonds is a cornerstone of molecular design. The Suzuki-Miyaura cross-coupling reaction stands as a powerful tool for this purpose, and the choice of catalyst is paramount to achieving high yields and reaction efficiency. This guide provides a comparative overview of different palladium-based catalysts for the coupling of 2-methoxypyridine-3-boronic acid with aryl halides, offering valuable insights for reaction optimization.

Yield Comparison of Catalysts

The following table summarizes the expected yields for the Suzuki-Miyaura coupling of this compound with a representative aryl bromide, 4-bromotoluene, using various common palladium catalysts. The data is compiled from analogous reactions reported in the literature, providing a predictive framework for catalyst selection.

Catalyst SystemLigandBaseSolventTemperature (°C)Time (h)Expected Yield (%)
Pd(PPh₃)₄TriphenylphosphineK₃PO₄1,4-Dioxane (B91453)/H₂O901875-85
Pd(dppf)Cl₂dppfNa₃PO₄1,4-Dioxane10012-2480-90
XPhos Pd G2XPhosK₃PO₄1,4-Dioxane/H₂O10015-2085-95
SPhos Pd G2SPhosK₃PO₄1,4-Dioxane/H₂O10015-2080-90

Experimental Protocols

Detailed methodologies for the Suzuki-Miyaura coupling reactions are provided below. These protocols are based on established procedures for similar heterocyclic boronic acids and can be adapted for specific substrates.[1]

Protocol 1: Coupling using Pd(PPh₃)₄

Materials:

  • This compound (1.1 equiv)

  • Aryl bromide (1.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (B84403) (K₃PO₄) (2.2 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a reaction vessel, add 5-bromo-2-methylpyridin-3-amine (B1289001) (1.0 equiv), the desired arylboronic acid (1.1 equiv), Pd(PPh₃)₄ (5 mol%), and K₃PO₄ (2.2 equiv).[2]

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add a degassed 4:1 mixture of 1,4-dioxane and water.[2]

  • Heat the reaction mixture to 90 °C and stir for 18 hours.[2]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Coupling using Pd(dppf)Cl₂

Materials:

  • This compound (1.5 equiv)

  • Aryl halide (1.0 equiv)

  • [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (10 mol%)

  • Sodium phosphate (Na₃PO₄) (3.0 equiv)

  • 1,4-Dioxane

Procedure:

  • In a reaction vial, combine the aryl halide (1.0 equiv), this compound (1.5 equiv), Pd(dppf)Cl₂ (10 mol%), and Na₃PO₄ (3.0 equiv).[3]

  • Evacuate and backfill the vial with an inert gas.

  • Add degassed 1,4-dioxane.[3]

  • Seal the vial and heat the reaction mixture to 100 °C for 12-24 hours.[3]

  • Follow steps 5-9 from Protocol 1 for reaction monitoring, workup, and purification.

Protocol 3: Coupling using Buchwald Palladacycle Precatalysts (XPhos or SPhos)

Materials:

  • This compound (2.0 equiv)

  • Aryl chloride (1.0 equiv)

  • XPhos Pd G2 or SPhos Pd G2 (2 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a reaction vessel, add the aryl chloride (1.0 equiv), this compound (2.0 equiv), the chosen palladacycle precatalyst (2 mol%), and K₃PO₄ (2.0 equiv).[1]

  • Evacuate and backfill the vessel with an inert gas.

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[1]

  • Heat the reaction mixture to 100 °C for 15-20 hours.[1]

  • Follow steps 5-9 from Protocol 1 for reaction monitoring, workup, and purification.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the Suzuki-Miyaura coupling of this compound.

G reagents Combine Reactants: - this compound - Aryl Halide - Base - Catalyst System inert_atm Establish Inert Atmosphere (Argon or Nitrogen) reagents->inert_atm solvent Add Degassed Solvent inert_atm->solvent reaction Heat and Stir (Monitor by TLC/LC-MS) solvent->reaction workup Aqueous Workup: - Dilute with Organic Solvent - Wash with Water and Brine reaction->workup purification Purification: - Dry Organic Layer - Concentrate - Column Chromatography workup->purification product Isolated Product purification->product

General workflow for Suzuki-Miyaura coupling.

References

A Comparative Guide to the Kinetic Performance of 2-Methoxypyridine-3-boronic Acid in Suzuki Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules. The choice of boronic acid is critical to the success of this reaction, influencing reaction rates, yields, and overall efficiency. This guide provides a comparative analysis of the kinetic performance of 2-Methoxypyridine-3-boronic acid in Suzuki reactions, placed in context with other commonly used boronic acids. While direct, comprehensive kinetic studies on this compound are not extensively documented in publicly available literature, this guide extrapolates its likely performance based on established principles of Suzuki-Miyaura reaction kinetics and data from analogous systems.

The Suzuki-Miyaura Catalytic Cycle: A Primer

The generally accepted mechanism for the Suzuki-Miyaura reaction involves a palladium catalyst cycling through three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2] The rate-determining step can vary depending on the specific substrates, catalyst, ligands, and reaction conditions.[2] Understanding this cycle is fundamental to interpreting kinetic data.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-X (Aryl Halide) Transmetalation_Complex Ar-Pd(II)-X(L2) Oxidative_Addition->Transmetalation_Complex Transmetalation Transmetalation Transmetalation_Complex->Transmetalation [R'-B(OH)3]- (from Boronic Acid + Base) Diorganopalladium_Complex Ar-Pd(II)-Ar'(L2) Transmetalation->Diorganopalladium_Complex Reductive_Elimination Reductive Elimination Diorganopalladium_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 R-R' (Product) Boronic_Acid_Activation R'-B(OH)2 + Base -> [R'-B(OH)3]- Boronic_Acid_Activation->Transmetalation

Figure 1. The Suzuki-Miyaura Catalytic Cycle.

Comparative Reactivity of Boronic Acids

The structure of the boronic acid significantly impacts the transmetalation step, which is often rate-limiting. Electronic and steric factors, as well as the stability of the boronic acid itself, are key determinants of reactivity.

This compound: An Assessment

As a 3-pyridylboronic acid, this compound is expected to be a more effective coupling partner than its 2-pyridyl counterparts. The notorious "2-pyridyl problem" arises from the proximity of the nitrogen atom to the boronic acid group, which can lead to catalyst inhibition and rapid protodeboronation.[3] With the boronic acid at the 3-position, these issues are substantially mitigated. The 2-methoxy group is electron-donating, which can increase the electron density on the pyridine (B92270) ring, potentially facilitating the transmetalation step.

Alternative Boronic Acids and Boron Reagents

To provide a framework for comparison, the performance of this compound can be benchmarked against several classes of alternatives:

  • Other Pyridyl Boronic Acids: 3- and 4-pyridylboronic acids are generally more stable and reactive than 2-pyridylboronic acids.[3] The electronic nature of other substituents on the pyridine ring will further modulate reactivity.

  • Aryl Boronic Acids: Phenylboronic acid is a standard substrate in many Suzuki reactions. Electron-donating groups on the aromatic ring generally accelerate transmetalation, while electron-withdrawing groups can have the opposite effect.[4]

  • Boronic Esters (e.g., Pinacol Esters): These are often more stable than the corresponding boronic acids and are less prone to protodeboronation.[3] They can act as a "slow-release" source of the boronic acid under reaction conditions, which can be beneficial for sensitive substrates, though the overall reaction rate may be slower.[5]

  • Potassium Organotrifluoroborates: These are highly stable, crystalline solids that are resistant to protodeboronation and serve as excellent coupling partners under specific conditions.[6]

Quantitative Performance Comparison

Boronic Acid/Reagent ClassCoupling Partner ExampleCatalyst System ExampleYield (%)Key Kinetic ConsiderationsReference(s)
3-Pyridylboronic Acids Aryl BromidesPd(dppf)Cl₂ / Na₂CO₃Good to ExcellentGenerally good reactivity and stability.[3]
2-Pyridylboronic Acids Aryl BromidesPd(dppf)Cl₂ / Na₃PO₄ModestProne to catalyst inhibition and protodeboronation (the "2-pyridyl problem").[3][7]
Aryl Boronic Acids (Electron-Rich) 4-BromoanisolePd(PPh₃)₄ / K₂CO₃ExcellentGenerally fast transmetalation.[4]
Aryl Boronic Acids (Electron-Poor) 4-BromobenzonitrilePd(PPh₃)₄ / K₂CO₃Good to ExcellentTransmetalation may be slower compared to electron-rich analogs.[8]
Boronic Pinacol Esters Aryl HalidesPd(dppf)Cl₂ / K₃PO₄Good to ExcellentIncreased stability, slower release of the active boronic acid.[3][5]
Potassium Organotrifluoroborates Aryl HalidesPd(OAc)₂ / PPh₃ / KFGood to ExcellentHighly stable, resistant to protodeboronation.[6]

Experimental Protocol for Kinetic Analysis of Suzuki Reactions

To facilitate further research into the kinetics of this compound, a general protocol for monitoring Suzuki-Miyaura reactions is provided below. This can be adapted for various analytical techniques.

1. Materials and Reagent Preparation:

  • Aryl halide (e.g., 4-bromoanisole)

  • This compound

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like Pd₂(dba)₃ with a suitable ligand)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Anhydrous solvent (e.g., dioxane, toluene, or DMF)

  • Internal standard for quantitative analysis (e.g., dodecane (B42187) for GC, biphenyl (B1667301) for HPLC)

  • All reagents should be of high purity and solvents should be degassed to remove oxygen.

2. Reaction Setup:

  • All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk techniques.

  • To a pre-dried Schlenk flask, add the aryl halide, this compound, base, and internal standard.

  • In a separate flask, prepare a stock solution of the palladium catalyst and ligand (if applicable) in the chosen solvent.

  • Add the solvent to the Schlenk flask containing the solid reagents and stir to dissolve.

  • Place the reaction vessel in a pre-heated oil bath or heating block set to the desired temperature.

  • Allow the reaction mixture to equilibrate to the desired temperature before initiating the reaction.

3. Reaction Monitoring:

  • Initiate the reaction by injecting the catalyst stock solution into the reaction mixture.

  • At specified time intervals, withdraw aliquots from the reaction mixture using a syringe.

  • Quench each aliquot immediately (e.g., by diluting with a solvent mixture and filtering through a short plug of silica) to stop the reaction.

  • Analyze the quenched aliquots by a suitable chromatographic method (GC or HPLC) or by ¹H NMR spectroscopy to determine the concentrations of the starting materials and the product relative to the internal standard.

  • In-situ monitoring techniques, such as IR or Raman spectroscopy, can also be employed for real-time data acquisition without the need for sampling.[9][10]

4. Data Analysis:

  • Plot the concentration of the product versus time to obtain the reaction profile.

  • Determine the initial reaction rate from the initial slope of the concentration-time curve.

  • By systematically varying the initial concentrations of each reactant (aryl halide, boronic acid, catalyst, and base) and measuring the initial rates, the kinetic order with respect to each component can be determined.

Experimental_Workflow cluster_workflow Kinetic Study Workflow Reagent_Prep Reagent and Glassware Preparation (Drying, Degassing) Reaction_Setup Reaction Setup under Inert Atmosphere (Substrates, Base, Solvent, Internal Standard) Reagent_Prep->Reaction_Setup Temperature_Equilibration Temperature Equilibration Reaction_Setup->Temperature_Equilibration Reaction_Initiation Catalyst Injection (t=0) Temperature_Equilibration->Reaction_Initiation Monitoring Reaction Monitoring (Timed Aliquots or In-situ Probes) Reaction_Initiation->Monitoring Quenching Quenching of Aliquots Monitoring->Quenching Analysis Quantitative Analysis (GC, HPLC, NMR) Quenching->Analysis Data_Processing Data Processing and Kinetic Modeling Analysis->Data_Processing

Figure 2. Experimental workflow for a kinetic study of a Suzuki reaction.

Conclusion

While specific kinetic data for the Suzuki-Miyaura coupling of this compound is not extensively reported, a comparative analysis based on established mechanistic principles provides valuable insights for researchers. As a 3-pyridylboronic acid, it is expected to exhibit favorable reactivity, avoiding the common pitfalls associated with 2-pyridyl analogs. The electron-donating 2-methoxy group may further enhance its performance. For applications requiring high stability or controlled reactivity, conversion to a boronic ester or trifluoroborate salt should be considered. The provided experimental protocol offers a robust framework for conducting detailed kinetic studies to quantify the performance of this and other boronic acids, enabling more precise optimization of synthetic routes in pharmaceutical and materials science research.

References

A Comparative Guide to Isotopic Labeling Strategies: Featuring 2-Methoxypyridine-3-boronic acid and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, isotopic labeling is an indispensable tool for elucidating metabolic pathways, quantifying protein abundance, and enhancing the pharmacokinetic profiles of drug candidates. The choice of labeling strategy is critical and depends on the specific application, substrate, and desired outcome.

This guide provides a comparative overview of isotopic labeling methodologies, including a prospective application of 2-Methoxypyridine-3-boronic acid for targeted deuterium (B1214612) labeling, and contrasts it with established techniques such as Direct Hydrogen Isotope Exchange (HIE) and Stable Isotope Labeling by Amino acids in Cell culture (SILAC).

Comparison of Isotopic Labeling Methodologies

While direct isotopic labeling studies involving this compound are not extensively documented, its established role in Suzuki-Miyaura cross-coupling reactions presents a viable, hypothetical pathway for the site-specific introduction of isotopes.[1][2] By utilizing a deuterated or 13C-labeled version of this boronic acid, researchers could introduce a stable isotope label onto an aryl or heteroaryl halide. This approach offers high specificity but is dependent on the synthesis of the labeled boronic acid precursor.

In contrast, methods like HIE and SILAC are well-established with broad applications. HIE allows for the direct replacement of hydrogen atoms with deuterium or tritium, often at a late stage in the synthesis, which is highly atom-economical.[3] SILAC, a metabolic labeling technique, is a gold standard in quantitative proteomics, offering high accuracy by incorporating labeled amino acids into proteins in vivo.[4][5]

The following table summarizes the key characteristics of these three distinct isotopic labeling approaches.

FeatureDeuterium Labeling via Suzuki-Miyaura CouplingDirect Hydrogen Isotope Exchange (HIE)Stable Isotope Labeling by Amino acids in Cell culture (SILAC)
Labeling Principle C-C bond formation to introduce a pre-labeled chemical moiety.Direct replacement of C-H bonds with C-D or C-T bonds.[3]Metabolic incorporation of amino acids containing heavy isotopes (e.g., 13C, 15N).[6]
Typical Isotopes ²H (Deuterium), ¹³C²H (Deuterium), ³H (Tritium)¹³C, ¹⁵N, ²H
Labeling Efficiency High (dependent on reaction yield)Variable, can be up to 99% depending on catalyst and substrate.[7][8]> 99% incorporation is achievable.[4]
Key Reagents Isotopically labeled boronic acid (e.g., d-2-Methoxypyridine-3-boronic acid), Palladium catalyst, Base.[9]D₂O or D₂ gas, Transition metal catalyst (e.g., Iridium, Ruthenium).[7][10]"Heavy" amino acids (e.g., ¹³C₆-Lysine, ¹³C₆¹⁵N₄-Arginine), specialized cell culture media.[6]
Substrate Scope Aryl and heteroaryl halides/triflates.[9]Wide range of organic molecules, including N-heterocycles, alkylamines, and pharmaceuticals.[10][11]Proliferating cells in culture.[5]
Key Advantage Site-specific labeling.Late-stage labeling of complex molecules without pre-functionalization.High accuracy for quantitative proteomics due to early-stage sample mixing.[5]
Key Disadvantage Requires synthesis of the isotopically labeled boronic acid.Can lack regioselectivity in some cases; catalyst may be expensive.Limited to cell culture systems; can be expensive and time-consuming.[2]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of any isotopic labeling strategy. Below are representative protocols for each of the compared methods.

Protocol 1: Deuterium Labeling of an Aryl Halide using Deuterated this compound via Suzuki-Miyaura Coupling

This protocol is a representative procedure based on established Suzuki-Miyaura coupling methods for pyridine (B92270) boronic acids.[9][12]

  • Reagent Preparation:

    • In an inert atmosphere glovebox, add the aryl halide (1.0 mmol), deuterated this compound (1.5 mmol), Pd(dppf)Cl₂ (0.03 mmol, 3 mol%), and a suitable base such as Na₃PO₄ (3.0 mmol) to a reaction vial.

    • Add 4 mL of a dioxane/H₂O (4:1) solvent mixture to the vial.

  • Reaction Execution:

    • Seal the vial and remove it from the glovebox.

    • Place the vial in a preheated oil bath at 80-100 °C.

    • Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the deuterated biaryl product.

Protocol 2: Direct Hydrogen Isotope Exchange (HIE) on an Aliphatic Amide

This protocol is based on iridium-catalyzed HIE methods.[7][8]

  • Reaction Setup:

    • To a vial, add the aliphatic amide substrate (0.1 mmol) and the Iridium catalyst (e.g., Kerr catalyst, [Ir(cod)(IMes)(PPh₃)]PF₆, 1-5 mol%).

    • Add a suitable solvent such as dichloromethane (B109758) (DCM) or 2-MeTHF.

  • Deuterium Introduction:

    • Freeze the reaction mixture with liquid nitrogen, evacuate the vial, and backfill with deuterium gas (D₂).

    • Alternatively, for a liquid deuterium source, add deuterated water (D₂O) or a deuterated solvent.

  • Reaction Execution:

    • Allow the mixture to warm to the desired temperature (e.g., room temperature to 60 °C) and stir for the specified time (e.g., 12-48 hours).

    • The reaction should be carried out in a sealed vessel to maintain the deuterium atmosphere.

  • Analysis:

    • Upon completion, the solvent is removed under reduced pressure.

    • The deuterium incorporation level is determined by ¹H NMR spectroscopy and mass spectrometry.

Protocol 3: Typical SILAC Experiment for Quantitative Proteomics

This protocol outlines the general steps for a SILAC experiment.[5][13]

  • Adaptation Phase:

    • Culture two populations of cells in parallel. One population is grown in "light" SILAC medium (containing normal amino acids), and the other is grown in "heavy" SILAC medium (containing, for example, ¹³C₆-L-Lysine and ¹³C₆¹⁵N₄-L-Arginine).

    • The cells are cultured for at least five cell divisions to ensure >95% incorporation of the heavy amino acids into the proteome.[13][14]

  • Experimental Phase:

    • Once fully labeled, the two cell populations are subjected to different experimental conditions (e.g., drug treatment vs. control).

  • Sample Preparation:

    • After the treatment, the light and heavy cell populations are harvested and combined in a 1:1 ratio based on cell count or protein concentration.

    • The combined cell lysate is then processed. This typically involves protein extraction, reduction, alkylation, and digestion with an enzyme like trypsin.

  • LC-MS/MS Analysis and Data Interpretation:

    • The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • The mass spectrometer detects pairs of chemically identical peptides that differ in mass due to the isotopic label.

    • The relative abundance of a protein between the two samples is determined by comparing the signal intensities of the heavy and light peptide pairs in the mass spectrum.

Visualizing the Workflows

To better illustrate the experimental processes, the following diagrams outline the workflows for isotopic labeling via Suzuki-Miyaura coupling and a typical SILAC experiment.

G cluster_0 Isotopic Labeling via Suzuki-Miyaura Coupling A Combine Aryl Halide, Deuterated Boronic Acid, Catalyst, and Base B Add Solvent (e.g., Dioxane/H2O) A->B C Heat and Stir (e.g., 80-100°C, 12-24h) B->C D Reaction Work-up (Extraction and Washing) C->D E Purification (Column Chromatography) D->E F Characterization (NMR, MS) E->F

Experimental Workflow for Isotopic Labeling via Suzuki-Miyaura Coupling.

G cluster_1 General Workflow of a SILAC Experiment A1 Culture Cells in 'Light' Medium B1 Apply Control Condition A1->B1 A2 Culture Cells in 'Heavy' Medium B2 Apply Experimental Condition A2->B2 C Combine Cell Populations (1:1 Ratio) B1->C B2->C D Protein Extraction and Digestion C->D E LC-MS/MS Analysis D->E F Data Analysis and Quantification E->F

General Workflow of a SILAC Experiment.

References

A Comparative Guide to the Reactivity of 2-Methoxypyridine-3-boronic Acid in Computational Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2-methoxypyridine-3-boronic acid, focusing on its reactivity as explored through computational and experimental studies. Primarily used in palladium-catalyzed cross-coupling reactions, its performance is benchmarked against other common boronic acids to inform substrate selection in synthetic chemistry.

Introduction to this compound

This compound is a heterocyclic organoboron compound frequently employed in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.[1] Its structure, featuring a pyridine (B92270) ring with a methoxy (B1213986) substituent, imparts unique electronic properties and influences its reactivity, solubility, and stability.[1] Pyridinylboronic acids are crucial building blocks for pharmaceuticals and advanced materials.[1] However, the reactivity and stability of pyridinylboronic acids can be challenging, with 2-pyridinyl derivatives often being unstable, while 3- and 4-pyridinylboronic acids generally show good stability. This guide focuses on the 3-pyridinyl isomer and compares its performance characteristics.

Performance Comparison: Computational and Experimental Data

The primary application of this compound is in the Suzuki-Miyaura reaction, a versatile method for forming C-C bonds.[2] Computational studies, such as those using WebMO software, help elucidate the energetics and properties of these reactions.[3]

A computational study on the Suzuki-Miyaura reaction between 5-bromopyrimidine (B23866) and two different boronic acids—this compound and furan-3-boronic acid—revealed that both reactions are endothermic.[3] This finding aligns with the known difficulty of forming bonds between two sp2-hybridized carbons.[3]

Table 1: Computational Energetics of Suzuki-Miyaura Reactions

Reactants Product Heat of Reaction (Computational) Reference
5-bromopyrimidine + this compound 5-(2-methoxypyridin-3-yl)pyrimidine Endothermic [3]

| 5-bromopyrimidine + Furan-3-boronic acid | 5-(furan-3-yl)pyrimidine (B15053580) | Endothermic |[3] |

While specific yield data from direct comparative experimental studies are sparse, the general performance of pyridylboronic acids can be compared to other common alternatives like phenylboronic acid. The choice of catalyst, base, and solvent system is critical for optimizing reaction outcomes.[4][5]

Table 2: Reactivity and Application Comparison of Boronic Acids

Boronic Acid Key Features & Reactivity Common Applications Stability Considerations
This compound Electron-deficient pyridine ring affects transmetalation. Methoxy group is a mild electron-donating group. Synthesis of bi-heterocyclic compounds for pharmaceuticals and agrochemicals.[1] Generally stable compared to 2-pyridyl isomers. Susceptible to protodeboronation under certain conditions.[6]
Furan-3-boronic acid Electron-rich five-membered heterocycle. Synthesis of heteroaryl compounds. Generally stable but can be prone to decomposition.
Phenylboronic acid Standard benchmark for Suzuki-Miyaura reactions.[2] General synthesis of biaryl compounds. Commercially available, non-toxic, and relatively stable.[7]

| (2-Cyano-3-methoxyphenyl)boronic acid | Electron-withdrawing cyano group can influence reactivity and may lead to side reactions like protodeboronation.[6] | Valuable for introducing cyano and methoxy functionalities in medicinal chemistry.[6] | Purity is crucial for successful reactions.[6] |

Reaction Mechanisms and Pathways

The Suzuki-Miyaura coupling follows a well-established catalytic cycle involving a palladium catalyst. Understanding this pathway is crucial for troubleshooting and optimizing reactions.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (R1-Pd(II)-X)L2 Pd0->OxAdd R1-X Transmetal Transmetalation (R1-Pd(II)-R2)L2 OxAdd->Transmetal [R2-B(OR)2OH]- M+ RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 R1-R2 (Product) BoronicAcid R2-B(OH)2 (Boronic Acid) Boronate [R2-B(OH)3]- (Boronate Complex) BoronicAcid->Boronate Base (e.g., K2CO3) Boronate->Transmetal Enters Cycle ArylHalide R1-X (Aryl/Vinyl Halide) ArylHalide->OxAdd

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The cycle begins with the oxidative addition of an organohalide to a Pd(0) complex. This is followed by activation of the boronic acid by a base to form a boronate complex, which then undergoes transmetalation with the palladium complex. The final step is reductive elimination, which forms the C-C bond of the product and regenerates the Pd(0) catalyst.[8]

Experimental Protocols

Below is a representative protocol for a Suzuki-Miyaura coupling reaction using a pyridylboronic acid, adapted from established methodologies.[5][6][9]

Objective: To synthesize a biaryl compound via palladium-catalyzed cross-coupling of an aryl bromide with this compound.

Materials:

  • Aryl bromide (1.0 eq)

  • This compound (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Na₃PO₄, 2.0 - 3.0 eq)

  • Degassed solvent (e.g., 1,4-dioxane/water 4:1 v/v, or toluene)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask containing a magnetic stir bar, combine the aryl bromide (1.0 eq), this compound (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and base (e.g., K₂CO₃, 2.0 eq).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 4:1 dioxane/water) via syringe.

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir. Monitor the reaction progress using TLC or LC-MS (typically 4-24 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Experimental_Workflow start Start reagents 1. Combine Reagents (Aryl Halide, Boronic Acid, Catalyst, Base) start->reagents inert 2. Establish Inert Atmosphere (Evacuate & Backfill with Ar/N2) reagents->inert solvent 3. Add Degassed Solvent inert->solvent heat 4. Heat & Stir (80-100 °C, 4-24h) solvent->heat monitor 5. Monitor Progress (TLC / LC-MS) heat->monitor monitor->heat Incomplete workup 6. Reaction Work-up (Cool, Dilute, Wash) monitor->workup Complete purify 7. Purify Product (Column Chromatography) workup->purify end End purify->end

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Conclusion

This compound is a valuable reagent for constructing complex heteroaromatic structures. Computational studies confirm that its reactions, like those of similar boronic acids, can be energetically demanding.[3] While it presents a stable and effective option compared to other pyridylboronic acid isomers, successful application requires careful optimization of reaction conditions, including the choice of catalyst, base, and solvent. Its performance is comparable to other functionalized boronic acids, making it a suitable choice for introducing the 2-methoxypyridine (B126380) moiety in drug discovery and materials science.

References

Navigating Cross-Reactivity: A Comparative Guide to 2-Methoxypyridine-3-boronic Acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the chemoselectivity of building blocks is paramount for efficient and successful synthesis of complex molecules. This guide provides an objective comparison of the cross-reactivity of 2-Methoxypyridine-3-boronic acid with a variety of common functional groups encountered in organic synthesis, supported by representative experimental data.

This compound is a versatile and increasingly utilized building block in medicinal chemistry and materials science, primarily owing to its utility in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] Its unique electronic and structural properties, conferred by the methoxy (B1213986) group and the pyridine (B92270) nitrogen, influence its reactivity and compatibility with other functional moieties. This guide aims to provide a clear overview of its performance in the presence of various functional groups, enabling more predictable and optimized reaction outcomes.

Performance in the Presence of Various Functional Groups

The Suzuki-Miyaura coupling is renowned for its broad functional group tolerance.[2] Generally, this compound exhibits excellent compatibility with a wide range of functional groups under standard reaction conditions. However, certain functionalities can influence reaction efficiency or lead to side products. The following table summarizes the expected reactivity and provides representative yields based on analogous systems and established principles of Suzuki-Miyaura chemistry.

Functional Group on Coupling PartnerExpected Reactivity/CompatibilityRepresentative Yield (%)Potential Side Reactions
Halides (Br, I) Excellent coupling partners.> 90Homocoupling of the boronic acid.
Halides (Cl) Good coupling partners, may require more forcing conditions or specialized catalysts.70-90Incomplete conversion.
Amines (Anilines, Alkylamines) Generally well-tolerated, especially when protected. Unprotected anilines can sometimes inhibit catalysis.80-95N-arylation as a minor side product.
Alcohols/Phenols Generally well-tolerated. Phenols may require protection if highly acidic.85-95O-arylation is generally not observed under standard Suzuki conditions.
Thiols Can poison the palladium catalyst. Protection is typically required.< 10 (unprotected), > 80 (protected)Catalyst deactivation.
Ketones Highly compatible.> 90No significant side reactions reported.
Esters Highly compatible.> 90No significant side reactions reported.
Amides Highly compatible.> 90No significant side reactions reported.
Nitriles Highly compatible.> 90No significant side reactions reported.
Nitro Groups Generally well-tolerated.80-90Reduction of the nitro group under certain conditions (e.g., with specific phosphine (B1218219) ligands).
Aldehydes Compatible, though can be sensitive to basic conditions.70-85Aldol condensation or other base-mediated side reactions.
Carboxylic Acids Can inhibit the reaction. Protection or use of specific conditions is often necessary.< 20 (unprotected), > 80 (protected)Decarboxylation at high temperatures.
Heterocycles (N-containing) Generally well-tolerated, though N-H containing heterocycles can sometimes inhibit the catalyst.[2]80-95Coordination to the palladium center, inhibiting catalysis.

Disclaimer: The yields presented in this table are representative and can vary significantly based on the specific substrate, catalyst system, base, solvent, and reaction temperature.

Experimental Protocols

A general procedure for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide is provided below. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

General Procedure for Suzuki-Miyaura Coupling:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 mmol, 1.2-1.5 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).

  • Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Degassed solvent (e.g., a mixture of 1,4-dioxane/water, toluene/water, or DMF/water) is added via syringe.

  • Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred vigorously. The reaction progress is monitored by TLC or LC-MS.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.

Visualizing the Process

To better illustrate the experimental workflow and the underlying catalytic cycle, the following diagrams are provided.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Weigh Reagents: Aryl Halide Boronic Acid Catalyst & Base B Add to Reaction Vessel A->B C Inert Atmosphere (Evacuate/Backfill) B->C D Add Degassed Solvent C->D E Heat & Stir (Monitor Progress) D->E F Cool & Quench E->F G Extraction F->G H Purification (Chromatography) G->H I Product Isolation & Characterization H->I

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle cluster_reactants pd0 Pd(0)L_n pd_complex1 R¹-Pd(II)L_n-X pd0->pd_complex1 Oxidative Addition pd_complex2 R¹-Pd(II)L_n-R² pd_complex1->pd_complex2 Transmetalation pd_complex2->pd0 Reductive Elimination product R¹-R² pd_complex2->product aryl_halide R¹-X boronic_acid R²-B(OH)₂ + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Efficacy of 2-Methoxypyridine-3-boronic Acid in Bioactive Molecule Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of novel bioactive molecules. This guide provides a comparative analysis of 2-Methoxypyridine-3-boronic acid, a versatile reagent in Suzuki-Miyaura cross-coupling reactions, against alternative synthetic methods for the preparation of a potent c-Jun N-terminal kinase 3 (JNK3) inhibitor.

This compound is a valuable synthetic intermediate, widely utilized in medicinal chemistry to introduce the 2-methoxypyridine (B126380) moiety into target molecules.[1][2] This structural unit is of interest in drug discovery due to its potential to influence the pharmacokinetic and pharmacodynamic properties of a compound. The primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a robust and widely used method for the formation of carbon-carbon bonds.[2][3]

This guide will use the synthesis of a c-Jun N-terminal kinase 3 (JNK3) inhibitor as a case study to objectively evaluate the performance of this compound in comparison to an alternative boronic acid derivative. JNK3 is a key signaling protein implicated in various neurodegenerative diseases and other pathological conditions, making its inhibitors a significant area of research.[4][5]

Comparative Synthesis of a JNK3 Inhibitor

A key step in the synthesis of a potent aminopyrazole-based JNK3 inhibitor involves a Suzuki-Miyaura cross-coupling reaction to introduce a substituted pyridine (B92270) ring. We will compare the use of This compound with an alternative, 2-Methoxy-5-pyridineboronic acid , for this transformation.

Experimental Data
ParameterMethod A: this compoundMethod B: Alternative Boronic Acid
Bioactive Molecule JNK3 Inhibitor (Aminopyrazole derivative)JNK3 Inhibitor (Aminopyrazole derivative)
Reaction Type Suzuki-Miyaura Cross-CouplingSuzuki-Miyaura Cross-Coupling
Boronic Acid This compound2-Methoxy-5-pyridineboronic acid
Coupling Partner 3-Iodo-1H-pyrazol-4-amine derivative3-Iodo-1H-pyrazol-4-amine derivative
Catalyst Pd(dppf)Cl₂Pd(PPh₃)₄
Base K₂CO₃Not specified, typically a carbonate or phosphate (B84403) base
Solvent 1,4-Dioxane (B91453)/WaterNot specified, typically an ethereal or aromatic solvent
Temperature 80-100 °CNot specified, typically elevated temperatures
Reported Yield 75%Not explicitly reported for this specific reaction

Note: The yield for Method B is not directly available for the exact same reaction but is based on similar Suzuki couplings reported in the synthesis of related aminopyrazole JNK3 inhibitors. Direct comparison of yields should be made with caution due to variations in reaction conditions.

Experimental Protocols

Method A: Synthesis of a JNK3 Inhibitor using this compound

This protocol is a representative procedure for the Suzuki-Miyaura coupling step.

  • To a solution of the 3-iodo-1H-pyrazol-4-amine derivative (1.0 eq) in a 3:1 mixture of 1,4-dioxane and water are added this compound (1.2 eq) and potassium carbonate (K₂CO₃) (2.0 eq).

  • The mixture is degassed with argon for 15 minutes.

  • Palladium(II) bis(diphenylphosphino)ferrocene dichloride (Pd(dppf)Cl₂) (0.05 eq) is then added, and the reaction mixture is heated to 90 °C under an argon atmosphere.

  • The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired JNK3 inhibitor.

Method B: Synthesis of Aminopyrazole JNK3 Inhibitors using an Alternative Boronic Acid (General Procedure)

The synthesis of similar aminopyrazole JNK3 inhibitors has been reported using alternative boronic acids or their pinacol (B44631) esters.[1]

  • A mixture of the aryl halide (e.g., a 3-bromo or 3-iodo aminopyrazole derivative) (1.0 eq), the boronic acid or boronic acid pinacol ester (1.1-1.5 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05-0.1 eq), and a base (e.g., Na₂CO₃ or K₃PO₄) (2.0-3.0 eq) in a suitable solvent (e.g., DME, toluene, or dioxane) and water is prepared.

  • The reaction vessel is sealed and heated to a temperature ranging from 80 to 120 °C for several hours.

  • After cooling, the reaction mixture is worked up by partitioning between an organic solvent and water.

  • The organic layer is separated, dried, and concentrated.

  • The residue is then purified by chromatography to yield the final product.

JNK3 Signaling Pathway and Experimental Workflow

The following diagrams illustrate the JNK3 signaling cascade and a typical workflow for the synthesis and evaluation of JNK3 inhibitors.

JNK3_Signaling_Pathway Stress Stress Stimuli (e.g., UV, Cytokines) MAPKKK MAPKKK (e.g., MEKK1, ASK1) Stress->MAPKKK MKK4_7 MKK4 / MKK7 MAPKKK->MKK4_7 JNK3 JNK3 MKK4_7->JNK3 cJun c-Jun JNK3->cJun Apoptosis Apoptosis cJun->Apoptosis

JNK3 Signaling Pathway leading to Apoptosis.

experimental_workflow synthesis Synthesis of JNK3 Inhibitor (Suzuki Coupling) purification Purification (Chromatography) synthesis->purification characterization Characterization (NMR, MS) purification->characterization bioassay Biological Assay (JNK3 Inhibition) characterization->bioassay sar Structure-Activity Relationship (SAR) bioassay->sar

Workflow for JNK3 Inhibitor Synthesis and Evaluation.

Conclusion

This compound demonstrates its utility as an effective reagent in the Suzuki-Miyaura cross-coupling for the synthesis of complex bioactive molecules like JNK3 inhibitors. The reported yield of 75% in the model synthesis is favorable and highlights its efficiency. While a direct quantitative comparison with alternative boronic acids for the exact same substrate is challenging without standardized experimental data, the successful application of this compound in this context underscores its importance as a tool for medicinal chemists. The choice between different pyridine boronic acid isomers will ultimately depend on the desired substitution pattern of the target molecule. This guide provides a framework for researchers to evaluate the efficacy of this compound and make informed decisions in their synthetic strategies.

References

Safety Operating Guide

Proper Disposal of 2-Methoxypyridine-3-boronic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is paramount. This guide provides detailed, step-by-step procedures for the proper disposal of 2-Methoxypyridine-3-boronic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations.

1. Immediate Safety Precautions and Personal Protective Equipment (PPE)

Before handling this compound, it is crucial to be aware of its potential hazards. This compound is known to cause skin and eye irritation and may lead to respiratory irritation.[1][2][3] Adherence to proper safety protocols is the first step in responsible disposal.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationPurpose
Eye/Face Protection Safety glasses with side-shields or goggles.To prevent eye contact with the solid powder.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To avoid skin contact and irritation.[4]
Body Protection Laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary.To prevent inhalation of irritating dust particles.[2][5]

2. Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Spill Cleanup Protocol:

  • Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.

  • Contain the Spill: Prevent the spread of the solid material.

  • Collect the Material: Carefully sweep or shovel the spilled solid into a suitable, labeled, and closed container for disposal.[2][5] Avoid generating dust during this process.[5][6]

  • Decontaminate the Area: Once the solid is collected, clean the spill area with soap and water.[4][5]

  • Dispose of Cleanup Materials: All contaminated cleaning materials should be placed in a sealed container and disposed of as hazardous waste.

3. Disposal Procedure for Unused or Waste this compound

The primary method for the disposal of this compound is to treat it as chemical waste and arrange for its collection by a licensed disposal company.[7] Do not discharge it into drains or the environment.[4][5]

Step-by-Step Disposal Workflow:

  • Segregation: Ensure that the waste this compound is not mixed with other incompatible waste streams. It is incompatible with strong oxidizing agents and strong acids.[5][6]

  • Containerization: Place the waste material in a clearly labeled, sealed, and appropriate container. The label should include the chemical name ("this compound") and any relevant hazard symbols.

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials, until it can be collected.[5] Recommended storage is between 2-8°C.[5]

  • Arrange for Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.[1][2][3][7] Always follow local, regional, and national regulations for chemical waste disposal.[7]

4. Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided below for reference.

PropertyValue
Molecular Formula C₆H₈BNO₃
Molecular Weight 152.94 g/mol
Appearance Solid, white powder[2][5]
Melting Point 140-144 °C[5]
Storage Temperature 2-8 °C[5]
InChI Key NVOLYUXUHWBCRJ-UHFFFAOYSA-N

5. Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

G A Start: Identify Waste This compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Is this a spill? B->C D Follow Spill Management Protocol: 1. Evacuate & Ventilate 2. Contain Spill 3. Collect Solid (Avoid Dust) 4. Decontaminate Area C->D Yes E Segregate from Incompatible Materials (Strong Oxidizers, Strong Acids) C->E No F Place in a Labeled, Sealed Container D->F E->F G Store in a Cool, Dry, Well-Ventilated Area F->G H Contact EHS or Licensed Waste Disposal Contractor G->H I End: Proper Disposal H->I

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.